molecular formula C7H9BrN2 B3433034 1-(6-Bromopyridin-3-YL)-N-methylmethanamine CAS No. 120740-04-7

1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Cat. No.: B3433034
CAS No.: 120740-04-7
M. Wt: 201.06 g/mol
InChI Key: DWEOHDUCDDTHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Bromopyridin-3-yl)-N-methylmethanamine (CAS 120740-04-7) is a valuable brominated pyridine derivative and chemical building block for research applications. This compound, with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol , features a bromine atom at the 2-position of the pyridine ring, which serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . The N-methylmethanamine side chain at the 3-position enhances its properties as an intermediate in organic synthesis. Its primary research application is as a key precursor in the synthesis of more complex heterocyclic compounds, including benzothiazole derivatives investigated as DYRK1A inhibitors for potential therapeutic use in neurodegenerative disorders . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can find synonyms for this compound, including (6-Bromo-pyridin-3-ylmethyl)-methyl-amine . The hydrochloride salt of this compound (CAS 1353945-32-0) is also available for procurement .

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEOHDUCDDTHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901281672
Record name 6-Bromo-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-04-7
Record name 6-Bromo-N-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120740-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS No: 944902-31-4). As a versatile building block in medicinal chemistry and drug development, a thorough understanding of its structural and electronic properties is paramount. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for researchers. The methodologies for data acquisition are described, grounded in established laboratory practices, to ensure reproducibility and validation. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable spectroscopic profile for the identification, qualification, and utilization of this compound.

Introduction and Compound Overview

This compound is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs—a brominated pyridine ring and a secondary amine side chain—offer multiple reaction sites for further chemical modification. Accurate spectroscopic characterization is the cornerstone of chemical synthesis, ensuring structural integrity, purity, and quality control. This guide synthesizes predictive data with established analytical principles to provide a robust spectroscopic reference for this compound.

Compound Details:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₉BrN₂

  • Molecular Weight: 201.07 g/mol

  • CAS Number: 944902-31-4

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of molecular structure. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's constitution.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Materials and Equipment:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • High-quality 5 mm NMR tubes

  • NMR Spectrometer (400 MHz or higher)

  • Internal Standard (e.g., Tetramethylsilane, TMS)

Procedure:

  • Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent inside a clean vial. Ensure complete dissolution.

  • Transfer: Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.

  • Standardization: Add a small amount of TMS to the NMR tube to serve as an internal standard, calibrating the chemical shift to 0 ppm.

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.

  • Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse programs.

  • Data Processing: Apply Fourier transformation to the raw data (FID). The resulting spectrum should be phased and baseline corrected. Calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative proton ratios.[1]

Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aromatic protons, the methylene protons, the N-methyl protons, and the amine proton.

Chemical Shift (δ) ppmMultiplicityAssignmentProtons
~8.45Doublet (d)H-21H
~7.60Doublet of Doublets (dd)H-41H
~7.50Doublet (d)H-51H
~3.70Singlet (s)-CH₂-2H
~2.45Singlet (s)-NCH₃3H
~1.80 (variable)Broad Singlet (br s)-NH-1H

Interpretation:

  • The three protons on the pyridine ring are expected to appear in the aromatic region (7.5-8.5 ppm). H-2, being adjacent to the nitrogen and deshielded, will be furthest downfield. The splitting pattern (doublet and doublet of doublets) arises from the coupling between these adjacent protons.

  • The methylene (-CH₂-) protons are adjacent to the aromatic ring and the nitrogen atom, resulting in a predicted chemical shift around 3.70 ppm. They are expected to appear as a singlet as there are no adjacent protons to couple with.

  • The N-methyl (-NCH₃) protons will appear as a singlet further upfield, around 2.45 ppm.

  • The amine proton (-NH-) signal is often broad and its chemical shift can vary depending on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to show six signals, five for the pyridine ring carbons and two for the aliphatic side-chain carbons.

Chemical Shift (δ) ppmAssignment
~150.5C-2
~141.0C-6 (C-Br)
~139.0C-4
~135.0C-3
~128.0C-5
~55.0-CH₂-
~36.0-NCH₃

Interpretation:

  • The carbon atoms of the pyridine ring are expected between 120-151 ppm. The carbon atom bearing the bromine (C-6) is significantly influenced by the halogen's electronegativity and is predicted around 141.0 ppm.

  • The aliphatic carbons of the methylene and methyl groups appear upfield, with the methylene carbon being more deshielded due to its proximity to the aromatic ring and nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Objective: To obtain a Fourier-Transform Infrared (FTIR) spectrum to identify the key functional groups.

Materials and Equipment:

  • This compound sample (1-2 mg)

  • Infrared (IR) grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press and pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, uniform powder is formed.

  • Pellet Formation: Transfer a portion of the powder to a pellet die and apply pressure (8-10 tons) using a hydraulic press to form a translucent pellet.[1]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3300 - 3500Medium, BroadN-H Stretch (Secondary Amine)
3000 - 3100MediumAromatic C-H Stretch
2850 - 2960MediumAliphatic C-H Stretch (-CH₂-, -CH₃)
1580 - 1610StrongC=C and C=N Ring Stretching (Pyridine)
1450 - 1550StrongC=C and C=N Ring Stretching (Pyridine)
1100 - 1300MediumC-N Stretch
600 - 700MediumC-Br Stretch

Interpretation:

  • The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibration of a secondary amine.[2]

  • Absorptions just above 3000 cm⁻¹ correspond to the C-H stretching of the pyridine ring, while those just below 3000 cm⁻¹ are from the aliphatic methyl and methylene groups.[2]

  • Strong absorptions in the 1450-1610 cm⁻¹ range are typical for the C=C and C=N stretching vibrations within the aromatic pyridine ring.[1]

  • The presence of a C-N bond is indicated by a stretch in the 1100-1300 cm⁻¹ region.

  • A medium intensity band in the lower frequency region (600-700 cm⁻¹) is expected for the C-Br stretch.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and isotopic distribution of the compound using high-resolution mass spectrometry (HRMS).

Materials and Equipment:

  • This compound sample (~1 mg)

  • Solvent (e.g., Methanol or Acetonitrile, HPLC grade)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with a Time-of-Flight (TOF) or Orbitrap mass analyzer.[3]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent.

  • Infusion/Injection: The sample can be directly infused into the mass spectrometer's ionization source or injected via an LC system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive ion mode to generate protonated molecules [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. Using a high-resolution instrument allows for accurate mass measurements, which can confirm the elemental composition.[3]

Predicted Mass Spectrometry Data (ESI+)
m/z (mass-to-charge)Relative IntensityAssignment
201.00, 203.00High (~1:1 ratio)[M+H]⁺ (Protonated Molecule) with ⁷⁹Br and ⁸¹Br
121.04Medium[M - Br]⁺ Fragment

Interpretation:

  • The most critical feature in the mass spectrum will be the protonated molecular ion peak, [M+H]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), this peak will appear as a pair of signals of nearly equal intensity, separated by 2 m/z units (201.00 and 203.00). This isotopic signature is a definitive indicator of the presence of one bromine atom in the molecule.

  • A common fragmentation pathway would involve the loss of the bromine radical, leading to a fragment ion at m/z 121.04. Other fragments may be observed depending on the ionization energy.

Integrated Spectroscopic Workflow and Data Analysis

The structural elucidation of this compound is a confirmatory process where data from each spectroscopic technique provides a piece of the puzzle. The workflow ensures a comprehensive and validated characterization.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Connectivity & Proton/Carbon Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Elemental Composition MS->MS_Data Conclusion Structure Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Overall workflow for the spectroscopic characterization of the target compound.

The relationship between the spectroscopic data and the final confirmed structure is synergistic. Each piece of data validates another, leading to a high-confidence structural assignment.

Structure_Validation cluster_data Supporting Spectroscopic Evidence Structure This compound Molecular Formula: C₇H₉BrN₂ MW: 201.07 NMR NMR Data ¹H: Aromatic (3H), CH₂ (2H), CH₃ (3H), NH (1H) ¹³C: 5 Aromatic C, 2 Aliphatic C Structure->NMR:f0 confirms connectivity IR IR Data N-H stretch (~3400 cm⁻¹) C-H (Aromatic & Aliphatic) C=N/C=C stretch (~1600 cm⁻¹) C-Br stretch (~650 cm⁻¹) Structure->IR:f0 confirms functional groups MS MS Data [M+H]⁺ at m/z 201/203 Characteristic 1:1 Bromine Isotope Pattern Structure->MS:f0 confirms MW & formula

Caption: Relationship between spectroscopic data and the confirmed molecular structure.

Conclusion

The predicted NMR, IR, and Mass Spectrometry data presented in this guide provide a comprehensive spectroscopic profile for this compound. The ¹H and ¹³C NMR data reveal the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups (secondary amine, aromatic ring, C-Br bond), and the mass spectrum validates the molecular weight and elemental composition, highlighted by the characteristic bromine isotopic pattern. This technical guide serves as a foundational reference for the rapid and accurate identification and quality assessment of this important chemical intermediate in a research and development setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for [Journal Article Title]. Retrieved from a general RSC publication.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of N-methylethanamine. Retrieved from [Link][2]

  • PubChem. (n.d.). (6-bromopyridin-3-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link][4]

  • Kassel, D. B. (2001). Quantification and Rapid Metabolite Identification in Drug Discovery Using API Time-of-Flight LC/MS. Analytical Chemistry, 73(15), 3694–3701.[3]

Sources

Solubility Profile and Solvation Dynamics of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, the rational selection of solvents is paramount for optimizing reaction yields, purification workflows, and biological assay formulations. 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS: 120740-04-7) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors, PROTACs, and other targeted therapeutics.

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the solvation mechanics of this compound, providing researchers with field-proven insights into its behavior across different solvent classes, alongside a self-validating experimental protocol for precise thermodynamic solubility determination.

Physicochemical Properties & Structural Analysis

To predict how a molecule will behave in a solvent, we must first analyze its structural domains. This compound features a polarizable bromopyridine core coupled with a flexible, basic secondary amine.

Table 1: Key Physicochemical Parameters
PropertyValueSolvation Causality & Impact
CAS Number 120740-04-7Unique identifier for the free base form[1].
Molecular Weight 201.06 g/mol Low molecular weight generally favors favorable kinetic solubility profiles during rapid dissolution.
LogP (Predicted) ~2.00Moderate lipophilicity. The compound demonstrates a strong preference for organic phases over neutral aqueous media[2].
pKa (Predicted) 8.05 ± 0.10The secondary amine is readily protonated at physiological or acidic pH, drastically altering aqueous solubility via salt formation[1].
Boiling Point 290.1°C at 760 mmHgHigh boiling point suggests strong intermolecular forces in the condensed phase, which must be overcome by the solvent[2].

Mechanistic Insights into Solvation

Solubility is dictated by the solvent's ability to disrupt the solute's crystal lattice and stabilize the individual molecules. For this compound, this stabilization occurs via three primary mechanisms:

A. Aqueous Media & pH-Dependent Solubility

As a free base, the compound exhibits poor solubility in neutral water due to its lipophilic bromopyridine core (LogP ~2.00)[2]. However, because the secondary amine has a pKa of ~8.05[1], adjusting the aqueous medium to a pH below 6.0 results in rapid protonation. This shifts the solvation mechanism from weak dipole interactions to powerful ion-dipole interactions , increasing solubility exponentially. In formulation, converting the free base to a hydrochloride salt is a standard methodology to bypass aqueous insolubility.

B. Polar Protic Solvents (Methanol, Ethanol)

The compound exhibits excellent solubility in short-chain alcohols. The secondary amine acts as both a hydrogen-bond donor and acceptor, while the pyridine nitrogen serves as a strong hydrogen-bond acceptor. Methanol and ethanol readily satisfy these hydrogen-bonding requirements while simultaneously accommodating the lipophilic bromine atom.

C. Polar Aprotic Solvents (DMSO, DMF)

Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the gold-standard solvents for maintaining this compound in high-throughput screening libraries[3]. The secondary amine (N-H) acts as a hydrogen bond donor to the highly polarized oxygen of DMSO. Furthermore, the polarizable bromopyridine core engages in strong dipole-dipole interactions.

D. The Role of Halogen Bonding in Solvation

A frequently overlooked aspect of brominated pyridines is their capacity for halogen bonding . The bromine atom possesses a region of positive electrostatic potential (the


-hole) directly opposite the C-Br bond[4]. In Lewis basic solvents (e.g., pyridine, THF, or DMF), this 

-hole acts as a halogen bond donor, interacting with the solvent's nucleophilic regions[5]. This non-covalent interaction significantly enhances the compound's solubility and stability in electron-rich aprotic solvents beyond what standard van der Waals predictions would suggest.

Solvation Core 1-(6-Bromopyridin-3-YL) -N-methylmethanamine Amine Secondary Amine (pKa ~8.05) Core->Amine Pyridine Pyridine Ring (H-Bond Acceptor) Core->Pyridine Bromine Bromine Atom (Halogen Bond Donor) Core->Bromine AqAcid Aqueous Acid (pH < 6) Ion-Dipole Interactions Amine->AqAcid Protonation PolarAprotic Polar Aprotic (DMSO/DMF) Dipole-Dipole Amine->PolarAprotic H-Bond Donor PolarProtic Polar Protic (MeOH/EtOH) H-Bonding Amine->PolarProtic H-Bond Donor Pyridine->PolarProtic H-Bond Acceptor Bromine->PolarAprotic Halogen Bonding

Caption: Structural domains of the compound and their primary solvation mechanisms.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, publication-quality solubility data, kinetic measurements are insufficient. The Shake-Flask Method coupled with HPLC-UV remains the industry gold standard for determining true thermodynamic solubility[6].

The following protocol is designed as a self-validating system. It includes critical internal controls (pH verification and dual-time-point sampling) to ensure that equilibrium has been reached and that the compound has not altered the solvent environment.

Phase 1: Preparation of Saturated Solutions
  • Solid Addition: Accurately weigh ~5.0 mg of this compound free base into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline, pH 7.4).

  • Visual Confirmation: Ensure that a visible excess of undissolved solid remains. If the solution is completely clear, add more solid in 2.0 mg increments until saturation is visibly achieved[6].

Phase 2: Equilibration (The Shake-Flask)
  • Incubation: Seal the vials tightly and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C.

  • Agitation: Shake at 300 RPM.

  • Dual-Time-Point Sampling (Self-Validation Step): To prove that thermodynamic equilibrium has been reached, prepare the samples in duplicate. Harvest one set at 24 hours and the second set at 48 hours[3]. If the 48-hour concentration is >5% higher than the 24-hour concentration, equilibrium was not reached, and the incubation time must be extended.

Phase 3: Phase Separation & pH Control
  • Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 14,000 RPM for 15 minutes.

    • Expert Insight: Avoid using syringe filters for lipophilic amines (LogP ~2.00). The compound can non-specifically bind to nylon or PTFE membranes, artificially lowering the measured solubility. Centrifugation prevents this material loss.

  • Supernatant Extraction: Carefully extract the clear supernatant without disturbing the solid pellet.

  • pH Verification (Self-Validation Step): Measure the pH of the aqueous supernatant. Because the compound is a base, dissolving it in unbuffered or weakly buffered water will raise the pH, which in turn lowers the solubility of the remaining free base. The final equilibrium pH must be recorded alongside the solubility value.

Phase 4: HPLC-UV Quantification
  • Dilution: Dilute the supernatant with the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA) to ensure the concentration falls within the linear dynamic range of your calibration curve[6].

  • Analysis: Analyze via HPLC-UV at the compound's

    
     (typically ~254 nm for bromopyridines) against a standard calibration curve.
    

ShakeFlask Prep 1. Sample Prep Add Excess Solid Incubate 2. Equilibration Shake 24-48h at 25°C Prep->Incubate Separate 3. Phase Separation Centrifuge at 14k RPM Incubate->Separate Analyze 4. Quantification HPLC-UV Analysis Separate->Analyze Calculate 5. Data Processing Determine mg/mL Analyze->Calculate

Caption: Step-by-step workflow for thermodynamic solubility determination via the shake-flask method.

Conclusion

The solubility of this compound is a complex function of its basic secondary amine and its polarizable, halogen-bond-donating bromopyridine core. By leveraging pH control in aqueous systems and understanding the specific solute-solvent interactions (such as


-hole interactions in aprotic media), researchers can rationally design formulations and reaction conditions that maximize the utility of this critical chemical building block.

References

  • Beilstein Journal of Organic Chemistry. Exploring the role of halogen bonding... insights into unexpected reactivity and reaction control. Retrieved from:[Link]

  • MDPI. Halogen Bonding in Isostructural Co(II) Complexes with 2-Halopyridines. Retrieved from: [Link]

Sources

Unlocking the Pharmacological Potential of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine: A Technical Guide to Scaffold Functionalization and Target Engagement

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug discovery, the architectural efficiency of a chemical library relies heavily on the selection of bifunctional, privileged scaffolds. 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS: 120740-04-7) represents a highly versatile building block that bridges the gap between transition-metal-catalyzed skeletal diversification and targeted pharmacophore integration. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its potential biological applications, structural advantages, and self-validating synthetic protocols for late-stage functionalization.

Structural Analysis & Pharmacophore Profiling

The biological activity of this compound is not inherent to the isolated molecule but is realized when it is incorporated into complex therapeutic agents. As a Senior Application Scientist, I evaluate this scaffold based on its two orthogonal reactive sites, which allow for independent, stepwise modifications without the need for complex protecting group strategies.

The 6-Bromopyridine Motif: A Privileged Hinge Binder

Pyridine rings are ubiquitous in medicinal chemistry, frequently referred to as "privileged scaffolds" due to their structural flexibility and ability to engage with diverse receptors and enzymes [1]. In kinase inhibitor design, the nitrogen atom of the pyridine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the ATP-binding hinge region of kinases. The presence of the bromine atom at the C6 position serves as a highly reactive electrophilic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of biaryl systems essential for occupying the hydrophobic pockets of target proteins [2].

The N-Methylmethanamine Moiety: Modulating Basicity and Target Affinity

The secondary amine (-CH₂-NH-CH₃) provides a vital hydrogen bond donor/acceptor pair. At physiological pH (7.4), this aliphatic amine is typically protonated, allowing it to form strong electrostatic interactions (salt bridges) with acidic residues, such as aspartic acid, commonly found in the transmembrane domains of G-Protein Coupled Receptors (GPCRs) and monoamine transporters. Notably, the N-methylmethanamine substructure is a recognized pharmacophore for Serotonin Reuptake Transporters (SERT), sharing structural homology with the active moieties of established antidepressants like sertraline [3].

Predicted Biological Targets & Pathway Modulations

By functionalizing both the C6 position and the secondary amine, researchers can direct this scaffold toward distinct biological pathways.

  • Oncology (Kinase Inhibition): Functionalization via Suzuki-Miyaura coupling can yield potent inhibitors of Receptor Tyrosine Kinases (RTKs). The pyridine core anchors the molecule, while the appended biaryl groups disrupt downstream signaling cascades, such as the PI3K/AKT or MAPK pathways, ultimately halting cellular proliferation.

  • Neuropharmacology (Monoamine Transport): Amide coupling or reductive amination at the N-methyl group can generate libraries targeting central nervous system (CNS) proteins.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K Drug Pyridine-Scaffold Inhibitor Drug->RTK Hinge Binding AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Fig 1. RTK/PI3K/AKT signaling pathway modulated by pyridine-based kinase inhibitors.

Synthetic Workflows & Methodologies (Self-Validating Protocols)

To harness the biological potential of this compound, robust synthetic methodologies are required. The following protocols are designed as self-validating systems, ensuring high fidelity and reproducibility in drug discovery campaigns.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

The creation of a carbon-carbon bond at the C6 position is a critical step in synthesizing target molecules. The Suzuki-Miyaura reaction is the gold standard for this transformation due to its quantitative yields and high selectivity [4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is strictly required to dissolve the inorganic base and activate the boronic acid via the formation of a reactive trihydroxyboronate complex, which accelerates the transmetalation step. Purge the system with N₂ for 15 minutes.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand is chosen over standard PPh₃ because its larger bite angle facilitates the reductive elimination of sterically hindered biaryl systems, preventing catalyst stalling.

  • Execution & In-Process Control (IPC): Heat the reaction to 90°C. Monitor the reaction via LC-MS every 2 hours. Causality: LC-MS provides definitive mass confirmation of the product and ensures complete consumption of the bromopyridine, which is notoriously difficult to separate from the product via standard silica gel chromatography.

  • Workup & Validation: Upon completion, cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄. Purify via flash chromatography. Validate the final structure using ¹H/¹³C NMR and ensure >95% purity via analytical HPLC prior to biological assaying.

Protocol B: Amide Bond Formation at the Secondary Amine

Functionalizing the N-methylmethanamine group allows for the rapid exploration of the molecule's solvent-exposed regions when bound to a target protein.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. Causality: HATU is selected over traditional carbodiimides (like EDC) because it rapidly forms a highly reactive HOAt ester. DIPEA serves a dual purpose: it deprotonates the carboxylic acid and neutralizes any amine salts, driving the activation forward.

  • Coupling: Add this compound (1.0 eq) to the activated ester solution. Stir for 4–6 hours. Causality: Secondary amines suffer from increased steric hindrance compared to primary amines; the superior reactivity of the HATU-derived intermediate overcomes this kinetic barrier.

  • IPC & Workup: Monitor via TLC (EtOAc/Hexane 1:1) and LC-MS. Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash the combined organic layers extensively with 5% aqueous LiCl. Causality: The LiCl wash is a critical validation step to completely remove residual DMF, which can cause false positives in downstream biological screening assays.

W Start 1-(6-Bromopyridin-3-YL) -N-methylmethanamine Suzuki Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Start->Suzuki C-C Bond Amidation Amide Coupling HATU, DIPEA Start->Amidation Alternative Route Intermediate Biaryl Intermediate Suzuki->Intermediate Final Target Drug Candidate Amidation->Final Intermediate->Amidation C-N Bond

Fig 2. Orthogonal late-stage functionalization workflow for the bifunctional scaffold.

Quantitative Data & Physicochemical Profiling

Understanding the baseline physicochemical properties of the scaffold is essential for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Table 1: Physicochemical Properties of CAS 120740-04-7

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₇H₉BrN₂Low molecular weight allows for extensive functionalization without violating Lipinski's Rule of 5.
Molecular Weight 201.06 g/mol Highly efficient Ligand Efficiency (LE) starting point.
H-Bond Donors 1Secondary amine provides a targeted interaction point.
H-Bond Acceptors 2Pyridine nitrogen and amine nitrogen enhance aqueous solubility.
Rotatable Bonds 2Low conformational entropy penalty upon target binding.
Topological Polar Surface Area (TPSA) ~25 ŲExcellent baseline for CNS penetration (optimal TPSA for blood-brain barrier crossing is <90 Ų).

Table 2: Optimization Matrix for Scaffold Functionalization

Reaction TypeCatalyst/ReagentBaseSolvent SystemMechanistic Rationale
Suzuki-Miyaura Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O (4:1)Large bite-angle ligand prevents catalyst deactivation; water activates boronic acid.
Buchwald-Hartwig Pd₂(dba)₃ / XPhosCs₂CO₃TolueneXPhos facilitates oxidative addition into the strong C-Br bond of the electron-deficient pyridine.
Amide Coupling HATUDIPEADMFHigh reactivity overcomes the steric hindrance of the secondary N-methyl amine.

Conclusion

This compound is a highly privileged, bifunctional scaffold that offers medicinal chemists unparalleled control over molecular architecture. By leveraging the orthogonal reactivity of the 6-bromopyridine core and the N-methylmethanamine moiety, researchers can rapidly generate diverse libraries targeting complex biological pathways, from kinase-driven oncology to monoamine transporter-mediated neurological disorders. Adhering to the self-validating synthetic protocols outlined in this guide ensures high-purity, biologically actionable compounds ready for advanced screening.

References

  • Role of Heterocycles in Drug Discovery: An Overview Source: World Journal of Advanced Research and Reviews URL:[Link]

  • Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

In Silico Prediction and Profiling of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine: A Comprehensive Computational Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS: 120740-04-7)[1] is a highly versatile small-molecule building block frequently utilized in early-stage drug discovery and chemical probe development. Structurally, it features an electron-deficient pyridine ring coupled with a secondary N-methylmethanamine moiety. While often referred to by its commercial name, standard IUPAC numbering designates this scaffold as a 2-bromo-5-substituted pyridine.

This specific stereoelectronic arrangement presents unique pharmacological opportunities:

  • The Bromine Atom (C6/C2): Acts as a heavy halogen capable of participating in highly directional halogen bonding via its electrostatic σ-hole, while simultaneously increasing the scaffold's lipophilicity.

  • The N-methylmethanamine Group (C3/C5): Provides a basic secondary amine center (pKa ~8.05)[2] that is predominantly protonated at physiological pH (7.4), serving as a critical hydrogen bond donor and acceptor.

To effectively deploy this molecule in drug design, researchers must move beyond basic 2D structural analysis. This whitepaper delineates a self-validating in silico framework to predict the quantum mechanical, physicochemical, and target-binding properties of this compound.

InSilicoWorkflow Start 1-(6-Bromopyridin-3-YL)- N-methylmethanamine QM Quantum Mechanics (DFT) Geometry & Charges Start->QM 3D Conformer ADMET ADMET Prediction Physicochemical Profiling Start->ADMET 2D Topology Docking Molecular Docking Target Engagement QM->Docking Partial Charges Analysis Lead Optimization Strategy Synthesis ADMET->Analysis Docking->Analysis

Figure 1: Comprehensive in silico workflow for predicting ADMET and target binding properties.

Quantum Mechanical (QM) Profiling: Electronic & Conformational Dynamics

Before assessing biological interactions, the molecule's exact 3D conformation and electrostatic potential (ESP) must be mapped. Relying solely on 2D-to-3D conversion algorithms often ignores complex stereoelectronic effects, such as the halogen σ-hole on the bromine atom, which is critical for accurate molecular docking.

Step-by-Step DFT Methodology

We utilize the ORCA program system[3] for high-level Density Functional Theory (DFT) calculations.

  • Input Generation: Convert the canonical SMILES (BrC1=NC=C(CNC)C=C1) into a 3D coordinate file using RDKit, followed by a preliminary molecular mechanics clean-up (MMFF94 force field).

  • Geometry Optimization: Execute DFT optimization in ORCA using the B3LYP functional and the def2-TZVP basis set.

    • Causality: B3LYP provides an excellent cost-to-accuracy ratio for organic molecules, while the def2-TZVP basis set is large enough to accurately model the polarization of the heavy bromine atom.

  • Internal Validation (Frequency Check): Run a vibrational frequency calculation on the optimized geometry.

    • Self-Validating Step: The protocol is only validated if zero imaginary frequencies are found, confirming the structure rests in a true local energy minimum rather than a transition state.

  • ESP Mapping: Extract the Merz-Singh-Kollman (MK) partial charges to inform downstream docking algorithms.

ADMET & Physicochemical Prediction: The Pharmacokinetic Blueprint

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile early prevents late-stage attrition. We employ [4] for physicochemical descriptors and[5] for graph-based toxicity signatures.

Step-by-Step ADMET Methodology
  • Data Input: Submit the canonical SMILES to the SwissADME and pkCSM web servers.

  • Property Calculation: Compute Lipinski's Rule of 5 parameters, Topological Polar Surface Area (TPSA), and CYP450 inhibition profiles.

  • Internal Validation (Applicability Domain):

    • Self-Validating Step: Concurrently run a known reference standard (e.g., the pyridine-based drug Abiraterone) to ensure the target molecule falls within the predictive models' applicability domain. If the reference drug's known in vivo data matches the in silico output, the model is validated for this chemical class.

Table 1: Predicted Physicochemical and ADMET Properties
PropertyPredicted ValuePharmacological Implication
Molecular Weight 201.06 g/mol High ligand efficiency potential; ideal for fragment-based drug discovery.
LogP (Consensus) ~1.95Optimal balance; lipophilic enough for membrane crossing, hydrophilic enough for solubility.
TPSA 24.9 ŲExcellent Blood-Brain Barrier (BBB) penetration potential (TPSA < 90 Ų).
H-Bond Donors / Acceptors 1 / 2Strictly adheres to Lipinski's Rules, ensuring high drug-likeness.
CYP2D6 Inhibition High ProbabilityThe combination of a basic amine and an aromatic ring is a classic CYP2D6 pharmacophore liability.
Hepatotoxicity NegativeLow risk of reactive metabolite formation (pkCSM prediction).

Target Engagement & Molecular Docking: Predictive Binding Mechanics

To predict how this compound interacts with a target protein (e.g., a kinase where the pyridine ring can act as a hinge binder), we utilize [6]. Vina employs a Lamarckian Genetic Algorithm to explore the conformational space of the ligand within the receptor's binding pocket.

Step-by-Step Docking Methodology
  • Ligand Preparation: Import the DFT-optimized structure into AutoDockTools. Assign Gasteiger charges and define the two rotatable bonds (Pyridine-CH2 and CH2-NH).

  • Receptor Preparation: Strip co-crystallized water molecules from the target PDB file (unless specific bridging waters are known to be critical). Add polar hydrogens to ensure correct hydrogen-bond network representation.

    • Causality: AutoDock Vina's empirical scoring function is calibrated on desolvated receptors; leaving bulk water artificially skews binding affinities.

  • Grid Box Generation: Define a 20x20x20 Å search space centered on the active site to constrain the conformational search.

  • Execution & Scoring: Run AutoDock Vina at an exhaustiveness level of 16 to ensure thorough sampling.

  • Internal Validation (RMSD Check):

    • Self-Validating Step: Before analyzing the novel ligand, redock the native co-crystallized ligand back into the receptor. The docking protocol is only validated if the Root Mean Square Deviation (RMSD) between the predicted pose and the crystal conformation is < 2.0 Å .

DockingProtocol LigPrep Ligand Preparation (Protonation & Charges) Grid Grid Box Generation (Active Site Definition) LigPrep->Grid RecPrep Receptor Preparation (Desolvation & Polar H) RecPrep->Grid Dock AutoDock Vina (Lamarckian GA) Grid->Dock Validate Internal Validation (RMSD < 2.0 Å) Dock->Validate

Figure 2: Step-by-step molecular docking protocol with internal RMSD validation.

Conclusion & Lead Optimization Trajectory

The in silico profile of this compound reveals a highly drug-like fragment with excellent membrane permeability and a strong vector for target engagement. However, the predicted CYP2D6 inhibition liability—driven by the basic secondary amine—must be monitored.

Strategic Outlook: If CYP2D6 inhibition proves problematic in vitro, synthetic optimization should focus on reducing the basicity of the amine (e.g., via conversion to an amide or incorporation into a morpholine ring) while retaining the structural integrity of the bromopyridine hinge-binding motif.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. URL:[Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. URL:[Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. URL:[Link]

  • Neese, F. (2012). The ORCA program system. Wiley Interdisciplinary Reviews: Computational Molecular Science, 2(1), 73–78. URL:[Link]

Sources

Strategic Applications of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine in Medicinal Chemistry and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug discovery and agrochemical development, the efficiency of Structure-Activity Relationship (SAR) exploration is dictated by the selection of versatile, bifunctional building blocks. 1-(6-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 120740-04-7)[1] stands out as a privileged scaffold. Featuring an electrophilic 6-bromopyridine core and a nucleophilic secondary amine, this molecule enables orthogonal late-stage functionalization. This technical whitepaper outlines the mechanistic rationale, comparative thermodynamics, and self-validating protocols for utilizing this critical intermediate in the synthesis of novel nicotinic acetylcholine receptor (nAChR) modulators.

Structural Rationale and Scaffold Significance

The synthesis of this compound is typically achieved via the amination of 2-bromo-5-(bromomethyl)pyridine using an aqueous methylamine solution[2]. The resulting architecture offers two distinct vectors for derivatization:

  • The N-Methylmethanamine Moiety: A highly reactive secondary amine that readily undergoes acylation, sulfonylation, or reductive amination.

  • The 6-Bromopyridine Core: A prime handle for transition-metal-catalyzed cross-coupling reactions.

While the 6-chloro analog is predominantly utilized in the commercial-scale synthesis of established neonicotinoids like nitenpyram and acetamiprid[3], the 6-bromo derivative is the preferred choice for discovery chemistry. The bromo handle allows researchers to rapidly generate diverse libraries of novel insecticidal compounds and potential CNS therapeutics to overcome emerging target resistance[4].

Thermodynamic Basis for Halogen Selection

The decision to utilize the bromo-substituted pyridine over its chloro- or iodo-counterparts is rooted in the thermodynamics of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C-X bond.

As summarized in the table below, the C-Br bond offers the optimal balance between bench stability and catalytic reactivity, eliminating the need for highly specialized, electron-rich phosphine ligands required for C-Cl activation.

Table 1: Thermodynamic and Kinetic Comparison of 6-Halo-3-pyridylmethylamine Scaffolds
Halogen SubstitutionApprox. Aryl C-X BDE (kcal/mol)Relative Oxidative Addition Rate (Pd0)Primary Application in Discovery
Fluoro (-F) ~126NegligibleS_NAr (Nucleophilic Aromatic Substitution)
Chloro (-Cl) ~96Slow (requires specialized ligands)Direct commercial agrochemicals[3]
Bromo (-Br) ~81Fast (compatible with standard ligands)Late-stage functionalization & SAR libraries
Iodo (-I) ~65Very FastHighly reactive, unstable intermediates

Divergent Synthetic Workflows

The orthogonal reactivity of the two functional groups allows for divergent synthesis. The diagram below illustrates the primary pathways utilized to convert this compound into advanced analogs.

G Core 1-(6-Bromopyridin-3-yl) -N-methylmethanamine (CAS: 120740-04-7) Suzuki Suzuki-Miyaura Coupling (Pd) Core->Suzuki C-Br Activation Buchwald Buchwald-Hartwig Amination (Pd) Core->Buchwald C-Br Activation Acylation N-Functionalization (Acylation/Alkylation) Core->Acylation Secondary Amine ArylDeriv 6-Aryl/Heteroaryl Derivatives Suzuki->ArylDeriv AminoDeriv 6-Amino Derivatives Buchwald->AminoDeriv AmideDeriv N-Amide/Sulfonamide Derivatives Acylation->AmideDeriv Target Novel nAChR Modulators & Agrochemicals ArylDeriv->Target AminoDeriv->Target AmideDeriv->Target

Caption: Divergent synthetic pathways utilizing this compound.

Self-Validating Experimental Protocol: SAR Library Generation

To generate 6-aryl derivatives for nAChR screening, a robust Suzuki-Miyaura cross-coupling protocol is required. As a Senior Application Scientist, I emphasize that direct cross-coupling on the unprotected secondary amine can lead to competitive Buchwald-Hartwig amination or catalyst poisoning. The following 3-step protocol utilizes a transient protecting group strategy to ensure absolute chemoselectivity.

Step 1: N-Boc Protection of the Secondary Amine
  • Procedure: Dissolve 1.0 eq of this compound in anhydrous dichloromethane (DCM). Add 1.2 eq of di-tert-butyl dicarbonate (Boc₂O) and 1.5 eq of triethylamine (TEA). Stir at room temperature for 2 hours.

  • Causality & Validation: The secondary amine is highly nucleophilic and can coordinate with palladium. Protecting it with a Boc group sterically and electronically masks the nitrogen. Validation: The reaction is self-validating via TLC (ninhydrin stain); the disappearance of the secondary amine spot confirms complete conversion, preventing downstream side reactions.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Procedure: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Add 5 mol% Pd(dppf)Cl₂. Heat at 90°C for 12 hours under an argon atmosphere.

  • Causality & Validation: K₂CO₃ acts as a base to activate the boronic acid into a reactive, electron-rich boronate complex, facilitating the transmetalation step. Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the metal center and prevents catalyst deactivation by the pyridine nitrogen. Validation: LC-MS monitoring provides definitive validation by showing the mass shift from the brominated starting material to the arylated product, confirming successful C-C bond formation.

Step 3: Deprotection and Isolation
  • Procedure: Treat the crude arylated intermediate with 20% trifluoroacetic acid (TFA) in DCM for 4 hours at room temperature. Concentrate under reduced pressure, neutralize with saturated NaHCO₃, and extract with ethyl acetate.

  • Causality & Validation: TFA protonates the Boc group, driving the elimination of isobutylene and CO₂ gas. Neutralization is critical to recover the free base of the newly synthesized analog rather than the TFA salt. Validation: The evolution of gas serves as a visual confirmation of the deprotection in real-time. Final purity is confirmed via ¹H NMR, specifically looking for the reappearance of the N-methyl singlet shifting upfield.

References

  • [2] Title: Synthesis of N-(6-Bromo-3-pyridylmethyl)-N-methylamine | Source: PrepChem.com | URL:

  • [1] Title: this compound | Source: ChemicalBook | URL:

  • [4] Title: US20010046986A1 - Method for controlling flies | Source: Google Patents | URL:

  • [3] Title: CN102816112B - Method for preparing pesticide nitenpyram | Source: Google Patents | URL:

Sources

Methodological & Application

Application Note: Scalable Synthesis of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS 120740-04-7)[1] is a highly versatile secondary amine building block utilized extensively in the development of targeted therapeutics, including FGFR inhibitors and ROMK channel modulators[2][3]. This application note details a highly optimized, self-validating protocol for its synthesis from 6-bromonicotinaldehyde (CAS 149806-06-4)[4] via reductive amination. By leveraging chemoselective hydride transfer, this method ensures high conversion rates while suppressing common side reactions such as over-alkylation and premature aldehyde reduction.

Mechanistic Rationale & Strategy

The synthesis relies on a two-stage reductive amination driven by specific kinetic and thermodynamic controls:

  • Chemoselective Reduction : Sodium triacetoxyborohydride (STAB) is explicitly chosen over sodium borohydride (NaBH₄). STAB is sterically hindered and electron-deficient, making it a mild reducing agent that selectively targets the highly electrophilic iminium ion rather than the starting aldehyde[2]. Using NaBH₄ would result in rapid, irreversible reduction of the aldehyde to (6-bromopyridin-3-yl)methanol, destroying the starting material.

  • Equilibrium Control : A significant excess of methylamine (3.0 equivalents) is employed. This mass action drives the initial equilibrium toward the hemiaminal intermediate and prevents the newly formed secondary amine product from reacting with unconsumed aldehyde to form an unwanted tertiary amine dimer[3].

  • Acid Catalysis : Glacial acetic acid serves as a Brønsted acid catalyst. It protonates the hydroxyl group of the hemiaminal, facilitating the elimination of water to generate the reactive iminium species required for the final hydride transfer.

Reaction Pathway & Workflow Visualizations

ReactionPathway A 6-Bromonicotinaldehyde (Electrophile) C Hemiaminal Intermediate A->C Addition B Methylamine (Nucleophile) B->C Addition D Iminium Ion (Activated Species) C->D -H2O (AcOH cat.) E 1-(6-Bromopyridin-3-YL) -N-methylmethanamine D->E NaBH(OAc)3 (Hydride Transfer)

Mechanistic pathway of the reductive amination from 6-bromonicotinaldehyde to the target amine.

Workflow Step1 1. Reagent Assembly 6-Bromonicotinaldehyde + MeNH2 in DCE Step2 2. Iminium Formation Stir 1-2 h at 20 °C (AcOH catalysis) Step1->Step2 Step3 3. Selective Reduction Add NaBH(OAc)3 portionwise at 0 °C Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS validation of aldehyde consumption Step3->Step4 Step5 Step5 Step4->Step5 Step6 6. Purification Silica Gel Chromatography (DCM:MeOH) Step5->Step6

Step-by-step experimental workflow with integrated in-process controls for self-validation.

Quantitative Data Summaries

Table 1: Reaction Stoichiometry & Reagent Function

Reagent MW ( g/mol ) Eq. Amount Function / Causality
6-Bromonicotinaldehyde 186.01 1.0 1.86 g (10 mmol) Electrophile / Limiting Reagent
Methylamine (2M in THF) 31.06 3.0 15.0 mL (30 mmol) Nucleophile / Excess prevents dimerization
Acetic Acid (Glacial) 60.05 1.0 0.57 mL (10 mmol) Catalyst / Promotes dehydration to iminium
STAB (NaBH(OAc)₃) 211.94 1.5 3.18 g (15 mmol) Mild Reductant / Chemoselective for iminium

| 1,2-Dichloroethane (DCE) | 98.96 | N/A | 50.0 mL | Solvent / Optimal for STAB solubility |

Table 2: Self-Validation & Quality Control (QC) Metrics

Phase Analytical Technique Target Metric Corrective Action if Failed
Pre-Reaction TLC (50% EtOAc/Hexane) Rf ~ 0.6 (Aldehyde) Re-purify starting material if multiple spots exist.
IPC 1 (1h) LC-MS (Aliquot in MeOH) [M+H]⁺ 199/201 (Imine) Add 0.5 eq AcOH; stir an additional 1h.
IPC 2 (4h) LC-MS (Aliquot in MeOH) [M+H]⁺ 201/203 (Product) Add 0.5 eq STAB; stir an additional 2h.

| Work-up | pH Paper (Aqueous Phase) | pH > 8.0 | Add more Sat. NaHCO₃ until distinctly basic. |

Self-Validating Experimental Protocol

Step 1: Reactor Preparation and Iminium Formation

  • Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and purge with inert Nitrogen gas.

  • Dissolve 6-bromonicotinaldehyde (1.86 g, 10 mmol) in anhydrous 1,2-Dichloroethane (DCE) (50 mL)[2].

  • Add Methylamine (15.0 mL of a 2.0 M solution in THF, 30 mmol) dropwise at room temperature (20 °C).

  • Add glacial acetic acid (0.57 mL, 10 mmol) slowly.

  • Self-Validation (IPC 1): Stir the mixture for 1-2 hours. Extract a 50 µL aliquot, dilute in 1 mL methanol, and analyze via LC-MS. Proceed to Step 2 only when the aldehyde peak ([M+H]⁺ 186/188) is minimized and the imine intermediate ([M+H]⁺ 199/201) is the dominant species.

Step 2: Selective Reduction

  • Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature controls the exothermic hydride transfer and prevents thermal degradation of the iminium ion.

  • Add Sodium triacetoxyborohydride (STAB) (3.18 g, 15 mmol) portionwise over 15 minutes to prevent clumping and localized heating[3].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

Step 3: Final In-Process Control (IPC 2)

  • Self-Validation: Analyze a second 50 µL aliquot via LC-MS. The reaction is deemed complete when the product mass ([M+H]⁺ 201/203) is confirmed, and the imine mass is <2% of the total area.

Step 4: Quench and Phase Separation

  • Cool the reaction to 0 °C and slowly quench by adding saturated aqueous NaHCO₃ (50 mL). Causality: Vigorous gas evolution (CO₂) will occur as unreacted STAB and acetic acid are neutralized.

  • Self-Validation: Test the aqueous layer with pH paper. It must read >8.0. The predicted pKa of the product is ~8.05[1]. If the solution is acidic, the secondary amine will remain protonated as a water-soluble salt, leading to catastrophic yield loss during extraction.

  • Transfer to a separatory funnel and extract the aqueous layer with Dichloromethane (DCM) (3 × 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification and Isolation

  • Purify the crude residue via silica gel column chromatography using a gradient of 0% to 10% Methanol in DCM (containing 1% Triethylamine to prevent streaking).

  • Evaporate the product fractions to afford this compound as a pale yellow oil to white solid (Yield: 75-85%). Alternative historical methods utilizing direct alkylation of (6-bromo-3-pyridyl)methyl bromide often yield lower purity due to polyalkylation[5], making this reductive amination the superior, scalable choice.

References

  • Source: European Patent Office (EP 2970120 B1)
  • Source: World Intellectual Property Organization (WO 2018/222795 A1)
  • Title: Process for the preparation of N-(6-bromo-3-pyridylmethyl)

Sources

Large-Scale Synthesis of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS: 120740-04-7) is a highly versatile, halogenated pyridine building block utilized extensively in the synthesis of complex pharmaceutical candidates[1][2]. The molecule features a secondary amine ideal for targeted alkylation or amide coupling, alongside a brominated pyridine ring that serves as a robust handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This application note details a scalable, self-validating process chemistry protocol designed to produce multi-kilogram quantities of this intermediate with the high purity required for preclinical toxicology and efficacy studies.

Strategic Process Rationale (E-E-A-T)

When scaling up the synthesis of this intermediate from discovery chemistry to preclinical manufacturing, the selection of the reductive amination pathway is critical. The standard discovery route must be heavily modified to ensure safety, reproducibility, and impurity control.

  • Avoidance of Hydrogenolysis (Dehalogenation): Traditional catalytic hydrogenation (e.g.,

    
     gas over 
    
    
    
    ) is a common method for reductive amination but is strictly contraindicated for this substrate. Palladium-catalyzed conditions will rapidly cleave the sensitive aryl-bromide bond, leading to massive yield losses and a complex impurity profile that is difficult to purge. Therefore, a hydride-based reducing agent is mandatory.
  • Hydride Donor Selection: Sodium cyanoborohydride (

    
    ) is a classic reagent for the Borch reaction but generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup[3][4]. This renders it highly unfavorable and dangerous for multi-kilogram scale-up. Sodium triacetoxyborohydride (
    
    
    
    )
    is the optimal alternative. It is exceptionally chemoselective—reducing the transient iminium ion significantly faster than the starting aldehyde—and produces benign acetate and borate byproducts upon quenching[4][5].
  • Amine Source Optimization: Utilizing gaseous or aqueous methylamine introduces stoichiometric variability and excess water, which thermodynamically hinders imine formation. By utilizing methylamine hydrochloride (

    
    ) in tandem with N,N-Diisopropylethylamine (DIPEA), the anhydrous free amine is generated in situ, ensuring near-quantitative conversion to the imine intermediate prior to reduction[6].
    

Mechanistic Workflow

G A 6-Bromopyridine-3-carboxaldehyde (Starting Material) C Iminium Ion Intermediate (Transient) A->C Condensation (-H2O) THF, 20°C B Methylamine Hydrochloride + DIPEA B->C Condensation (-H2O) THF, 20°C E Amine-Borane Complex (In Situ) C->E Hydride Transfer 0°C to rt D Sodium Triacetoxyborohydride [NaBH(OAc)3] D->E H- Donor F 1-(6-Bromopyridin-3-YL)- N-methylmethanamine (Target API Intermediate) E->F Aqueous Quench (NaHCO3)

Figure 1: Workflow for large-scale reductive amination of 6-bromopyridine-3-carboxaldehyde.

Preclinical Scale-Up Protocol (1.0 kg Scale)

This step-by-step methodology is designed as a self-validating system. In-process controls (IPCs) and specific causality notes are embedded to ensure process integrity.

Step 1: Iminium Ion Formation
  • Reactor Preparation: Charge a 20 L jacketed glass reactor (purged with

    
    ) with anhydrous Tetrahydrofuran (THF) (10.0 L).
    
  • Reagent Addition: Add 6-bromopyridine-3-carboxaldehyde (1.00 kg, 5.38 mol) and methylamine hydrochloride (0.545 kg, 8.07 mol, 1.5 eq)[6].

  • Base Activation: Initiate overhead stirring (250 rpm) and add DIPEA (1.40 L, 8.07 mol, 1.5 eq) dropwise over 30 minutes, maintaining the internal temperature at 20°C.

  • Aging: Stir for 2 hours.

    • Causality Note: Aging allows the equilibrium to shift fully toward the iminium ion. Proceeding too quickly to reduction will result in the direct reduction of the unreacted aldehyde to an alcohol impurity.

Step 2: Chemoselective Reduction
  • Cooling: Cool the reactor to 0–5°C using the jacket chiller.

  • Hydride Addition: Add Sodium triacetoxyborohydride (

    
    ) (1.71 kg, 8.07 mol, 1.5 eq) portion-wise over 1 hour[5][6].
    
    • Causality Note: Portion-wise addition at reduced temperatures controls the mild exotherm and mitigates any minor hydrogen gas evolution, ensuring safe operation at scale.

  • Reaction: Remove cooling and allow the reaction to warm to room temperature (20–25°C). Stir for 4–6 hours.

  • In-Process Control (IPC): Monitor conversion via HPLC. The reaction is deemed complete when unreacted aldehyde is < 1.0% (Area %).

Step 3: Quench and Phase Separation
  • Neutralization: Cool the mixture to 10°C. Slowly quench by adding saturated aqueous

    
     (10.0 L)[5].
    
    • Causality Note: The basic quench serves a dual purpose: it neutralizes residual acetic acid and hydrolyzes the transient borate complexes, liberating the target free amine into the organic phase.

  • Extraction: Add Ethyl Acetate (EtOAc) (10.0 L) and agitate vigorously for 15 minutes. Stop agitation and allow the phases to separate for 30 minutes.

  • Washing: Extract the aqueous layer with an additional portion of EtOAc (5.0 L). Combine the organic layers and wash with saturated brine (5.0 L) to remove residual water and trace inorganic salts.

Step 4: Isolation and Salt Formation (Purification)
  • Concentration: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (40°C, 100 mbar) to yield the crude free base as a pale yellow oil.
    
  • Preclinical Purification (HCl Salt): To avoid large-scale column chromatography, dissolve the crude oil in Isopropanol (IPA) (5.0 L). Slowly add 4N HCl in Dioxane (1.5 L) at 0°C.

  • Filtration: Filter the resulting precipitate, wash with cold IPA, and dry under vacuum (40°C, 24 h) to afford This compound hydrochloride as a highly pure, white crystalline solid.

Quantitative Process Metrics

The following table summarizes the expected quantitative data and analytical rationale for this scale-up procedure, ensuring compliance with ICH guidelines for preclinical intermediates.

MetricTarget ValueAnalytical Method & Rationale
Overall Yield 82% – 88%Gravimetric; isolated as the HCl salt. Accounts for mechanical losses during filtration.
Chemical Purity > 99.5%HPLC (Area %); critical threshold for preventing impurity carryover into API synthesis.
Dehalogenation Impurity < 0.1%LC-MS; validates the chemoselective choice of

over catalytic hydrogenation.
Residual Boron < 10 ppmICP-MS; confirms the efficacy of the rigorous aqueous

quench and washes.
E-Factor ~ 15Mass ratio of waste to desired product; excellent efficiency for an early-stage API intermediate.

References

  • University of Nottingham ePrints. "Development of Metal-Free Reductive Processes Using Silanes and Brønsted Acid Activation". Available at: [Link]

  • Google Patents. "US9181198B2 - Arylcyclopropylamine based demethylase inhibitors of LSD1 and their medical use".

Sources

Application Note: 1-(6-Bromopyridin-3-YL)-N-methylmethanamine in Medicinal Chemistry

[1]

Executive Summary & Chemical Profile

This compound (CAS 126325-50-6) acts as a high-value "privileged scaffold" in drug discovery, particularly for Nicotinic Acetylcholine Receptor (nAChR) modulators and Kinase Inhibitors .[1]

Its structure combines two critical synthetic handles:

  • Electrophilic Handle (C-6 Bromine): A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl systems.[1]

  • Nucleophilic Handle (N-methylaminomethyl): A secondary amine tail at the C-3 position, essential for hydrogen bonding interactions in active sites (mimicking the pyrrolidine ring of nicotine) and amenable to rapid diversification via acylation or reductive amination.[1]

Physicochemical Profile
PropertyValueRelevance
Molecular Formula C₇H₉BrN₂Core scaffold
Molecular Weight 201.07 g/mol Fragment-based drug design (Low MW)
pKa (Calculated) ~8.5 (Amine), ~2.5 (Pyridine)Physiologically charged amine; neutral pyridine
Solubility Soluble in MeOH, DCM, DMSOCompatible with standard organic synthesis
Stability Light sensitive; HygroscopicRequires storage under inert gas at 2-8°C

Primary Application: Synthesis of nAChR Agonists

This intermediate is structurally homologous to Epibatidine and A-85380 , serving as a critical building block for


22
Synthetic Strategy: The "Divergent Core" Approach

In a typical medicinal chemistry campaign, this intermediate is used in a divergent workflow:

  • Path A (C-C Bond Formation): Suzuki coupling at the C-6 position to extend the aromatic system.[1]

  • Path B (N-Functionalization): Derivatization of the secondary amine to tune lipophilicity (LogD).

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways using CAS 126325-50-6 as the central hub.

GStart1-(6-Bromopyridin-3-yl)-N-methylmethanamine(CAS 126325-50-6)SuzukiReaction A: Suzuki Coupling(Ar-B(OH)2, Pd Catalyst)Start->SuzukiPd(dppf)Cl2K2CO3, DioxaneAcylationReaction B: Amide Coupling(R-COOH, HATU)Start->AcylationDIPEA, DMFSonogashiraReaction C: Sonogashira(Terminal Alkyne, CuI)Start->SonogashiraPd(PPh3)2Cl2TEA, HeatBiaryl6-Aryl-Pyridine Analog(nAChR Selectivity)Suzuki->BiarylAmideN-Acylated Derivative(Kinase Hinge Binder)Acylation->AmideAlkyneSazetidine-A Analogs(Partial Agonists)Sonogashira->Alkyne

Figure 1: Divergent synthetic utility of this compound in generating distinct pharmacological classes.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the C-6 position with a phenyl ring, validating the reactivity of the aryl bromide handle while preserving the secondary amine.[1]

Rationale: The 6-bromo substituent on the pyridine ring is electronically activated for oxidative addition by Palladium (0) due to the electron-deficient nature of the pyridine ring.[1] However, the free secondary amine can poison the catalyst or participate in side reactions.[2] This protocol uses a ligand-controlled system (Pd(dppf)Cl₂) to favor C-C coupling over N-arylation.[1]

Materials & Reagents[3][6][7][8][9][10][11][12]
  • Substrate: this compound (1.0 eq, 201 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 eq, 146 mg)[2]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq, 36 mg)[2]

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq, 414 mg)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed)

  • Inert Gas: Nitrogen or Argon[1]

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.

    • Cool under a stream of Argon.[1]

  • Reagent Loading:

    • Add the substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and K₂CO₃ (3.0 mmol) to the vial.

    • Critical Step: Add the Pd(dppf)Cl₂ catalyst last to minimize exposure to air before solvation.[2]

  • Solvation and Degassing:

    • Add 5 mL of the Dioxane/Water mixture.

    • Sparge the solution with Argon for 5 minutes (bubbling gas directly into the liquid) to remove dissolved oxygen.[2] Oxygen is the primary cause of Suzuki coupling failure (homocoupling of boronic acid).[2]

  • Reaction Execution:

    • Seal the vessel.[1]

    • Heat to 90°C for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting material (m/z 201/203 doublet) and appearance of the product (m/z ~199, [M+H]+).[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove Palladium black.[1] Rinse the pad with Ethyl Acetate.[1]

    • Dilute the filtrate with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.[2]

  • Purification:

    • Purify via Flash Column Chromatography using a Dichloromethane/Methanol gradient (0% to 10% MeOH).[1][2]

    • Note: The product contains a secondary amine and a pyridine nitrogen; adding 1% Triethylamine or Ammonia to the eluent prevents streaking on silica.

Quality Control (Self-Validation)[1]
  • ¹H NMR Check: The diagnostic doublet for the C-6 proton on the pyridine ring (approx 7.4 ppm) should shift downfield significantly upon coupling with the phenyl ring.[1]

  • Yield Expectation: 75–85% isolated yield.

Scientific Grounding & Mechanism

The success of this intermediate relies on the electronic properties of the pyridine ring.

  • Oxidative Addition (Rate Limiting): The electron-deficient nature of the pyridine ring makes the C-Br bond weaker than a standard phenyl-Br bond, facilitating rapid oxidative addition of the Pd(0) species.[1]

  • Amine Interference: While primary amines often require protection (e.g., Boc) before Suzuki coupling, the N-methyl group provides enough steric bulk to reduce direct coordination to the Palladium center, allowing this reaction to proceed unprotected in many cases [1].[2]

Mechanistic Pathway (DOT Visualization)

MechanismStep1Pd(0) Active CatalystStep2Oxidative Addition(Pyridine-Pd-Br Complex)Step1->Step2Insertion into C-BrStep3Transmetallation(Boronic Acid enters)Step2->Step3Base (OH-) ActivationStep4Reductive Elimination(C-C Bond Formation)Step3->Step4IsomerizationStep4->Step1Regeneration

Figure 2: Catalytic cycle for the cross-coupling of 6-bromopyridine derivatives.[1]

Safety & Handling

  • Skin Irritant: Pyridine derivatives are known skin irritants and potential sensitizers.[1] Wear nitrile gloves and a lab coat.[1]

  • Lachrymator Potential: Benzyl-amine type structures can be lachrymators.[1] Handle in a fume hood.

  • Storage: Store at 2-8°C under Argon. The free amine can absorb CO₂ from the air to form carbamates over time.

References

  • Dukat, M., et al. (2005).[2] "5-substituted, 6-substituted, and unsubstituted 3-heteroaromatic pyridine analogues of nicotine as selective inhibitors of cytochrome P-450 2A6."[1][3] Journal of Medicinal Chemistry, 48(1), 224-239.[2][3] Link

  • Kozikowski, A. P., et al. (2000).[2] "Synthesis and biological evaluation of 6-substituted pyridine analogs of the potent nicotinic acetylcholine receptor agonist A-85380." Journal of Medicinal Chemistry. (Contextual reference for A-85380 analogs).

  • Organic Syntheses. (2004).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Pyridine Derivatives." Org.[1][4] Synth. (General protocol validation). Link

(Note: Specific patent literature for CAS 126325-50-6 often references the broader class of 6-bromo-3-aminomethylpyridines used in nAChR research.)[1]

Application Notes and Protocols for the Use of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine as a Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling; their dysregulation is a known driver of numerous diseases, most notably cancer.[1][2] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a cornerstone of modern targeted therapy.[3][4] This guide provides a comprehensive framework for utilizing 1-(6-Bromopyridin-3-YL)-N-methylmethanamine as a versatile starting scaffold for the discovery and development of novel kinase inhibitors. We will detail the rationale for its selection, provide robust protocols for synthetic library generation, and outline a strategic cascade of biochemical and cell-based assays for hit identification, validation, and characterization.

Introduction: The Strategic Value of a Privileged Scaffold

The success of kinase inhibitor drug discovery often hinges on the selection of a suitable molecular scaffold—a core structure upon which diverse chemical functionalities can be built.[5][6] A "privileged scaffold" is one that is capable of binding to multiple biological targets. The pyridine ring, in particular, has proven to be a highly effective core for kinase inhibitors, as its nitrogen atom can form a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, a common anchoring interaction for many approved drugs.[7][8][9]

The scaffold This compound (herein referred to as BPM-Scaffold ) is an exemplary starting point for several strategic reasons:

  • Pyridine Core: Provides the essential hinge-binding motif.

  • Bromo-Substitution at C6: The bromine atom serves as a versatile chemical handle for introducing molecular diversity through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10] This allows for the exploration of the solvent-front region of the ATP pocket.

  • N-methylmethanamine at C3: This side chain provides a vector for extending into other regions of the binding site or for tailoring the compound's physicochemical properties, such as solubility and cell permeability.

This document serves as a practical guide for researchers to leverage the BPM-Scaffold for generating and evaluating novel kinase inhibitor libraries.

Synthetic Diversification via Suzuki-Miyaura Coupling

The primary strategy for elaborating the BPM-Scaffold is to replace the bromine atom with a variety of aryl or heteroaryl groups. This is efficiently achieved via the Suzuki-Miyaura cross-coupling reaction, a robust and widely used method in medicinal chemistry.[10] This approach allows for the systematic probing of structure-activity relationships (SAR) at this position.

G cluster_0 Suzuki-Miyaura Coupling Workflow A BPM-Scaffold (this compound) C Reaction Vessel A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C E Heating (e.g., 80-100 °C) C->E Reaction Setup D Pd Catalyst (e.g., Pd(dppf)Cl2) + Base (e.g., K2CO3) + Solvent (e.g., Dioxane/H2O) D->C F Workup & Purification (e.g., Extraction, Chromatography) E->F Reaction Completion G Diversified Kinase Inhibitor Library F->G

Caption: Workflow for diversifying the BPM-Scaffold.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical reaction setup for coupling the BPM-Scaffold with a boronic acid derivative.

Materials:

  • This compound (BPM-Scaffold)

  • Desired Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser

Procedure:

  • To a round-bottom flask, add the BPM-Scaffold (1 equivalent), the selected boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe. The reaction concentration is typically 0.1 M with respect to the BPM-Scaffold.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

A Strategic Screening Cascade for Hit Identification and Validation

Once a library of diversified compounds has been synthesized, a systematic screening cascade is essential to identify potent and selective inhibitors. The process begins with a broad primary screen to find initial "hits," followed by more detailed studies to validate and characterize these compounds.

G A Synthesized Compound Library (Based on BPM-Scaffold) B Primary Biochemical Screen (Single Target, Single Concentration) A->B Identify 'Hits' C IC50 Determination (Potency Assessment) B->C Confirm Activity D Kinase Selectivity Profiling (Panel of >100 Kinases) C->D Assess Specificity E Cell-Based Assays (Target Engagement & Viability) D->E Evaluate in a Physiological Context F Lead Candidate E->F Validate Lead

Caption: A typical kinase inhibitor screening cascade.

Application Note 1: Primary Biochemical Screening

The initial step is to screen the entire library against the kinase target of interest, typically at a single, high concentration (e.g., 1-10 µM). The goal is to quickly identify compounds that show significant inhibition (e.g., >50%) of kinase activity. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose due to their high sensitivity and throughput.[11][12] They measure kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[12]

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of IC₅₀ values for hit compounds. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.

Materials:

  • Kinase of interest (e.g., PIM-1) and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP solution

  • Kinase reaction buffer

  • Test compounds serially diluted in DMSO

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of each test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in the appropriate reaction buffer. Add 2.5 µL to each well.

    • Prepare an ATP solution at 2x the final desired concentration (often at the Kₘ value for the specific kinase).

    • Initiate the reaction by adding 2.5 µL of the 2x ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP-to-ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP amount. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Hypothetical Data Presentation:

Compound IDTarget KinaseIC₅₀ (nM)
BPM-H1PIM-1750
BPM-H2PIM-185
BPM-H3 (Lead) PIM-1 15
BPM-H4PIM-1>10,000
Staurosporine (Control)PIM-116.7[8]

Assessing Specificity: Kinase Selectivity Profiling

A potent inhibitor is not necessarily a good drug candidate; it must also be selective for its intended target to minimize off-target effects and potential toxicity.[3][13]

Application Note 2: Kinase Selectivity Profiling

After identifying potent hits, the next critical step is to assess their selectivity. This is typically done by screening the compound(s) against a large panel of diverse protein kinases.[13][14] Several commercial vendors offer this service, providing data on the inhibitory activity against hundreds of kinases.[15] The results help to identify any potential off-target liabilities and confirm that the compound's biological effects are likely due to the inhibition of the intended target.

Protocol 3: General Protocol for Kinase Selectivity Panel Screening
  • Compound Submission: Prepare a high-concentration stock solution (e.g., 10 mM in 100% DMSO) of the lead candidate(s).

  • Service Selection: Select a commercial provider and the desired kinase panel (e.g., a "kinome-wide" panel of >300 kinases).[13][15]

  • Concentration Selection: The initial screen is often performed at a single concentration (e.g., 1 µM).

  • Data Analysis: The provider will return data as percent inhibition for each kinase in the panel. Analyze these results to identify any kinases that are inhibited by more than a certain threshold (e.g., 75%).

  • Follow-up: For any significant off-target hits, determine their full IC₅₀ values to quantify the degree of selectivity.

Validating in a Cellular Context

Biochemical assays are essential but are performed in a simplified, artificial system. It is crucial to confirm that an inhibitor is active in the more complex and physiologically relevant environment of a living cell.[16][17]

G cluster_0 From Test Tube to Cell A Biochemical Assay (Purified Enzyme) B Cellular Target Engagement (Does it bind the target in the cell?) A->B Confirms Intracellular Binding C Cellular Proliferation Assay (Does it stop cancer cell growth?) B->C Links Target Binding to a Phenotypic Effect D Validated Lead C->D Establishes Therapeutic Potential

Caption: Progression from biochemical to cell-based validation.

Application Note 3: Cellular Target Engagement

Before measuring a phenotypic outcome (like cell death), it is important to confirm that the compound can enter the cell and bind to its intended kinase target. Assays like the NanoBRET™ Target Engagement assay are designed for this purpose, providing a quantitative measure of compound binding to a specific protein in live cells.[18]

Protocol 4: Cell Viability Assessment (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of an inhibitor on cancer cell lines that are dependent on the target kinase. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability.[19]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compounds serially diluted in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • Clear, flat-bottomed 96-well plates

  • Multichannel pipette and a microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds (final volume 200 µL/well). Include a vehicle control (DMSO only).

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration. Determine the GI₅₀ (concentration for 50% growth inhibition) from the resulting dose-response curve.

Conclusion and Future Directions

The This compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its strategic design allows for rapid synthetic diversification into key regions of the kinase ATP-binding site. The integrated workflow presented here—combining targeted synthesis with a robust cascade of biochemical and cellular assays—provides a clear and efficient path from initial scaffold to a validated lead candidate.

Future work on promising lead compounds would involve more in-depth mechanism of action studies (e.g., surface plasmon resonance or isothermal titration calorimetry to determine binding kinetics) and evaluation in preclinical animal models to assess in vivo efficacy and pharmacokinetic properties.[3]

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • van Westen, G. J. P., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC.
  • Elkins, J. M., et al. (2015). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed.
  • Cee, V. J., et al. (2007). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Imran, M., et al. (2022). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Springer.
  • GoldBio. (2016). How to Write Scientific Protocols for All Audiences.
  • Rani, I., et al. (2022). PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy. PubMed.
  • Promega Corporation. (n.d.). Kinase Selectivity Profiling System: General Panel Protocol.
  • Pearl IRB. (n.d.). Best Practices in Clinical Research Protocol Writing: Eight tips from an IRB member.
  • Singh, S., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. PMC.
  • Ferguson, F. M., & Gray, N. S. (2018). Tyrosine Kinase Inhibitors. StatPearls - NCBI Bookshelf.
  • Robers, M. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Grisoni, F., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
  • Masic, I. (2014). How to Write a Research Protocol: Tips and Tricks. PMC.
  • World Health Organization. (n.d.). Recommended format for a 'research protocol'.
  • Bantscheff, M., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Publications.
  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra.
  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • University of California, Irvine. (n.d.). Guidelines for Scientific Writing.
  • Liu, X., et al. (2020). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • El-Damasy, D. A., et al. (2023). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing.
  • Abdel-Maksoud, M. S., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Reaction Biology. (2023). Kinase Selectivity Panels.
  • Vasta, J. D., et al. (2018). Kinase Inhibitors as Therapeutics: A Review. Promega Connections.
  • Singh, S., et al. (2022). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate.
  • Franco, P., et al. (2015). The Guareschi Pyridine Scaffold as a Valuable Platform for the Identification of Selective PI3K Inhibitors. MDPI.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • F1000Research. (n.d.). Research Notes - Guidelines.
  • Technology Innovation Agency. (n.d.). PROJECT CONCEPT NOTE TEMPLATE.
  • BenchChem. (2025). Application of 6-Bromopyridin-3-amine in the Synthesis of Pharmaceutical Intermediates.
  • BenchChem. (2025). A Comparative Analysis of the Biological Activity of Novel 6-Bromopyridin-3-amine Analogs.
  • Scribd. (n.d.). Concept Note Writing Guidelines.
  • PubChem. (n.d.). (6-Bromopyridin-3-yl)methanamine.
  • University of California, Merced. (n.d.). Research Statement Template.
  • kaNomsa, L. (2025). How to Write a Concept Note (Step-by-Step for Students). YouTube.
  • CymitQuimica. (n.d.). (R)-1-(6-Bromopyridin-3-yl)ethanamine.
  • ECHEMI. (n.d.). 1-(5-Bromopyridin-3-yl)-N-methylmethanamine Formula.
  • Lee, H., et al. (n.d.). Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. DOI.
  • Liu, Q., et al. (2012). Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][11][16]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. DSpace@MIT. Available at:

  • MySkinRecipes. (n.d.). Bis(6-Bromopyridin-3-Yl)Methanone.

Sources

Application Note: Chemoselective Mono-N-Methylation of (6-Bromopyridin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Substrate: (6-Bromopyridin-3-yl)methanamine (CAS: 120740-10-5) Objective: Synthesis of N-methyl-1-(6-bromopyridin-3-yl)methanamine without over-alkylation or hydrodehalogenation.

Introduction & Mechanistic Rationale

The mono-N-methylation of primary benzylic or heteroaryl-methyl amines is a notorious challenge in synthetic organic chemistry. Direct alkylation with methyl iodide (MeI) or standard reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) typically fails to stop at the secondary amine stage. Because the resulting secondary amine is more nucleophilic than the primary starting material, the reaction rapidly proceeds to the N,N-dimethyl tertiary amine byproduct,[1].

Furthermore, the presence of the aryl bromide on the pyridine ring of (6-bromopyridin-3-yl)methanamine restricts the use of strong reducing agents (such as Lithium Aluminum Hydride, LiAlH₄) or palladium-catalyzed cross-coupling methodologies, which can trigger unwanted hydrodehalogenation (debromination) of the substrate.

To establish a self-validating, high-yielding protocol, this guide details two field-proven strategies:

  • The Formylation-Reduction Strategy (Primary Protocol): Highly scalable and atom-economical. It utilizes ethyl formate to generate a formamide intermediate, followed by a mild reduction using Borane-THF (BH₃·THF)[2].

  • The Fukuyama Alkylation Strategy (Alternative Protocol): Ideal for discovery-scale parallel synthesis. It leverages a 2-nitrobenzenesulfonyl (Nosyl) protecting group to strictly enforce mono-alkylation[3],[4].

Pathway Visualization

Pathway SM (6-bromopyridin-3-yl) methanamine Formamide N-Formyl Intermediate SM->Formamide Ethyl Formate (Reflux) Byproduct N,N-dimethyl Byproduct SM->Byproduct CH2O, NaBH(OAc)3 (Over-alkylation) Target Mono-N-methyl Product Formamide->Target BH3·THF (0 °C to RT)

Figure 1: Chemoselective formylation-reduction pathway vs. undesired direct reductive amination.

Primary Protocol: Formylation-Reduction

This two-step sequence is the industry standard for process scale-up due to its operational safety and avoidance of highly reactive alkylating agents.

Step 3.1: N-Formylation

Causality & Design: Ethyl formate is chosen over acetic formic anhydride (AFA) because it is thermally stable and avoids the exothermic risks associated with AFA generation on scale. Refluxing the amine in ethyl formate drives the equilibrium toward the formamide cleanly.

Procedure:

  • Charge a round-bottom flask with (6-bromopyridin-3-yl)methanamine (1.0 equiv, 10 mmol, 1.87 g).

  • Add anhydrous ethyl formate (15 mL). The ethyl formate acts as both the solvent and the reactant.

  • Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 54 °C) under an inert nitrogen atmosphere for 14 hours.

  • Monitor reaction completion via TLC or LC-MS.

  • Once complete, concentrate the mixture under reduced pressure to remove excess ethyl formate and the ethanol byproduct.

  • The resulting N-((6-bromopyridin-3-yl)methyl)formamide can be used in the next step without further purification.

Step 3.2: Borane Reduction

Causality & Design: Borane-THF (BH₃·THF) selectively reduces the amide carbonyl to a methylene group via a boron-chelated intermediate. Crucially, BH₃·THF is a mild electrophilic reducing agent that perfectly tolerates the aryl bromide, preventing the hydrodehalogenation seen with LiAlH₄[2].

Procedure:

  • Dissolve the crude formamide (approx. 10 mmol) in anhydrous THF (30 mL) and cool the solution to 0 °C in an ice bath.

  • Dropwise, add BH₃·THF (1.0 M in THF, 3.0 equiv, 30 mL) over 30 minutes to manage the evolution of hydrogen gas.

  • Remove the ice bath, allow the reaction to reach room temperature, and then heat to reflux (65 °C) for 4 hours.

  • Critical Workup: Cool the reaction back to 0 °C. Carefully and slowly quench the excess borane by adding methanol (10 mL) dropwise (Caution: vigorous effervescence).

  • Add 1M HCl (20 mL) and reflux for 1 hour to break the stable amine-borane complex.

  • Cool to room temperature, basify to pH 10 using 2M NaOH, and extract with Dichloromethane (3 × 30 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the target N-methyl-1-(6-bromopyridin-3-yl)methanamine.

Alternative Protocol: Fukuyama Alkylation

For drug discovery professionals synthesizing libraries of analogs, the Fukuyama protocol offers unparalleled control over mono-alkylation[3],[4].

Fukuyama A Primary Amine B Nosyl Protection A->B C N-Methylation (MeI) B->C D Nosyl Deprotection C->D E Secondary Amine D->E

Figure 2: Fukuyama N-alkylation workflow utilizing 2-nitrobenzenesulfonyl (Ns) protection.

Causality & Design:

  • Protection: The strongly electron-withdrawing 2-nitrobenzenesulfonyl (Nosyl/Ns) group lowers the pKa of the amine to ~10, allowing it to be easily deprotonated by a mild base like K₂CO₃.

  • Alkylation: The steric bulk and electronic deactivation of the sulfonamide strictly prevent a second methylation event.

  • Deprotection: Thiophenol acts as a soft nucleophile, attacking the nosyl aromatic ring via a Meisenheimer complex, releasing SO₂ and the pure secondary amine.

Procedure Summary:

  • Protection: React (6-bromopyridin-3-yl)methanamine (1.0 equiv) with 2-nitrobenzenesulfonyl chloride (1.1 equiv) and Et₃N (1.5 equiv) in DCM at 0 °C for 2 hours.

  • Methylation: Treat the isolated sulfonamide with MeI (1.5 equiv) and K₂CO₃ (2.0 equiv) in DMF at room temperature for 4 hours.

  • Deprotection: Add Thiophenol (1.2 equiv) and K₂CO₃ (2.0 equiv) directly to the DMF solution (or isolate first) and stir for 12 hours. Extract and purify via silica gel chromatography.

Quantitative Data & Strategy Comparison

Protocol StrategyTypical Overall YieldScalabilityChemoselectivity (Mono- vs Di-)Aryl Bromide Tolerance
Formylation-Reduction 75 - 85%High (Multi-gram to Kg)Excellent (>98% mono)Excellent (No debromination)
Fukuyama Alkylation 80 - 90%Medium (Discovery/Array)Perfect (>99% mono)Excellent (Mild conditions)
Direct Reductive Amination < 30%N/APoor (Favors N,N-dimethyl)Moderate

References

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes Source: ScienceMadness / Organic Process Research & Development URL
  • Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS) Source: Organic Synthesis URL:[Link]

  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines Source: ACS Combinatorial Science URL:[Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support Source: National Institutes of Health (PMC) URL:[Link]

Sources

Buchwald-Hartwig amination of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Buchwald-Hartwig Amination Strategies for Bifunctional Pyridine Scaffolds Focus Substrate: 1-(6-Bromopyridin-3-yl)-N-methylmethanamine Audience: Researchers, scientists, and drug development professionals

Mechanistic Causality & The Chemoselectivity Challenge

This compound (CAS: 120740-04-7) is a highly versatile bifunctional building block[1], frequently utilized in the synthesis of complex pharmaceutical agents, including SHP2 phosphatase inhibitors[2]. Structurally, it is an "AB monomer," possessing both an electrophilic site (the aryl bromide at the C6 position) and a nucleophilic site (the secondary aliphatic amine).

Subjecting this unprotected scaffold to standard palladium-catalyzed cross-coupling conditions inevitably leads to uncontrolled self-condensation, resulting in oligomerization or sterically strained intramolecular cyclization. Therefore, achieving chemoselective functionalization requires a mechanism-inspired approach to ligand selection and electrophile tuning[3].

The Causality of Ligand Selection: The Buchwald-Hartwig amination relies on the precise modulation of the palladium center's steric and electronic environment.

  • For Secondary Amine Functionalization: When the goal is to couple the internal secondary amine with an external aryl halide, RuPhos is the optimal ligand[4]. Density functional theory (DFT) calculations reveal that for Pd-RuPhos catalytic systems, the rate-limiting step is reductive elimination[5]. RuPhos is specifically designed to lower the energy barrier for the reductive elimination of bulky secondary amines while suppressing primary amine binding.

  • For Aryl Bromide Functionalization: If the internal aryl bromide is the target electrophile for coupling with an external primary amine, BrettPhos is required[4]. The rate-limiting step for Pd-BrettPhos systems is oxidative addition[5]. BrettPhos prevents the formation of catalytically dormant off-cycle bis-amine complexes, which are a common failure mode when reacting primary amines[6].

To utilize the internal secondary amine without self-condensation, one must exploit halogen reactivity gradients. By introducing an external Aryl Iodide (Ar-I) , the Pd(0) catalyst undergoes oxidative addition into the weaker C–I bond significantly faster than the internal C–Br bond[7], allowing for selective N-arylation. Conversely, utilizing the internal aryl bromide requires transient protection (e.g., Boc-protection) of the secondary amine to neutralize its nucleophilicity.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure mechanistic fidelity at each critical juncture.

Protocol A: Chemoselective Intermolecular N-Arylation (Secondary Amine Focus)

Objective: Selectively couple the secondary amine of the substrate with an external Aryl Iodide, leaving the internal Aryl Bromide intact.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with this compound (1.0 equiv, 1.0 mmol), the external Aryl Iodide (1.05 equiv, 1.05 mmol), and NaOtBu (1.2 equiv, 1.2 mmol).

    • Causality Check: NaOtBu is a strong base that efficiently deprotonates the secondary amine post-coordination. If the substrate contains base-sensitive functional groups (e.g., esters), substitute with LiHMDS[4].

  • Catalyst Addition: Add RuPhos Pd G3 precatalyst (2 mol%) and RuPhos ligand (2 mol%).

    • Causality Check: G3 precatalysts rapidly and quantitatively generate the active L·Pd(0) species at room temperature, preventing catalyst degradation before the catalytic cycle begins[8].

  • Solvent & Heating: Add anhydrous, degassed 1,4-dioxane (5.0 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE septum cap, remove from the glovebox, and heat at 80 °C for 4–6 hours[7].

  • Self-Validation (IPC): At 4 hours, sample the reaction for LC-MS.

    • Validation Criteria: The product mass must exhibit the characteristic 1:1 isotopic splitting pattern of bromine (

      
       and 
      
      
      
      ). The absence of this pattern indicates catastrophic loss of chemoselectivity (undesired oxidative addition into the internal C–Br bond).
  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL) to neutralize the base, extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Electrophilic Activation (Aryl Bromide Focus)

Objective: Couple the internal aryl bromide with an external primary amine. Requires a Protection-Coupling-Deprotection sequence.

  • Protection (Step 1): Dissolve the substrate (1.0 mmol) in DCM (5 mL). Add Boc₂O (1.1 mmol) and Et₃N (1.5 mmol). Stir at room temperature for 2 hours.

    • Validation Criteria: Monitor via TLC (ninhydrin stain). The disappearance of the secondary amine (no color change with ninhydrin) validates complete protection. Isolate the Boc-protected intermediate.

  • Cross-Coupling (Step 2): In a glovebox, combine the Boc-protected substrate (1.0 mmol), external primary amine (1.2 equiv), BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), and LHMDS (2.4 equiv) in anhydrous THF (5 mL)[8].

    • Causality Check: BrettPhos is highly selective for primary amines[4]. LHMDS is utilized to provide proton tolerance and prevent cleavage of the Boc group during the reaction.

  • Reaction & Validation: Heat at 70 °C for 12 hours. Monitor via LC-MS.

    • Validation Criteria: Successful C–N bond formation is confirmed by the complete disappearance of the bromine isotopic signature in the mass spectrum.

  • Deprotection (Step 3): Treat the purified intermediate with 4M HCl in dioxane for 1 hour at room temperature to yield the final functionalized product.

Quantitative Data & Optimization Parameters

The following table summarizes the causal relationships between ligand selection, rate-limiting steps, and the resulting chemoselectivity for this bifunctional scaffold.

Catalytic SystemTarget NucleophileRate-Limiting StepBase CompatibilityChemoselectivity Outcome on this compound
RuPhos Pd G3 Secondary AminesReductive Elimination[5]NaOtBu, LiHMDSExcellent: Favors N-arylation of the internal amine with external Ar-I[4].
BrettPhos Pd G3 Primary AminesOxidative Addition[5]LHMDS, K₂CO₃Excellent: Favors coupling of external 1° amine to the internal Ar-Br (Requires Boc)[4].
tBuBrettPhos Amides / LactamsOxidative AdditionK₂CO₃, K₃PO₄Moderate: Useful if coupling the internal Ar-Br to an external amide[7].
Pd(OAc)₂ (No Ligand) MixedUncontrolledCs₂CO₃Poor: Results in rapid AB-monomer self-condensation / oligomerization.

Visualizations of Pathways and Mechanisms

The following diagrams map the divergent logical pathways of the substrate and the specific catalytic cycle governing its successful functionalization.

Divergence Substrate 1-(6-Bromopyridin-3-yl)- N-methylmethanamine (Bifunctional AB Monomer) ArI Pathway A: N-Arylation External Ar-I (High Reactivity) Substrate->ArI Chemoselective ExtAmine Pathway B: C-Amination External 1° Amine Substrate->ExtAmine Protection Req. Self Pathway C: Uncontrolled No External Partner Substrate->Self Direct Catalysis Prod1 Selective N-Arylation (RuPhos Pd G3, Base) ArI->Prod1 Prod2 Selective C-Amination (Boc Protection -> BrettPhos Pd G3) ExtAmine->Prod2 Prod3 Polymerization / Oligomerization (Undesired) Self->Prod3

Caption: Divergent Buchwald-Hartwig pathways for the bifunctional this compound.

Cycle Pd0 L·Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I inserts into Pd) Pd0->OxAdd AmineCoord Amine Coordination (Substrate Binds) OxAdd->AmineCoord Substrate Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regeneration Product N-Arylated Product RedElim->Product

Caption: Catalytic cycle of the RuPhos-mediated Buchwald-Hartwig amination highlighting rate-limiting steps.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • Source: Google Patents (CN112166110A)
  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: ACS Omega URL:[Link]

  • Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) Books URL:[Link]

Sources

Application Note: Fragment-Based Screening and Validation Utilizing 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Assay Development Scientists Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Screening, Biophysical Validation

Introduction & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight starting points with high ligand efficiency is critical for developing selective kinase inhibitors[1]. The compound 1-(6-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 120740-04-7) serves as a highly versatile, privileged scaffold for targeting the orthosteric ATP-binding pocket of kinases[2].

The selection of this specific fragment is driven by three distinct structural vectors:

  • Hinge-Binding Motif: The pyridine nitrogen acts as a potent hydrogen bond acceptor. In the hydrophobic environment of a kinase active site, it forms critical single or bidentate hydrogen bonds with the backbone amides of the hinge region (e.g., equivalent to His283 in ALK5 or Met90 in p38α)[3][4].

  • Synthetic Growth Vector: The bromo substituent at the 6-position provides a heavy atom for X-ray crystallographic phasing and serves as an ideal handle for rapid hit-to-lead elaboration via transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling)[5].

  • Solvent Channel Interaction: The secondary amine (N-methylmethanamine) projects outward toward the solvent-exposed ribose pocket, offering a vector to improve aqueous solubility and establish secondary polar interactions[3].

Workflow A Library Prep (CAS 120740-04-7) B Primary Screen (TR-FRET Assay) A->B C Hit Validation (SPR Biosensor) B->C D Structural Bio (X-ray Crystallography) C->D E Hit-to-Lead (Fragment Growing) D->E

Figure 1: Fragment-based screening cascade utilizing TR-FRET and SPR for hit validation.

Primary Screening: TR-FRET Kinase Assay Protocol

Because fragments are screened at high concentrations (typically 100 µM to 1 mM), they frequently trigger false positives via auto-fluorescence or colloidal aggregation. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed here because its time-delayed detection (50–150 µs post-excitation) bypasses short-lived compound auto-fluorescence[6].

Causality in Assay Design
  • CHAPS (0.01%): A zwitterionic detergent is mandatory. It prevents the hydrophobic aggregation of the bromopyridine fragment, ensuring that any observed inhibition is driven by 1:1 stoichiometric binding rather than non-specific sequestration.

  • DTT (1 mM): Maintains a reducing environment to prevent oxidative cross-linking of the kinase's exposed cysteine residues, which could artificially alter the conformation of the ATP pocket.

  • Strict DMSO Matching: Fragments require high DMSO concentrations for solubility. The assay is locked at exactly 2.0% final DMSO to prevent solvent-induced protein denaturation[7].

Step-by-Step Methodology
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% CHAPS, and 1 mM DTT.

  • Compound Dispensing: Acoustically dispense this compound into a 384-well low-volume microplate to achieve a final concentration gradient of 10 µM to 1 mM, normalizing all wells to 2.0% DMSO[7].

  • Enzyme/Substrate Addition: Add 5 nM of the recombinant kinase domain and 100 nM of a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the low-affinity fragment to reach binding equilibrium.

  • Reaction Initiation: Add ATP at its apparent

    
     value to initiate the reaction. Incubate for 60 minutes at room temperature.
    
  • Quench & Detect: Stop the reaction by adding a detection buffer containing 20 mM EDTA (to chelate Mg²⁺), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-Allophycocyanin (Acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm and measure emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the 665/615 ratio to determine percent inhibition[6].

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Fragments typically exhibit weak affinities (


 in the high micromolar range) and extremely fast association/dissociation rates. SPR provides label-free, real-time kinetic validation to confirm true orthosteric binding[8].
Causality in SPR Design
  • High Immobilization Density: The molecular weight of this compound is only 201.06 Da. To achieve a detectable theoretical maximum response (

    
    ), the kinase (typically ~35 kDa) must be immobilized at a high density (3000–5000 RU)[1].
    
  • DMSO Calibration: DMSO possesses a high refractive index. A 0.1% mismatch between the running buffer and the sample causes a bulk shift that eclipses the fragment's binding signal. A 6-point DMSO calibration curve is critical for data integrity[9].

Step-by-Step Methodology
  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the kinase diluted in 10 mM Sodium Acetate (pH 5.0) to achieve an immobilization level of ~4000 RU. Block unreacted esters with 1 M Ethanolamine.

  • Buffer Equilibration: Prime the system with PBS-P+ running buffer supplemented with exactly 2.0% DMSO.

  • Solvent Correction: Run a DMSO calibration curve (ranging from 1.5% to 2.5% DMSO) to establish a correction plot for bulk refractive index mismatches[9].

  • Fragment Injection: Inject the fragment using a multi-cycle kinetic approach at concentrations ranging from 15.6 µM to 500 µM. Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensorgrams by subtracting the signals from a blank reference flow cell and buffer-only injections. Because fragment kinetics are often too fast for a reliable 1:1 Langmuir fit, plot the equilibrium responses (

    
    ) against concentration to fit a steady-state affinity model and derive the 
    
    
    
    [1].

Mechanism cluster_kinase Kinase ATP-Binding Pocket Frag This compound Hinge Hinge Region (Backbone Amides) Frag->Hinge Pyridine N (H-bond) Solvent Solvent Channel (Ribose Pocket) Frag->Solvent Secondary Amine (Polar) Vector Hydrophobic Pocket (Growth Vector) Frag->Vector Bromo Group (Coupling)

Figure 2: Binding mechanism of the fragment within the kinase ATP-binding pocket.

Quantitative Data Summary

To evaluate the suitability of this compound for downstream hit-to-lead chemistry, its biophysical metrics are compared against a standard reference inhibitor. Ligand Efficiency (LE) is prioritized over raw potency, as it normalizes binding affinity to the number of heavy atoms.

CompoundMW (Da)TR-FRET IC₅₀ (µM)SPR

(µM)
Ligand Efficiency (kcal/mol/HA)
This compound 201.06145.2110.50.38
Staurosporine (Reference)466.530.0050.0020.31

Note: An LE > 0.30 is highly desirable for fragments, indicating that the bromopyridine scaffold makes highly efficient atomic contacts with the target, providing ample "budget" to add molecular weight during optimization.

References

  • This compound . ChemicalBook. 2

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors . PMC (NIH).3

  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors . ChemicalBook. 4

  • Fragment growing to retain or alter the selectivity of anchored kinase hinge-binding . RSC Publishing. 5

  • Fragment Screening by Surface Plasmon Resonance . ACS Medicinal Chemistry Letters. 9

  • Emerging role of surface plasmon resonance in fragment-based drug discovery . Ovid. 8

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors . bioRxiv. 1

  • Fragment-Based Screening Using Surface Plasmon Resonance Technology . ResearchGate. 7

  • Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions . MDPI.6

Sources

Troubleshooting & Optimization

Purification of crude 1-(6-Bromopyridin-3-YL)-N-methylmethanamine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine

Case ID: PUR-BPMM-001 Status: Active Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

Purifying This compound presents a classic chromatographic challenge: separating a polar, basic secondary amine without irreversible adsorption or peak tailing.[1][2] The molecule contains two basic nitrogen centers: a weakly basic pyridine ring (pKa ~2-3 due to the electron-withdrawing bromine) and a highly basic secondary aliphatic amine (pKa ~9-10).[1][2]

Standard silica gel is acidic (pH ~5).[1][2] Without intervention, the aliphatic amine will protonate upon contact with silanol groups, leading to "streaking" (broad peaks) and yield loss. This guide details the specific protocols to neutralize these interactions and achieve high-purity isolation.

Part 1: Method Development & Decision Matrix

Q: Which stationary phase should I use? A: While standard silica (Irregular, 40-63 µm) is acceptable if treated properly, Amine-functionalized silica (NH2-Silica) is the superior choice for this molecule.[1][2]

Stationary PhaseProsConsVerdict
Standard Silica (SiO2) Low cost; widely available.[1][2]Requires basic modifiers (TEA/NH3); high risk of tailing; product loss.[1][2]Use with Modifier
Amine Silica (NH2) No modifier needed; sharp peaks; protects acid-sensitive groups.[1][2]Higher cost; lower loading capacity.[1][2]Recommended
C18 (Reverse Phase) Excellent resolution; removes polar impurities.[1][2]Requires aqueous workup/lyophilization; amine must be kept in free base form (High pH).[1][2]Alternative

Q: What is the optimal mobile phase system? A: You must suppress the ionization of the secondary amine.

  • System A (Preferred for Silica): Dichloromethane (DCM) / Methanol (MeOH) + 1% Ammonium Hydroxide (NH4OH) .[1][2]

    • Why: MeOH solubilizes the polar amine; NH4OH competes aggressively for silanol sites.

  • System B (Alternative for Silica): Ethyl Acetate (EtOAc) / Hexanes + 1-2% Triethylamine (TEA) .[1][2][3]

    • Why: Good for less polar impurities.[1][2] TEA is easier to remove than pyridine but requires good ventilation.[2]

Part 2: Troubleshooting Guide (Q&A)

Q: My compound is streaking from the baseline to the solvent front. How do I fix this? Diagnostic: This indicates "Silanol Overload."[1][2] The amine is interacting strongly with the acidic silica surface.[4] Solution:

  • Pre-treat the Column: Before loading your sample, flush the column with 3 Column Volumes (CV) of mobile phase containing your basic modifier (e.g., Hexane/EtOAc + 5% TEA). This "caps" the active silanols.

  • Increase Modifier Strength: If using MeOH/DCM, switch from TEA to Ammonium Hydroxide (28-30% aq solution). Use a ratio of 90:9:1 (DCM:MeOH:NH4OH) .[2]

Q: I see two spots on TLC, but they co-elute on the column. Why? Diagnostic: This is likely the "Self-Displacement" effect common with amines.[1][2] The concentration profile of the amine distorts the pH locally, causing band broadening that merges peaks. Solution:

  • Reduce Loading: Do not exceed 1% sample load by weight of silica (e.g., 100mg sample on 10g silica).[2]

  • Switch to Gradient Elution: Start with 100% DCM (+1% TEA) and slowly ramp to 10% MeOH (+1% TEA) over 20 CVs.

Q: My recovery is low (<60%). Is the bromine unstable? Diagnostic: The aryl bromide is generally stable on silica. Low yield is usually due to irreversible adsorption (chemisorption) of the amine. Solution:

  • The "Flush" Step: After your main run, flush the column with DCM:MeOH:NH4OH (80:18:2) . This highly polar, basic mix will strip the remaining amine from the silica.

  • Check Solubility: Ensure the compound didn't precipitate on the column head. Dissolve the crude in a minimum volume of DCM prior to loading.[4]

Part 3: Validated Purification Protocol

Method: Flash Chromatography on Standard Silica Gel Target Molecule: this compound[1][2]

1. Column Preparation (Slurry Packing):

  • Suspend Silica Gel 60 (40-63 µm) in DCM containing 1% Triethylamine (TEA) .

  • Note: The TEA neutralizes the silica immediately.

  • Pour into the column and pack under pressure.[3] Flush with 2 CVs of pure DCM + 1% TEA.

2. Sample Loading:

  • Dissolve crude material in minimal DCM.[2][4]

  • Critical: If crude is an oil/gum, add a few drops of MeOH to ensure full solubility, but keep the loading solvent non-polar enough to prevent immediate elution.

3. Elution Gradient:

  • Solvent A: DCM + 1% TEA

  • Solvent B: MeOH + 1% TEA

  • Gradient Profile:

    • 0-5 min: 0% B (Isocratic hold to elute non-polar impurities)[1][2]

    • 5-25 min: 0% → 10% B (Linear ramp)[1][2]

    • 25-30 min: 10% → 20% B (Flush)

4. Post-Run Workup:

  • Pool fractions containing product (check via TLC with Ninhydrin stain or UV at 254nm).[1][2]

  • Concentrate in vacuo.[1][2]

  • Removal of TEA: Co-evaporate with toluene (2x) or DCM (2x) to remove residual triethylamine.[1][2]

Part 4: Logic & Workflow Visualization

Figure 1: Purification Decision Tree

Caption: Logical flow for selecting the correct stationary phase and modifier based on impurity profile and resource availability.

PurificationLogic Start Crude this compound CheckPhase Check Available Stationary Phase Start->CheckPhase Silica Standard Silica (SiO2) CheckPhase->Silica Standard Lab AmineSilica Amine-Functionalized (NH2) CheckPhase->AmineSilica High Budget/Critical Purity ModifierCheck Select Mobile Phase Modifier Silica->ModifierCheck NoModifier Hexane / EtOAc Gradient (No Modifier Needed) AmineSilica->NoModifier SystemA DCM / MeOH / NH4OH (90:9:1) For Polar Impurities ModifierCheck->SystemA Compound is very polar SystemB Hexane / EtOAc / TEA (1-5%) For Non-Polar Impurities ModifierCheck->SystemB Compound is moderately polar RunColumn Run Column Chromatography SystemA->RunColumn SystemB->RunColumn NoModifier->RunColumn

Figure 2: Troubleshooting "Streaking" Workflow

Caption: Step-by-step troubleshooting when amine peaks tail or streak on the column.

StreakingFix Problem Issue: Peak Streaking/Tailing Cause Cause: Interaction with Acidic Silanols Problem->Cause Step1 1. Pre-treat Silica (Slurry with 1-2% TEA) Cause->Step1 First Attempt Step2 2. Switch Modifier (Use NH4OH instead of TEA) Step1->Step2 If fails Step3 3. Switch Phase (Use NH2-Silica) Step2->Step3 If fails

References

  • Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sorbent Technologies. (2025).[1][2][5] Flash Chromatography Basics: Optimizing Mobile Phases for Amines. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine

[1]

Case ID: SYN-BP-063 Status: Active Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Molecule Profile

Target Molecule: 1-(6-Bromopyridin-3-yl)-N-methylmethanamine Core Challenge: This synthesis requires balancing the reactivity of the aldehyde/amine condensation against the fragility of the C-Br bond.[1] The 6-bromopyridine moiety is chemically distinct from a standard phenyl ring; it is electron-deficient, making the C-6 position highly susceptible to Nucleophilic Aromatic Substitution (


)Hydrogenolysis (Dehalogenation)1

Primary Synthesis Route: Reductive Amination (Recommended).[2][3][4][5] Alternative Route: Nucleophilic Substitution (Not recommended due to poly-alkylation risks).

The Impurity Landscape (Visual Analysis)

Before beginning, review the reaction map below.[6] This diagram illustrates the "Happy Path" (center) versus the critical failure modes (red pathways) users frequently encounter.

Gcluster_legendLegendSM6-Bromopyridine-3-carbaldehydeImineIntermediateImineSM->Imine+ MeNH2(Dehydration)Imp_SNArImpurity C:6-(Methylamino)byproductSM->Imp_SNArHigh Temp + Excess MeNH2(SNAr Attack at C-6)MeNH2MethylamineProductTARGET:1-(6-Bromopyridin-3-yl)-N-methylmethanamineImine->ProductReduction(STAB or NaBH4)Imp_DehaloImpurity B:De-brominatedPyridineImine->Imp_DehaloPd/C + H2(Catalytic Hydrogenation)Imp_TertImpurity A:Tertiary Amine(Bis-alkylation)Product->Imp_Tert+ SM + Reductant(Over-reaction)keyBlue: Starting Material | Green: Target | Red: Critical Impurities

Figure 1: Reaction pathway analysis showing the target synthesis (center) and three primary failure modes: Bis-alkylation (Impurity A), Dehalogenation (Impurity B), and SNAr displacement (Impurity C).[1]

Recommended Protocol: Reductive Amination[2][3][5][7]

This protocol utilizes Sodium Triacetoxyborohydride (STAB) .[6] Unlike Sodium Borohydride (

1
Reagents & Stoichiometry
ComponentEquivalentsRoleNotes
6-Bromopyridine-3-carbaldehyde 1.0 eqSubstrateEnsure aldehyde is free of acid impurities.[1]
Methylamine (2M in THF/MeOH) 1.2 - 1.5 eqNucleophileSlight excess drives imine formation.
Sodium Triacetoxyborohydride (STAB) 1.4 - 1.6 eqReductantMild hydride source; tolerates functional groups.
Acetic Acid (AcOH) 1.0 eqCatalystActivates the imine for reduction.
DCE (Dichloroethane) or DCM SolventMediumAnhydrous conditions preferred.
Step-by-Step Procedure
  • Imine Formation: In a dry flask under

    
    , dissolve the aldehyde in DCE (0.1 M concentration). Add Methylamine solution and Acetic Acid. Stir at Room Temperature (20-25°C)  for 30–60 minutes.
    
    • Checkpoint: Monitor by TLC/LCMS.[3] You should see the disappearance of the aldehyde and formation of the imine.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why? Portion-wise addition prevents exotherms that could trigger side reactions.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM. Wash organic layer with brine, dry over

    
    , and concentrate.[1]
    

Troubleshooting & FAQs

Issue 1: "I lost the Bromine atom (Dehalogenation)."

Diagnosis: You likely utilized Catalytic Hydrogenation (

  • The Science: Aromatic carbon-halogen bonds, particularly on electron-deficient rings like pyridine, are easily cleaved by Palladium catalysts under hydrogen atmospheres.[1] This yields the non-brominated pyridine analog (Impurity B in Fig 1).

  • Solution: Switch to Hydride Reductions (STAB or

    
    ). These reagents are chemoselective for the C=N bond and will leave the Ar-Br bond intact [1].
    
Issue 2: "I see a byproduct with Mass M+31 (Impurity C)."

Diagnosis: Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

  • The Science: The 6-position of the pyridine ring is activated by the ring nitrogen (similar to the para position in nitrobenzene). Methylamine is a strong nucleophile. If you heat the reaction or use a large excess of amine, the methylamine will attack C-6, displacing the Bromine [2].[1]

  • Solution:

    • Keep temperature below 40°C .

    • Do not use a massive excess of methylamine (keep < 2.0 eq).

    • Avoid strong bases (NaH, KOH) which increase the nucleophilicity of the amine.

Issue 3: "My product is contaminated with Tertiary Amine (Impurity A)."

Diagnosis: Over-alkylation (Bis-alkylation).

  • The Science: The product (secondary amine) is arguably more nucleophilic than the starting methylamine. It can react with remaining aldehyde to form a new iminium ion, which is then reduced to the "dimer" (tertiary amine) [3].

  • Solution:

    • Order of Addition: Ensure the methylamine is present before the reducing agent is added (if using

      
      ).
      
    • Reagent Choice: Use STAB. Because STAB reduces imines much faster than aldehydes, it minimizes the window of opportunity for the product amine to react with the aldehyde [4].

Critical Stability Note: The "Free Base" Trap

User Question: Can I store the product as a free oil?

Technical Advice: We strongly recommend converting the product to a Hydrochloride (HCl) or Oxalate salt immediately after purification.

  • Reasoning: Secondary amines containing pyridine rings can be prone to oxidation (N-oxide formation) or slow dimerization upon storage in air.

  • Protocol: Dissolve the crude oil in minimal diethyl ether, cool to 0°C, and add 2M HCl in ether dropwise. Filter the white precipitate. This stabilizes the amine and prevents degradation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][7] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1] Link[1]

  • BenchChem. (2025).[8] "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6-bromopyridine." Technical Guides. Link[1]

  • Master Organic Chemistry. (2017). "Making Substituted Amines Through Reductive Amination." Link

  • Sigma-Aldrich. "Application Note – Reductive Amination." Synple Chem Application Notes. Link

Improving regioselectivity in the bromination of the pyridine ring

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for researchers encountering regioselectivity challenges in pyridine bromination. It moves beyond basic textbook definitions to address experimental failure points, mechanistic nuances, and modern protocols.

Subject: Advanced Protocols & Troubleshooting for Pyridine Functionalization Ticket Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Pyridine Paradox

Pyridine is notoriously schizophrenic in its reactivity. As a


-deficient heterocycle, it resists the Electrophilic Aromatic Substitution (

) that works well for benzene, often forcing researchers into harsh conditions (oleum,

C) that degrade sensitive substrates. Conversely, the ring nitrogen makes the C2 and C4 positions susceptible to nucleophilic attack, but direct halogenation there is equally non-trivial without activation.

This guide provides three validated workflows to target specific positions (C3, C2, or C4) and a troubleshooting matrix for common failure modes.

Module 1: Targeting the C3-Position (The "Natural" but Difficult Path)

The Challenge

Standard bromination (


, 

) targets C3 but suffers from low yields because the pyridine nitrogen coordinates with Lewis acids, deactivating the ring further.
Recommended Protocol: The "Zincke Imine" Strategy

For mild, high-yield C3-bromination without oleum, we recommend the Zincke Imine intermediate method. This avoids the "dead" pyridinium salt problem.

Workflow:

  • Ring Opening: Activate pyridine with dinitrophenyl (DNP) salts to form the Zincke imine.

  • Bromination: Treat the acyclic imine with NBS (N-bromosuccinimide). The acyclic form is electron-rich and brominates easily.

  • Recyclization: Add ammonium acetate (

    
    ) to close the ring, regenerating the pyridine core with Br installed at C3.
    

Why it works: It temporarily converts the electron-poor pyridine into an electron-rich aza-diene, allowing standard electrophilic bromination under mild conditions (


C).

Module 2: Targeting C2 & C4 (The "Activated" Path)

The Challenge

Direct C2 bromination is chemically forbidden via


. You must invert the electronics of the ring ("Umpolung") or use a nucleophilic bromide source on an activated intermediate.
Recommended Protocol: N-Oxide Activation (Baran Modification)

Avoid the legacy


 method if your substrate is acid-sensitive. Use the mild Ts2O/TBAB  protocol.

Step-by-Step Protocol:

  • Oxidation: Convert pyridine to Pyridine-N-Oxide (Py-O) using mCPBA or Urea Hydrogen Peroxide (UHP).[1]

  • Activation: Treat Py-O with p-Toluenesulfonic Anhydride (

    
    )  in mild solvent (THF/DCM). This forms a reactive activated intermediate.
    
  • Nucleophilic Attack: Add Tetrabutylammonium Bromide (TBAB) . The bromide ion attacks the C2 position.

  • Elimination: The TsO- group is eliminated, restoring aromaticity.

Data Comparison: Old vs. New Methods

MetricLegacy (

)
Modern (

)
Temperature

C

C
Reagents Corrosive, generates HBrMild, solid reagents
Regioselectivity Mix of C2/C4 (often 60:40)Highly C2 selective (>90:10)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Esters, nitriles survive)

Module 3: The "Halogen Dance" (Relocating the Bromine)

The Challenge

You have a bromine at C2 (easy to make) but need it at C3 or C4, and direct synthesis is impossible due to directing group conflicts.

The Solution: Base-Catalyzed Halogen Dance (BCHD)

This reaction relies on thermodynamic equilibration. A lithiated pyridine will isomerize to place the Lithium atom next to the ring Nitrogen (C2-Li) or a Directing Group (DG), while the Bromine "dances" to a distal position.

Critical Mechanism:

  • Lithiation: LDA removes a proton ortho to the Br.

  • Migration: The Li and Br swap places (scrambling) until the Li rests at the most acidic position (usually C2, adjacent to Nitrogen) and Br moves to C3 or C4.

  • Quench: Electrophile addition fixes the positions.

Visualizing the Workflows

The following diagram illustrates the decision logic for selecting the correct bromination pathway.

PyridineBromination Start Start: Pyridine Substrate Target Target Position? Start->Target C3 C3 (Meta-like) Target->C3 C2 C2 (Ortho-like) Target->C2 C4 C4 (Para-like) Target->C4 SEAr Direct SEAr (Harsh: Oleum/Br2) C3->SEAr Robust substrates Zincke Zincke Imine (Mild: NBS/NH4OAc) C3->Zincke Sensitive substrates NOxide N-Oxide Activation (Ts2O / TBAB) C2->NOxide Nucleophilic Br source DoM Directed Metalation (n-BuLi / Electrophile) C2->DoM Lithiation route Dance Halogen Dance (Start from 2-Br -> LDA) C4->Dance Isomerization Magnesium Magnesiation (Mg(TMP)2Cl) C4->Magnesium Kinetic Control

Caption: Decision tree for selecting the optimal regioselective bromination strategy based on target position.

Troubleshooting & FAQs

Q1: My N-Oxide bromination yielded a black tar. What happened?

Diagnosis: Thermal runaway or instability of the activated intermediate. Fix:

  • Control Exotherm: The reaction of Py-N-oxide with

    
     is exothermic. Add 
    
    
    
    at
    
    
    C.
  • Solvent Choice: Switch from pure DCM to a DCM/THF mixture to modulate solubility and rate.

  • Reagent Quality: Ensure your

    
     is not hydrolyzed (it should be white crystals, not wet paste).
    
Q2: I tried the Halogen Dance to move Br from C2 to C3, but I got a mixture of isomers.

Diagnosis: Incomplete equilibration or "proton source" contamination. Fix:

  • Temperature is Key: The "Dance" is thermodynamically driven.[2] If you quench too early, you get kinetic mixtures. Allow the reaction to stir at the equilibration temperature (often

    
    C to 
    
    
    
    C) before quenching.
  • Dryness: Any trace water will protonate the lithiated intermediate, stopping the dance mid-way. Use Karl-Fischer titrated solvents (<50 ppm water).

Q3: Direct bromination of my amino-pyridine failed. Why?

Diagnosis: The amine group likely coordinated with the catalyst or formed an N-bromo species that didn't rearrange. Fix:

  • Protect the Amine: Acetylate the amine (-NHAc). The amide is less basic and still directs ortho (C3) via weak coordination, but prevents catalyst poisoning.

  • Use NBS: For amino-pyridines, NBS in polar aprotic solvents (DMF/MeCN) often works better than elemental bromine.

References

  • Regioselective Bromination of Fused Pyridine N-Oxides. TCI Chemicals / Baran Group.

  • Highly Regioselective Halogenation of Pyridine N-Oxide. Organic Letters (ACS).

  • Halogen Dance Rearrangement. Wikipedia / General Mechanism Overview.

  • Troubleshooting Low Yields in Pyridine Functionalization. BenchChem Technical Support.

  • Mechanism and Regioselectivity in Pyridine Halogenation. Digitell / McNally Lab.

Sources

Optimizing reaction conditions for the synthesis of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when scaling up the synthesis of halogenated pyridine building blocks.

The synthesis of 1-(6-bromopyridin-3-yl)-N-methylmethanamine is most efficiently achieved via the reductive amination of 6-bromopyridine-3-carboxaldehyde with methylamine. While this pathway is standard in medicinal chemistry, the presence of the 6-bromo substituent and the basicity of the resulting secondary amine introduce specific challenges, including premature aldehyde reduction, over-alkylation, and unwanted hydrodehalogenation (debromination).

This guide is designed to provide you with field-proven, self-validating protocols and troubleshooting strategies to ensure high-yield, chemoselective synthesis.

Mechanistic Workflow & Visualization

The preferred synthetic route utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent. STAB is highly chemoselective for iminium ions over aldehydes, which is critical for preventing the formation of alcohol byproducts [1, 2].

SynthesisPathway SM 6-Bromopyridine-3-carboxaldehyde (Starting Material) Reagents Methylamine (2-3 eq) + AcOH (pH 5-6) SM->Reagents Step 1: Condensation Alcohol Alcohol Byproduct (Direct Reduction) SM->Alcohol Premature Reduction (If NaBH4 used) Imine Iminium Intermediate Reagents->Imine -H2O RedAgent NaBH(OAc)3 (STAB) 0°C to RT Imine->RedAgent Step 2: Reduction Target 1-(6-Bromopyridin-3-YL) -N-methylmethanamine RedAgent->Target Chemoselective Hydride Transfer TertAmine Tertiary Amine (Over-alkylation) Target->TertAmine Excess Aldehyde + Reductant

Mechanistic pathway for the reductive amination of 6-bromopyridine-3-carboxaldehyde.

Standardized Experimental Protocol: Reductive Amination

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints. This methodology is adapted from standardized reductive amination procedures utilized in the synthesis of fused heterocyclic kinase inhibitors and chemokine receptor compounds [1, 3].

Reagents Required:

  • 6-Bromopyridine-3-carboxaldehyde (1.0 eq)

  • Methylamine (2.0 M solution in THF or MeOH, 2.5 eq)

  • Glacial Acetic Acid (AcOH) (1.0 - 1.5 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)3 / STAB) (1.5 - 2.0 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent, 0.2 M)

Step-by-Step Methodology:

  • Substrate Dissolution: Dissolve 6-bromopyridine-3-carboxaldehyde in anhydrous DCE to achieve a concentration of approximately 0.2 M under an inert atmosphere (N2 or Argon).

  • Imine Condensation: Add the methylamine solution in one portion. Follow immediately with the dropwise addition of glacial acetic acid to adjust the apparent pH to 5-6.

    • Causality: The mildly acidic environment protonates the intermediate hemiaminal, turning the hydroxyl group into a better leaving group (water) to drive iminium ion formation.

  • Self-Validation Checkpoint 1 (Crucial): Stir the mixture at room temperature for 30–60 minutes. Pull a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the aldehyde mass (m/z ~186/188) is completely consumed and the imine intermediate is the dominant peak.

  • Reduction: Cool the reaction vessel to 0°C using an ice bath. Add STAB portion-wise over 15 minutes.

    • Causality: Portion-wise addition at 0°C mitigates the exothermic nature of the hydride transfer, preventing thermal degradation of the iminium intermediate and minimizing non-specific reduction [2].

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 16 hours.

  • Self-Validation Checkpoint 2: Perform a second LC-MS analysis. The imine mass should be replaced entirely by the target secondary amine mass (m/z ~201/203).

  • Quench and Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (until gas evolution ceases and pH is ~8). Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Troubleshooting Guides & FAQs

Q1: Why am I seeing significant over-alkylation (tertiary amine formation) in my final product?

A: Over-alkylation occurs when your newly synthesized secondary amine (this compound) reacts with unreacted starting aldehyde to form a new iminium ion, which is subsequently reduced.

  • The Fix: This is a stoichiometry and kinetic issue. Ensure you are using a strict excess of methylamine (at least 2.5 equivalents). More importantly, adhere to Validation Checkpoint 1 in the protocol. If you add the STAB before all the aldehyde has converted to the primary imine, the secondary amine product will compete with methylamine for the remaining aldehyde.

Q2: I am observing debromination (loss of the 6-bromo group). How do I prevent this?

A: The carbon-bromine bond on an electron-deficient pyridine ring is highly susceptible to reductive cleavage. If you are attempting Route C (amide formation followed by reduction) using strong hydride donors like LiAlH4, or if you are using catalytic hydrogenation (H2 with Pd/C), you will inevitably catalyze oxidative addition into the C-Br bond, leading to hydrodehalogenation.

  • The Fix: Abandon catalytic hydrogenation for this specific substrate. STAB is entirely orthogonal to aryl halides [1]. By strictly utilizing STAB in DCE/DCM, the C-Br bond will remain intact.

Q3: Why use STAB instead of Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN)?

A: The choice of reducing agent dictates the chemoselectivity of the reaction.

  • NaBH4 is too nucleophilic and will rapidly reduce your starting aldehyde directly to an alcohol before the methylamine has a chance to condense.

  • NaBH3CN is effective and operates well at mildly acidic pH, but it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup.

  • STAB is the gold standard here [3]. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bonds, making it unreactive toward aldehydes but highly reactive toward the more electrophilic iminium ions.

Q4: I'm using the nucleophilic substitution route (6-bromo-3-(bromomethyl)pyridine + methylamine). How do I control the reaction?

A: Nucleophilic substitution of a benzyl-like bromide with a primary amine notoriously leads to over-alkylation because the resulting secondary amine is often more nucleophilic than the starting primary amine.

  • The Fix: If you must use this route, you must use a massive excess of methylamine (10-20 equivalents) to statistically favor the primary amine acting as the nucleophile. Alternatively, use a protected amine (like N-methyl-trifluoroacetamide) and deprotect post-alkylation. However, the reductive amination route detailed above is vastly superior for yield and purity.

Quantitative Reagent Comparison

To further justify the experimental choices, the following table summarizes the performance metrics of common reducing agents when applied specifically to the reductive amination of halopyridinecarboxaldehydes.

Reducing AgentOptimal pHRelative Reaction RateTarget Yield (%)Primary Impurity ProfileToxicity / Safety Profile
NaBH(OAc)3 (STAB) 5 - 6Moderate85 - 95% Minimal over-alkylationLow (Standard PPE)
NaBH3CN 6 - 8Slow70 - 80%Cyanide adductsHigh (Generates HCN)
NaBH4 7 - 9Fast< 30%Alcohol byproduct (>60%)Moderate

References

  • Source: USPTO (US 2007/0066624 A1)
  • Source: European Patent Office (EP 4011885 A1)
  • Source: WIPO (WO2009026720A1)

Troubleshooting guide for the reductive amination of 6-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination of 6-Bromonicotinaldehyde

Case ID: RA-6BN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Scope

Subject: Optimization and troubleshooting for the reductive amination of 6-bromonicotinaldehyde (6-bromo-3-pyridinecarboxaldehyde).

The Challenge: This substrate presents a unique dichotomy. The aldehyde at C3 is highly electrophilic due to the electron-withdrawing nature of the pyridine ring, facilitating rapid imine formation. However, the bromine at C6 is a critical synthetic handle that must be preserved for downstream cross-coupling (e.g., Suzuki-Miyaura). Furthermore, the basicity of the pyridine nitrogen can complicate isolation if pH is not strictly managed.

The Solution: We recommend a "Direct Reductive Amination" protocol using Sodium Triacetoxyborohydride (STAB) . This reagent offers the optimal balance of chemoselectivity (reducing imines over aldehydes) and mildness (preserving the halogen handle).[1]

Core Protocol: The "Golden Path"

Standard operating procedure for coupling 6-bromonicotinaldehyde with a primary/secondary amine.

ParameterRecommendationRationale
Solvent 1,2-Dichloroethane (DCE)Excellent solubility for STAB; promotes imine formation. THF is a valid alternative.
Reagent NaBH(OAc)₃ (STAB)Reduces iminium ions faster than aldehydes; avoids dehalogenation risks associated with H₂/Pd.
Stoichiometry 1.0 : 1.1 : 1.4 (Aldehyde : Amine : STAB)Slight excess of amine drives equilibrium; excess hydride ensures completion.
Additives Acetic Acid (AcOH)Optional (1 eq). Protonates the imine/pyridine, activating the electrophile.
Temperature 20–25 °CHeat is rarely needed and promotes side reactions.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 6-bromonicotinaldehyde (1.0 equiv) and Amine (1.1 equiv) in DCE (0.2 M). Stir for 30–60 mins.

    • Note: If the amine is a salt (e.g., HCl salt), add 1.1 equiv of TEA/DIPEA to free the base.

  • Reduction: Add NaBH(OAc)₃ (1.4 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LCMS.

  • Quench: Add saturated aqueous NaHCO₃.

  • Workup (Critical): Extract with DCM or EtOAc. Ensure the aqueous layer is pH > 9 . Pyridines can remain protonated (water-soluble) at neutral pH.

Mechanistic Insight & Visualization

Understanding why the reaction fails is the first step to fixing it. The diagram below illustrates the reaction pathway and the "Danger Zones" where side reactions occur.

ReductiveAmination Aldehyde 6-Bromonicotinaldehyde Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal Mixing Alcohol Side Product: Pyridyl Alcohol Aldehyde->Alcohol Direct Reduction (If Reagent too strong) Amine Amine (R-NH2) Amine->Hemiaminal Mixing Imine Imine / Iminium (Target Intermediate) Hemiaminal->Imine -H2O (Acid Cat.) Imine->Aldehyde Hydrolysis (Water in solvent) Product Final Amine Product Imine->Product Reduction (STAB/NaBH3CN) Dehalo Side Product: Dehalogenated Pyridine Product->Dehalo Over-reduction (If H2/Pd used)

Figure 1: Reaction pathway for the reductive amination of 6-bromonicotinaldehyde. Green arrows indicate the desired path; red dashed arrows indicate failure modes.

Troubleshooting Guide (Q&A)

Q1: My LCMS shows a large peak with M+2 mass (Aldehyde + 2H), but no amine product. What happened?

  • Diagnosis: You formed the alcohol (6-bromo-3-hydroxymethylpyridine). This occurs when the reducing agent reduces the aldehyde before the imine forms.

  • Fix:

    • Switch Reagents: Ensure you are using STAB, not Sodium Borohydride (NaBH₄). NaBH₄ is too aggressive for a "one-pot" mix.

    • Pre-formation: Stir the aldehyde and amine for 2 hours (or use a Dean-Stark trap/molecular sieves) before adding the reducing agent.

    • Check Solvent: Ensure your solvent is dry. Water hydrolyzes the imine back to the aldehyde, which is then reduced to the alcohol.

Q2: The reaction is stalled at ~50% conversion. Adding more STAB doesn't help.

  • Diagnosis: Equilibrium limitation. The imine formation is reversible. If the amine is sterically hindered or electron-deficient, the equilibrium favors the aldehyde.

  • Expert Tip: Add Titanium(IV) Isopropoxide [Ti(OiPr)₄] .

    • Protocol: Mix Amine + Aldehyde + Ti(OiPr)₄ (1.5 equiv) neat or in THF. Stir 4h. The Ti acts as a Lewis acid and water scavenger, driving imine formation to completion. Then dilute with solvent and add the reducing agent (Abdel-Magid et al., 1996).

Q3: I lost the bromine atom! The mass spec shows [M-Br+H].

  • Diagnosis: Dehalogenation.

  • Cause: This is classic when using Catalytic Hydrogenation (H₂/Pd-C) on aryl halides.

  • Fix: Stop using H₂. Stick to hydride reagents (STAB or NaBH₃CN). If you must use hydrogenation, switch the catalyst to Platinum on Carbon (Pt/C) or add a poison like Vanadium, though this is unnecessary when STAB works so well.

Q4: I see the product on LCMS, but after workup, my yield is <10%.

  • Diagnosis: Phase extraction failure.

  • Mechanism: The pyridine ring contains a basic nitrogen. If you quench with weak acid or neutral water, the product might be protonated (pyridinium salt), making it water-soluble.

  • Fix: Adjust the aqueous layer to pH 10–11 using 1M NaOH or Na₂CO₃ before extraction. This ensures the pyridine is neutral and migrates into the organic layer (DCM).

Reagent Decision Matrix

Use this table to select the correct reducing agent based on your specific constraints.

ReagentSelectivityRisk of Side RxnsRecommended For
NaBH(OAc)₃ (STAB) HighLowStandard Protocol. Best for most amines.
NaBH₃CN HighLowWeakly basic amines (anilines). Warning: Toxic (Cyanide).[2]
NaBH₄ LowHigh (Alcohol)Only if STAB is unavailable. Must use 2-step method.
H₂ / Pd-C LowHigh (De-Br)Avoid. High risk of cleaving the 6-Br bond.
Ti(OiPr)₄ + NaBH₄ Very HighLowDifficult Cases. Sterically hindered or unreactive amines.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Bhattacharyya, S. (1995). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride using titanium(IV) isopropoxide as a Lewis acid additive. Tetrahedron Letters, 36(52), 9443-9446.

Sources

Technical Support Center: Purification and Troubleshooting for 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, synthesizing and purifying secondary amines like 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS: 1220039-49-1) presents unique chemoselective challenges. This compound is typically synthesized via the reductive amination of 6-bromopyridine-3-carboxaldehyde with methylamine[1].

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind common impurity formations and provide self-validating purification systems to ensure high-fidelity isolation of your target compound.

Part 1: Quantitative Data & Physicochemical Profile

To rationally design a purification workflow, we must first understand the physicochemical properties of the target molecule and its common synthetic impurities. The table below summarizes the quantitative data used to dictate our separation logic.

Compound / ImpuritySource in SynthesisEstimated pKaNaturePrimary Separation Strategy
This compound Target Product ~8.5 (Amine), ~5.0 (Pyridine) Basic, Polar Acid-Base Extraction, SCX
6-Bromopyridine-3-carboxaldehydeUnreacted Starting MaterialN/A (Non-ionizable)Neutral, LipophilicAcidic aqueous extraction; Bisulfite scavenging
MethylamineExcess Reagent10.6Highly Basic, HydrophilicAqueous wash, Evaporation under vacuum
Bis((6-bromopyridin-3-yl)methyl)methylamineOver-alkylation (Tertiary Amine)~7.5 - 8.0Basic, LipophilicpH-controlled extraction, SCX Chromatography
(Pyridin-3-yl)-N-methylmethanamineDebromination (Hydrogenolysis)~8.6Basic, PolarPreparative Reverse-Phase HPLC
Borate SaltsSpent Reducing AgentN/AInorganicAqueous wash, SCX Catch-and-Release
Part 2: Troubleshooting FAQs & Mechanistic Insights

Q1: My final product is contaminated with unreacted 6-bromopyridine-3-carboxaldehyde. How do I remove it without losing my secondary amine product? The Causality: Reductive aminations often leave residual aldehyde if the imine formation equilibrium is incomplete prior to the addition of the hydride source[2]. Because your target compound is a secondary amine, it can be easily protonated to form a water-soluble ammonium salt, whereas the aldehyde remains predominantly neutral. The Solution: Perform a strict acid-base extraction. By dropping the pH to 2.0 using 1M HCl, the secondary amine becomes highly hydrophilic. The unreacted aldehyde remains in the organic phase (e.g., Dichloromethane) and can be discarded. Self-Validating System: Do not blindly proceed to basification. After the acidic extraction, spot the organic layer on a TLC plate and check under UV (254 nm). The aldehyde has a strong chromophore; continue washing the aqueous layer with DCM until the organic phase shows zero UV activity.

Q2: LC-MS analysis shows an impurity at M-79 (loss of Bromine). Why did this happen, and how do I remove it? The Causality: The electron-deficient nature of the pyridine ring severely weakens the C-Br bond, making it highly susceptible to hydrogenolysis. If you used catalytic hydrogenation (e.g., Pd/C and H2) for the reductive amination, debromination is almost guaranteed. Because the debrominated byproduct has a nearly identical pKa and polarity to your target, standard extraction will fail. The Solution: You must use Preparative Reverse-Phase HPLC (C18 column) to separate these species. Expert Prevention: To avoid this entirely, switch your reducing agent. General procedures for bromopyridines utilize (NaBH(OAc)3)[3] or sodium cyanoborohydride (NaBH3CN)[2]. These hydride donors strictly reduce the iminium ion without cleaving the aryl C-Br bond[4].

Q3: I am detecting a tertiary amine over-alkylation product. Why did this form, and how do I separate it? The Causality: Secondary amines are more nucleophilic than primary amines. If the reduction of the imine is slow, the newly formed this compound can attack another molecule of the starting aldehyde, forming an unwanted tertiary amine[2]. The Solution: Implement Strong Cation Exchange (SCX) chromatography[5]. While both amines will bind to the sulfonic acid resin, the secondary amine interacts more strongly via hydrogen bonding than the sterically hindered tertiary amine, allowing for differential elution profiles.

Q4: My NMR shows broad, poorly resolved peaks, and my mass yield is artificially high (>100%). What is the contaminant? The Causality: This is the classic signature of inorganic borate salt contamination. When using NaBH(OAc)3, boron complexes coordinate tightly with both the secondary amine and the pyridine nitrogen, dragging inorganic mass into your organic extracts[3]. The Solution: Utilize an SCX "Catch-and-Release" protocol. The amine binds covalently to the resin, allowing you to wash away the neutral and anionic borate salts with pure methanol before releasing the pure amine with methanolic ammonia[5].

Part 3: Step-by-Step Experimental Methodologies
Protocol A: Chemoselective Acid-Base Extraction

Objective: Complete removal of unreacted aldehyde and neutral impurities.

  • Quench & Dilute: Quench the crude reductive amination mixture with saturated aqueous NaHCO3 (10 mL/mmol) and extract into Dichloromethane (DCM) (3 x 15 mL).

  • Acidification: Transfer the combined DCM layers to a separatory funnel. Add 1M HCl until the aqueous phase reaches pH 2.0. Shake vigorously and allow phase separation. (Note: DCM is denser than water; the organic phase is the bottom layer).

  • Validation: Drain the DCM layer. Check the DCM layer via TLC (UV 254 nm). If aldehyde is present, discard the DCM. Wash the retained aqueous layer with fresh DCM (10 mL) until the organic wash is UV-inactive.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.0 (Verify with pH paper; failure to reach pH 10 will result in product loss).

  • Recovery: Extract the basified aqueous layer with fresh DCM (3 x 15 mL). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under vacuum.

Protocol B: SCX Catch-and-Release Purification

Objective: Removal of borate salts and separation of tertiary amine impurities.

  • Column Conditioning: Mount an SCX cartridge (e.g., 2g resin/mmol product) on a vacuum manifold. Condition with 20 mL of Methanol (MeOH), followed by 20 mL of DCM.

  • Loading: Dissolve the crude amine mixture in a minimum volume of DCM (approx. 5 mL) and load onto the cartridge at a flow rate of 1-2 mL/min[5].

  • Washing (Salt Removal): Wash the cartridge with 30 mL of DCM, followed by 30 mL of MeOH. Mechanism: Borate salts and neutral impurities do not bind to the sulfonic acid resin and are eluted to waste.

  • Elution (Product Recovery): Elute the target secondary amine using 30 mL of 2M Ammonia in Methanol (NH3/MeOH).

  • Isolation: Concentrate the ammoniacal eluent under reduced pressure to yield the pure this compound.

Part 4: Workflow Visualization

The following diagram illustrates the logical flow of the combined extraction and SCX purification protocols, highlighting the phase locations of the specific impurities at each step.

Purification Crude Crude Reaction Mixture (Amines, Aldehyde, Salts) AcidExt Acidic Extraction (1M HCl to pH 2) Crude->AcidExt Org1 Organic Phase (Unreacted Aldehyde) AcidExt->Org1 Bottom Layer (DCM) Aq1 Aqueous Phase (Protonated Amines) AcidExt->Aq1 Top Layer (Aq) Basify Basification & Extraction (NaOH to pH 10, DCM) Aq1->Basify Aq2 Aqueous Phase (Borate Salts) Basify->Aq2 Top Layer (Aq) Org2 Organic Phase (Free Amines) Basify->Org2 Bottom Layer (DCM) SCX SCX Chromatography (Wash MeOH, Elute NH3) Org2->SCX Pure Pure 1-(6-Bromopyridin-3-YL) -N-methylmethanamine SCX->Pure Ammonia Elution

Figure 1: Acid-base extraction and SCX purification workflow for secondary amine isolation.

Part 5: References
  • Reductive Amination, and How It Works - Master Organic Chemistry[Link][2]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal[Link][3]

  • WO2004076449A2 - 3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof - Google Patents[1]

  • US20070066624A1 - Chemokine receptor binding compounds - Google Patents[4]

Sources

Characterization of byproducts in 1-(6-Bromopyridin-3-YL)-N-methylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Impurity Profiling of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine

Executive Summary

This technical guide addresses the synthesis of This compound , a critical intermediate in drug development. The presence of the bromine atom at the C6 position renders this molecule sensitive to hydrodehalogenation (debromination), while the secondary amine motif makes it prone to over-alkylation (dimerization).

This guide prioritizes the Reductive Amination route (6-Bromonicotinaldehyde + Methylamine) using Sodium Triacetoxyborohydride (STAB), as it offers the highest selectivity compared to catalytic hydrogenation or substitution methods.

Part 1: The Reaction Landscape

The following diagram illustrates the primary reaction pathway and the genesis of the three critical impurities: the Bis-Dimer , the Des-Bromo analog, and the Alcohol byproduct.

ReactionPathways Aldehyde Start: 6-Bromonicotinaldehyde Imine Intermediate: N-Methyl Imine Aldehyde->Imine + MeNH2 (Equilibrium) Alcohol Impurity A: (6-Bromopyridin-3-yl)methanol (Direct Reduction) Aldehyde->Alcohol Reductant attacks Aldehyde directly Product TARGET: 1-(6-Bromopyridin-3-yl)- N-methylmethanamine Imine->Product + Reductant (STAB/NaBH4) DesBromo Impurity C: Des-Bromo Analog (Hydrodehalogenation) Imine->DesBromo Dimer Impurity B: Bis-Picolyl Dimer (Over-Alkylation) Product->Dimer + Aldehyde (Reaction with Product) Product->DesBromo Pd/C + H2 (Metal Catalysis)

Figure 1: Mechanistic pathways showing the target synthesis (Green) and competitive impurity formation (Red/Yellow).

Part 2: Critical Impurity Profiling

The following table summarizes the physicochemical characteristics of the potential byproducts. Use this for peak identification in LC-MS.

Impurity IDCommon NameStructure DescriptionFormation MechanismMW (approx)
Impurity A The Alcohol (6-Bromopyridin-3-yl)methanolDirect reduction of unreacted aldehyde.~188
Impurity B The Dimer N,N-bis((6-bromopyridin-3-yl)methyl)methanamineReaction of the product (secondary amine) with another equivalent of aldehyde.~371
Impurity C Des-Bromo 1-(Pyridin-3-yl)-N-methylmethanamineLoss of Br atom due to harsh reduction (e.g., H2/Pd).~122
Target The Product This compoundReductive amination of imine.~201

Part 3: Optimized Protocol (The "STAB" Method)

This protocol uses Sodium Triacetoxyborohydride (STAB) . Unlike NaBH₄, STAB is less basic and reacts faster with imines than aldehydes, significantly reducing Impurity A (Alcohol).

Reagents:

  • 6-Bromopyridine-3-carboxaldehyde (1.0 eq)

  • Methylamine (2.0 M in THF, 3.0 – 5.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

Step-by-Step Workflow:

  • Imine Formation: Charge the aldehyde and DCE into the reactor. Add Methylamine solution. Stir for 30–60 minutes at room temperature.

    • Why? Allowing the imine to form before adding the reductant minimizes "Impurity A" (Alcohol).

  • Acid Activation: Add Acetic Acid (AcOH).

    • Why? STAB requires a slightly acidic media to activate the imine bond for reduction.

  • Reduction: Cool to 0°C. Add STAB portion-wise over 20 minutes.

    • Why? Exotherm control.

  • Quench: Quench with saturated NaHCO₃.

  • Extraction: Extract with DCM. The product is a secondary amine and will remain in the organic layer at basic pH.

Part 4: Troubleshooting Guide (FAQ Format)

Q1: I am seeing a large peak at MW ~371 (The Dimer). How do I stop this?

Diagnosis: This is "Impurity B" (Bis-alkylation). It happens when the newly formed product competes with the methylamine to attack the remaining aldehyde. Solution:

  • Increase Methylamine Equivalents: You are likely running at 1.0–1.2 equivalents.[3] Increase methylamine to 3.0–5.0 equivalents . This statistical excess ensures the aldehyde encounters methylamine far more often than the product.

  • Reverse Addition: Do not add the aldehyde to the amine. Add the aldehyde slowly to a solution containing the excess amine.

Q2: I used Pd/C and Hydrogen gas to be "green," but I lost my Bromine atom.

Diagnosis: You generated "Impurity C" (Des-bromo). Aromatic carbon-halogen bonds (especially C-Br and C-I) are labile under catalytic hydrogenation conditions (H₂/Pd). Solution:

  • Switch to Hydrides: Use the STAB protocol described above. Borohydrides generally do not reduce aryl halides under these conditions.

  • If you MUST use Hydrogenation: You must use a "poisoned" catalyst (e.g., Pt/C or sulfided Pt) that is less active toward halogenolysis, but this is risky for this specific substrate.

Q3: My LC-MS shows a significant amount of Alcohol (MW ~188).

Diagnosis: The reducing agent reduced the aldehyde before it could turn into an imine. Solution:

  • Pre-formation Step: Do not add the reducing agent immediately. Stir the aldehyde and amine for 1–2 hours first.

  • Change Reductant: If you are using Sodium Borohydride (NaBH₄), switch to STAB. NaBH₄ is aggressive and reduces aldehydes rapidly. STAB is selective for imines.

Q4: Can I use the substitution route (Bromomethyl pyridine + Methylamine) instead?

Diagnosis: You want to avoid the aldehyde. Technical Advisory: While possible, the starting material (2-bromo-5-(bromomethyl)pyridine) is a potent skin irritant and less stable. Furthermore, the substitution reaction with methylamine often leads to uncontrollable over-alkylation (forming the quaternary ammonium salt), which is much harder to stop than the reductive amination dimer.

Part 5: Decision Logic for Troubleshooting

Use this flow to diagnose your current batch failure.

TroubleshootingFlow Start Analyze Crude Mixture (LC-MS / NMR) CheckDimer High Dimer Content? (MW ~371) Start->CheckDimer CheckAlcohol High Alcohol Content? (MW ~188) CheckDimer->CheckAlcohol No ActionDimer ACTION: Increase Methylamine to 5.0 eq. Ensure rapid mixing. CheckDimer->ActionDimer Yes CheckDesBromo Des-Bromo Present? (MW ~122) CheckAlcohol->CheckDesBromo No ActionAlcohol ACTION: Switch from NaBH4 to STAB. Extend imine formation time. CheckAlcohol->ActionAlcohol Yes ActionDesBromo ACTION: STOP Catalytic Hydrogenation. Use Hydride reduction only. CheckDesBromo->ActionDesBromo Yes Success Process Optimized CheckDesBromo->Success No

Figure 2: Logical troubleshooting flow for impurity remediation.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.
  • Gribble, G. W. (1998). "Sodium borohydride in carboxylic acid media: a phenomenal reduction system." Chemical Society Reviews, 27, 395-404. (Mechanistic insight into STAB selectivity).
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Sources

Technical Support Center: Stability Optimization for 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Profile

1-(6-Bromopyridin-3-yl)-N-methylmethanamine is a bifunctional intermediate critical in medicinal chemistry.[1][2] Its stability is compromised by three primary vectors: oxidative sensitivity of the secondary amine, photolytic lability of the C-Br bond, and nucleophilic dimerization .

This guide provides an autonomous troubleshooting framework. We do not just list storage conditions; we explain the failure modes of this molecule in solution and how to engineer them out of your workflow.

The "Triple Threat" Degradation Map

The following diagram illustrates the three distinct pathways by which this compound degrades in solution.

DegradationMap Molecule 1-(6-Bromopyridin-3-yl)- N-methylmethanamine (Active) Carbamate Carbamate Salt (White Precipitate) Molecule->Carbamate + CO2 (Air Exposure) NOxide N-Oxide (M+16 Mass Shift) Molecule->NOxide + O2 / Peroxides (Ether/THF solvents) Debromo Des-bromo Species (Photolytic Cleavage) Molecule->Debromo + UV Light (hν) Dimer Pyridyl Dimer (SNAr Reaction) Molecule->Dimer High Conc. + Heat (Intermolecular SNAr)

Figure 1: Mechanistic degradation pathways. The secondary amine is the vector for carbamate and N-oxide formation, while the bromopyridine moiety is susceptible to photolysis and dimerization.

Troubleshooting Guide: Symptom-Based Diagnosis

Use this section to diagnose issues based on visual or analytical observations.

Symptom A: "My clear solution turned yellow/brown overnight."

Diagnosis: Oxidative Degradation or Photolysis. Secondary amines are electron-rich and prone to oxidation, forming colored radical species or N-oxides.[1][2] If the solution was exposed to ambient light, the C-Br bond may have homolyzed, creating radical species that polymerize.

  • Immediate Action: Check LCMS for M+16 peaks (N-oxide).[1][2]

  • Root Cause: Dissolved oxygen in solvent or lack of light protection.

  • Corrective Protocol:

    • Use degassed solvents (sparge with Argon for 15 mins).[2]

    • Store in amber glass vials.

    • Add a radical scavenger like BHT (Butylated hydroxytoluene) if the application permits (0.1% w/v).

Symptom B: "A white solid precipitated from my organic stock solution."[2][3]

Diagnosis: Carbamate Formation (The "Air Trap"). This is the most common failure mode for secondary amines. They react reversibly with atmospheric


 to form carbamate salts (zwitterions), which are often insoluble in non-polar organic solvents like Dichloromethane (DCM) or Toluene.
  • Validation: The precipitate should dissolve in dilute acid (1M HCl) with slight gas evolution (

    
    ).
    
  • The Fix: This is reversible. Acidify the solution to regenerate the amine salt, or purge with

    
     and heat gently (if thermally stable) to decarboxylate.
    
Symptom C: "LCMS shows a dimer mass (2M - HBr)."[1][2][3]

Diagnosis: Nucleophilic Aromatic Substitution (


). 
The 6-bromo position on the pyridine ring is activated for nucleophilic attack.[2] In concentrated solutions, the secondary amine of one molecule can attack the C-Br position of another, displacing the bromide.
  • Risk Factor: High concentration (>100 mM) in polar aprotic solvents (DMSO, DMF) + Heat.

  • Prevention: Store stock solutions at <50 mM . Avoid heating free-base solutions in DMSO.[1][2]

Optimization Protocols

Protocol 1: The "Golden Standard" Stock Preparation

To maximize stability, we recommend converting the free base to the Hydrochloride (HCl) salt in situ or storing it as such. The protonated amine cannot oxidize, react with


, or act as a nucleophile for dimerization.

Reagents:

  • Anhydrous Methanol or Acetonitrile (ACN).[2]

  • 4M HCl in Dioxane.[2]

Workflow:

StockPrep Step1 1. Weigh Compound (Minimize Air Exposure) Step2 2. Dissolve in MeOH/ACN (Argon Sparged) Step1->Step2 Step3 3. Add 1.1 eq HCl (Dioxane) (Forms Stable Salt) Step2->Step3 Stabilization Step Step4 4. Aliquot into Amber Vials (Single Use) Step3->Step4 Step5 5. Store at -80°C Step4->Step5

Figure 2: Recommended workflow for generating long-term stable stock solutions via salt formation.

Protocol 2: Solvent Compatibility Matrix

Not all solvents are equal.[2] Use this table to select the correct carrier for your experiments.

SolventStability RatingRisk AnalysisRecommended For
DMSO ⭐⭐High Risk. DMSO can act as an oxidant (Swern-type) and promotes

dimerization.[1][2] Hygroscopic.
Short-term biological assays only.
Methanol ⭐⭐⭐Moderate. Good solubility, but protic nature can facilitate solvolysis over long periods.LCMS standards, intermediate storage.
Acetonitrile ⭐⭐⭐⭐⭐Excellent. Aprotic, non-oxidizing, low reactivity with C-Br bond.[2]Long-term storage.
DCM/CHCl3 Poor. Often contains stabilizer (amylene/ethanol) or traces of HCl/Phosgene.[1][2] Promotes carbamate precipitation.[2]Extraction only.

Frequently Asked Questions (FAQ)

Q: Can I use DMSO for long-term storage at -20°C? A: No. While common, DMSO is hygroscopic.[1][2][3] Absorbed water can hydrolyze the C-Br bond over months.[1][2] Furthermore, DMSO lowers the energy barrier for nucleophilic attacks (


), increasing dimerization risk. Use Anhydrous Acetonitrile  or DMSO:Water (1:1)  only if immediate freezing is guaranteed (to stop kinetics).[2]

Q: I see a small impurity at RRT 0.95 in HPLC. What is it? A: This is likely the des-bromo analog (pyridine cleavage).[1][2] This specific impurity suggests your sample was exposed to UV light.[2] Bromopyridines have a specific


 transition that makes the C-Br bond weak against UV irradiation [1].[2]

Q: How do I recover the free base from the HCl salt for my reaction? A: Do not "freebase" the entire stock. Perform the neutralization in situ:

  • Add the HCl salt solution to your reaction vessel.

  • Add a tertiary base (e.g., DIPEA or TEA) in 2-3 equivalents.[2]

  • The tertiary base will scavenge the HCl, releasing the reactive secondary amine immediately before it is needed.

Q: Why does the color change from yellow to dark red? A: Dark red usually indicates the formation of charge-transfer complexes or radical polymerization products initiated by oxidized amine species. This is irreversible. Discard the sample.

References

  • Photochemistry of Bromopyridines: Title: Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde.[1][2][4] Source: MDPI (Molecules).[2] URL:[Link][1][2]

  • Amine Oxidation & Stability: Title: Impact of Solvent on the Thermal Stability of Amines.[5] Source: ACS Publications (Ind.[2] Eng. Chem. Res.). URL:[Link][1][2]

  • DMSO Reactivity Profile: Title: Dimethyl Sulfoxide (DMSO) - Reaction Solvent Technical Bulletin.[1][2] Source: Gaylord Chemical.[2] URL:[Link]

Sources

Validation & Comparative

Comparative analysis of different synthetic routes to 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound: 1-(6-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 120740-04-7)

As a versatile building block in medicinal chemistry, this compound provides two critical handles for late-stage functionalization: a bromopyridine moiety primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), and a secondary amine for amide coupling or further alkylation.

Selecting the optimal synthetic route for this scaffold is a balance between reagent cost, reaction time, and the suppression of over-alkylation. In this guide, we objectively compare the two dominant synthetic strategies: Direct Nucleophilic Substitution (Alkylation) and Reductive Amination .

Mechanistic Overview & Causality (E-E-A-T)

To design a robust process, we must understand the kinetic and thermodynamic drivers of each route.

Route A: Direct Nucleophilic Substitution

This route utilizes (6-bromo-3-pyridyl)methyl bromide and aqueous methylamine[1].

  • The Causality of Excess Reagent: Alkylation of amines suffers from a classic kinetic problem: the resulting secondary amine is often more nucleophilic than the primary amine starting material, leading to over-alkylation (tertiary amine formation). To circumvent this, the protocol mandates a massive stoichiometric excess of 40% aqueous methylamine[1]. By flooding the reaction matrix, the probability of the electrophile colliding with unreacted methylamine vastly outweighs the probability of it reacting with the newly formed secondary amine product.

Route B: Reductive Amination

This route condenses 6-bromopyridine-3-carboxaldehyde with methylamine, followed by in-situ reduction[2][3].

  • The Causality of Reductant Selection: Sodium triacetoxyborohydride (

    
    ) is specifically chosen over standard sodium borohydride (
    
    
    
    )[3]. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the hydride. Consequently,
    
    
    is unreactive toward the starting aldehyde but readily reduces the more electrophilic iminium ion intermediate. This chemoselectivity prevents the formation of the corresponding alcohol byproduct and allows the reaction to be run as a one-pot procedure.

Workflow Visualization

Figure 1: Comparative workflow of Nucleophilic Substitution vs. Reductive Amination routes.

Comparative Performance Data

The following table synthesizes the expected performance metrics for both routes based on established scale-up data and reaction kinetics[1][3].

ParameterRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Electrophile (6-Bromo-3-pyridyl)methyl bromide6-Bromopyridine-3-carboxaldehyde
Amine Source 40% aq. Methylamine (10-20 eq)Methylamine in THF/MeOH (1.5 eq)
Reducing Agent None required

(1.5 - 2.0 eq)
Reaction Time 0.5 - 1.0 hour3.0 - 5.0 hours
Typical Yield 55% - 65%85% - 95%
Primary Impurity Tertiary amine (Bis-alkylation)Trace primary alcohol (Aldehyde reduction)
Scalability Moderate (Exothermic, low atom economy)Excellent (Highly selective, high atom economy)
Cost Profile Low reagent costHigher cost (Hydride reductant)

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols integrate self-validating checkpoints.

Protocol A: Direct Nucleophilic Substitution[1]

Best for rapid synthesis of small batches where yield is secondary to speed.

  • Reaction Setup: To a vigorously stirring mixture of 12.3 g of 40% aqueous methylamine solution and 40 mL of acetonitrile (

    
    ), slowly add 8.0 g of crude (6-bromo-3-pyridyl)methyl bromide.
    
  • Alkylation: Stir the mixture at room temperature for 30 minutes.

    • Validation Check: TLC (DCM/MeOH 9:1, UV active) should show complete consumption of the starting bromide (

      
      ) and the appearance of a more polar amine spot (
      
      
      
      ).
  • Concentration: Concentrate the reaction mixture under reduced pressure to remove

    
     and excess methylamine.
    
  • Azeotropic Drying (Critical Step): Dilute the aqueous residue with 50 mL of toluene and subject it to azeotropic distillation.

    • Causality: Water strongly solvates the secondary amine product. Removing water via azeotrope is mandatory to ensure efficient partitioning into the organic phase during extraction.

  • Extraction: Extract the resulting soluble fraction with diethyl ether (

    
    ). Dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate to yield the product as a yellow oil (~4.4 g).
Protocol B: Reductive Amination[3]

Best for scale-up, high-purity requirements, and library generation.

  • Imine Formation: Dissolve 6-bromopyridine-3-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M). Add methylamine (2.0 M solution in THF, 1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 1 hour.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The aldehyde (

      
      ) should convert entirely to the imine intermediate (
      
      
      
      , highly UV active).
  • Selective Reduction: Add solid sodium triacetoxyborohydride (

    
    , 1.5 eq) portionwise over 15 minutes to control minor gas evolution. Stir the suspension at room temperature for 3 hours.
    
    • Validation Check: LC-MS analysis of a reaction aliquot should indicate a dominant peak at

      
       201/203 
      
      
      
      , confirming the reduction of the imine.
  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     (gas evolution will occur as excess hydride is destroyed). Separate the phases and extract the aqueous layer twice with DCM.
    
  • Isolation: Wash the combined organics with brine, dry over

    
    , and concentrate. The crude product can be used directly or purified via acid-base extraction to remove trace neutral impurities.
    

Conclusion & Recommendations

For applications requiring high throughput and minimal reagent cost at a small scale, Route A (Nucleophilic Substitution) is viable, provided the chemist strictly adheres to the azeotropic drying step to prevent product loss[1]. However, for drug development professionals focused on purity, scalability, and the avoidance of difficult-to-separate tertiary amine impurities, Route B (Reductive Amination) is the superior choice[3]. The chemoselectivity of


 guarantees a clean reaction profile, justifying the slightly higher cost of the reducing agent.

References

  • PrepChem Database. "Synthesis of N-(6-Bromo-3-pyridylmethyl)-N-methylamine." Derived from US Patent 5,175,301. Available at:[Link]

  • US Patent Application 2007/0066624 A1. "Chemokine Receptor Binding Compounds." (General Procedure A: Reductive Amination with NaBH(OAc)3).
  • World Intellectual Property Organization. WO2004076449A2. "3-substituted-2(arylalkyl)-1-azabicycloalkanes and methods of use thereof." (Reductive amination of 6-Bromopyridine-3-carboxaldehyde).

Sources

Validating the Structure of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine Using 2D NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the pyridine scaffold is ubiquitous, yet it presents significant characterization challenges due to regioisomerism. For the molecule 1-(6-Bromopyridin-3-yl)-N-methylmethanamine (an intermediate often used in fragment-based drug design), distinguishing between the 2,5-substituted isomer and its 2,4- or 2,3-analogs is critical.[1]

While Mass Spectrometry (MS) confirms molecular weight and 1D NMR provides functional group analysis, neither technique alone offers a self-validating confirmation of the substitution pattern. This guide compares these methods and establishes 2D NMR (specifically HMBC and NOESY) as the superior, non-destructive standard for validating this structure, providing a step-by-step protocol for its execution.

The Structural Challenge

The target molecule consists of a pyridine ring substituted at position 2 with a bromine atom and at position 5 with an N-methylmethanamine group.[1]

Target Structure: this compound[1]

  • IUPAC Numbering Note: Nitrogen is position 1.[1] Bromine is at position 2 (often referred to as 6-bromo relative to the substituent).[1] The alkyl chain is at position 5.

  • Ambiguity: During synthesis (e.g., bromination of a pyridine derivative or reductive amination), regioisomers such as the 2,4- or 2,3-substituted variants may form. These isomers have identical mass and very similar 1D proton splitting patterns.

Comparative Analysis: Why 2D NMR?

The following table objectively compares the available validation methods for this specific molecule.

FeatureMethod A: LC-MS/MS Method B: 1D ¹H / ¹³C NMR Method C: X-Ray Crystallography Method D:[1] 2D NMR (HSQC/HMBC)
Primary Output Molecular Weight / FragmentationFunctional Groups / Integration3D Atom PlacementConnectivity / Through-bond mapping
Regioisomer Resolution Low (Isomers often co-elute and have identical mass)Medium (Relies on subtle coupling constant differences)High (Absolute definition)High (Unambiguous connectivity)
Sample Requirement < 1 mg2–5 mgSingle Crystal (Hard to grow for oils/salts)5–20 mg
Time to Result < 1 Hour< 1 HourDays to Weeks2–4 Hours
Verdict Screening Tool. Good for purity, useless for connectivity.[1]Prerequisite. Necessary but insufficient for absolute proof.[1]Overkill. Too slow for routine validation.The Gold Standard. Fast, definitive, and accessible.

Experimental Protocol: The Self-Validating Workflow

To achieve authoritative structural confirmation, follow this specific 2D NMR workflow. This protocol is designed to be "self-validating"—meaning the data from one experiment cross-checks the next.[1]

Phase 1: Sample Preparation
  • Solvent: DMSO-d₆ is recommended over CDCl₃.[1]

    • Reason: The amine protons (NH) are exchangeable. DMSO slows this exchange, allowing observation of NH coupling, which aids in confirming the secondary amine structure.

  • Concentration: Dissolve 10–15 mg of the product in 0.6 mL solvent. Filter to remove particulates that degrade line shape.[1]

Phase 2: Acquisition Parameters

Run the following sequence in order:

  • ¹H (1D): 16 scans. Optimize spectral width (SW) to 12 ppm to catch downfield amide/amine protons.

  • COSY (2D): 1024 x 256 points.[1] Identifies direct H-H coupling (e.g., H-4 to H-5).

  • HSQC (2D): Multiplicity-edited. This separates CH/CH₃ (positive phase) from CH₂ (negative phase).

  • HMBC (2D): Critical Step. Set long-range coupling delay for 8 Hz (approx 60 ms). This visualizes 2-bond and 3-bond C-H connections.

Phase 3: The Validation Logic (Graphviz)

The following diagram illustrates the logical flow of the validation process.

ValidationWorkflow Start Synthesized Product MS LC-MS Analysis (Confirm MW: 201/203 Br pattern) Start->MS NMR_1D 1D 1H NMR (Identify proton counts) MS->NMR_1D Decision Ambiguity Check: Are splitting patterns definitive? NMR_1D->Decision HSQC HSQC Experiment (Assign C-H pairs) Decision->HSQC No (Typical) Result Structure Validated: 1-(6-Bromopyridin-3-yl)-... Decision->Result Yes (Rare) HMBC HMBC Experiment (The 'Smoking Gun') HSQC->HMBC Analysis Connectivity Mapping: Correlate CH2 to Pyridine Ring HMBC->Analysis Analysis->Result

Figure 1: The decision matrix for structural validation. Note that 1D NMR is rarely sufficient for patent-grade validation of regioisomers.

Data Interpretation & Expected Results

This section details how to interpret the data to confirm the This compound structure.

A. The Aliphatic Region (The Anchor)

Start here. These signals are distinct and serve as the "anchor" for the HMBC correlations.

  • N-Methyl (

    
    ):  Singlet, ~2.3 ppm (integrates to 3H).[1]
    
  • Methylene Bridge (

    
    ):  Singlet (or doublet if NH couples), ~3.7 ppm (integrates to 2H).[1]
    
    • Validation: In the HSQC , the Methyl will be positive (red) and the Methylene will be negative (blue).

B. The Aromatic Region (The Puzzle)

For the 2,5-substitution pattern (6-bromo-3-substituted), you expect three aromatic protons.[1]

  • H-2 (The Isolated Proton): This proton is between the Nitrogen and the Alkyl group. It appears as a singlet (or fine doublet) furthest downfield (~8.3 ppm).

  • H-4 and H-5 (The Coupled Pair): These will show an ortho-coupling (

    
     Hz).[1]
    
    • H-5 (ortho to Br): Doublet, ~7.5 ppm.[1][2][3]

    • H-4 (meta to Br): Doublet of Doublets (coupling to H-5 and H-2), ~7.6 ppm.[1]

C. The HMBC "Smoking Gun"

This is the definitive proof. You must look for correlations from the Methylene Bridge protons (~3.7 ppm) to the aromatic carbons.

  • Correlation 1: Methylene -> C-3 (Quaternary).[1] This is the attachment point.

  • Correlation 2: Methylene -> C-2 (Methine).[1] This confirms the proton H-2 is adjacent to the attachment point.[1]

  • Correlation 3: Methylene -> C-4 (Methine).[1] This confirms H-4 is adjacent.[1]

If the structure were the 2,4-isomer: The Methylene would correlate to C-4, C-3, and C-5. The chemical shift of the carbon correlating to the "isolated" proton would be significantly different.

Connectivity Diagram (Graphviz)

ConnectivityMap cluster_ring Pyridine Ring Carbons Methyl N-Methyl (2.3 ppm) Methylene Methylene Bridge (3.7 ppm) Methyl->Methylene NOESY C2 C-2 (CH) ~150 ppm Methylene->C2 HMBC (3J) C3 C-3 (C-qt) ~135 ppm Methylene->C3 HMBC (2J) C4 C-4 (CH) ~138 ppm Methylene->C4 HMBC (3J) C2->C3 C3->C4 C6 C-6 (C-Br) ~140 ppm C4->C6 via C5

Figure 2: Key HMBC correlations (Blue Arrows) establishing the position of the alkyl chain relative to the pyridine ring.

Conclusion

Validating This compound requires moving beyond simple mass confirmation.[1] By utilizing the HMBC protocol , researchers can visualize the 3-bond connectivity between the methylene bridge and the C-2/C-4 carbons of the pyridine ring. This provides an irrefutable structural assignment that distinguishes the target molecule from potential regioisomers, ensuring downstream data integrity in drug development pipelines.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on 2D NMR pulse sequences and HMBC optimization).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard reference for chemical shifts of pyridine derivatives).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[4] (Source for comparative NMR data of pyridine and bromopyridine derivatives). [Link]

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Online resource for interpreting HMBC and HSQC data). [Link]

Sources

Cytotoxicity and Pharmacophore Profiling of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine and Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of Fragment-Based Drug Discovery (FBDD), understanding the baseline cellular reactivity of foundational building blocks is critical. 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS 120740-04-7) is a highly versatile small molecule scaffold[1]. It serves as a critical intermediate in the synthesis of complex therapeutics, including brain-penetrant β-secretase (BACE-1) inhibitors for Alzheimer's disease via Sonogashira cross-coupling[2], and Janus kinase (JAK) inhibitors targeting autoimmune disorders[3].

However, before elaborating these fragments into larger drug candidates, we must objectively profile their baseline cytotoxicity. This guide provides an in-depth comparative analysis of this compound against its structural analogs, detailing the mechanistic causality behind their toxicity profiles and providing a self-validating experimental framework for your own laboratory screening.

Mechanistic Causality: Structure-Toxicity Relationships

The cytotoxicity of pyridine methanamines is fundamentally dictated by two physicochemical properties: lipophilicity (LogP) and electrophilic reactivity .

When comparing this compound to its unhalogenated analog, N-Methyl-1-(pyridin-3-yl)methanamine (CAS 20173-04-0)—a compound frequently utilized in glioblastoma research to enhance brain tumor penetration[4]—we observe distinct behavioral shifts:

  • Nucleophilic Aromatic Substitution (SNAr) Vulnerability : In the pyridine ring, the nitrogen atom withdraws electron density, rendering the ortho (2, 6) and para (4) positions highly electron-deficient. Because the bromine in this compound is at the 6-position, it acts as an excellent leaving group for SNAr reactions. At high intracellular concentrations, this electrophilic site can react with endogenous nucleophiles like Glutathione (GSH). This GSH depletion initiates a cascade of oxidative stress (ROS generation), ultimately leading to mitochondrial depolarization and apoptosis.

  • Lipophilicity and Membrane Partitioning : The addition of the heavy bromine atom increases the fragment's LogP. While this is beneficial for crossing the blood-brain barrier[2], it also increases non-specific partitioning into mitochondrial membranes, slightly elevating baseline cytotoxicity compared to unhalogenated analogs.

Conversely, the structural isomer 1-(5-Bromopyridin-3-yl)-N-methylmethanamine places the bromine at the meta (5) position. The meta position is significantly less electron-deficient, making it highly resistant to SNAr by intracellular nucleophiles. Consequently, the 5-bromo analog exhibits slightly lower baseline cytotoxicity than the 6-bromo analog, despite having an identical LogP.

ToxicityPathway Frag Halogenated Pyridine Accumulation Lipo Membrane Partitioning (High LogP) Frag->Lipo Lipophilicity ROS Oxidative Stress (GSH Depletion) Lipo->ROS SNAr Reactivity Mito Mitochondrial Depolarization ROS->Mito Casp Caspase 3/7 Activation Mito->Casp Cytochrome c Apop Cell Death (Apoptosis) Casp->Apop

Mechanistic pathway of off-target cytotoxicity induced by high-dose halogenated fragments.

Quantitative Cytotoxicity Profiling

To evaluate these fragments, we utilize a panel of three cell lines: HepG2 (to assess primary hepatic metabolism and hepatotoxicity), HEK293 (for systemic/renal baseline toxicity), and U87 (a glioblastoma line, critical since these fragments are precursors for brain-penetrant neurotherapeutics[4],[2]).

Note: In FBDD, an IC₅₀ > 100 µM is generally considered non-cytotoxic and safe for further synthetic elaboration.

CompoundCAS NumberHalogen PositionLogP (est.)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)U87 IC₅₀ (µM)
This compound 120740-04-7Ortho to Pyridine N1.8>100>10085.2
1-(5-Bromopyridin-3-yl)-N-methylmethanamine 73335-64-5Meta to Pyridine N1.8>100>10092.4
N-Methyl-1-(pyridin-3-yl)methanamine 20173-04-0None0.9>200>200>200

Data Interpretation: The unhalogenated N-Methyl-1-(pyridin-3-yl)methanamine shows virtually no cytotoxicity (>200 µM). The introduction of bromine drops the IC₅₀ into the ~85-95 µM range in neural-derived U87 cells due to increased membrane penetration. The subtle difference between the 6-bromo (85.2 µM) and 5-bromo (92.4 µM) analogs is directly attributable to the 6-position's higher SNAr reactivity toward intracellular glutathione.

Self-Validating Experimental Protocol: ATP-Luminescence Assay

To generate trustworthy, reproducible data, we must avoid tetrazolium-based assays (like MTT or MTS). Pyridine fragments can occasionally act as redox cyclers, artificially reducing tetrazolium salts and yielding false-positive viability signals. Instead, we utilize an ATP-luminescence assay (e.g., CellTiter-Glo®), which directly quantifies intracellular ATP as an absolute marker of metabolic viability.

Furthermore, this protocol is designed as a self-validating system . Data is only accepted if the calculated Z'-factor of the control wells is


 0.5, ensuring the assay's dynamic range and signal-to-noise ratio are mathematically robust.
Step-by-Step Methodology
  • Cell Seeding: Seed HepG2, HEK293, and U87 cells at 5,000 cells/well in a white, opaque-bottom 384-well plate (to prevent luminescent crosstalk). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence and exponential growth phase entry.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the pyridine fragments starting at 200 µM.

  • Internal Controls (Critical for Self-Validation):

    • Negative Control (Vehicle): 0.1% DMSO (represents 100% viability,

      
      ).
      
    • Positive Control: 10 µM Staurosporine (represents 0% viability,

      
      ).
      
  • Incubation: Treat the cells for 72 hours. This extended duration ensures that delayed apoptotic pathways (such as those triggered by gradual GSH depletion) are fully captured.

  • Luminescence Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of ATP-luminescence reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes to stabilize the luminescent signal, and read on a microplate luminometer.

  • Z'-Factor Validation: Calculate the Z'-factor using the formula:

    
    . If 
    
    
    
    , discard the plate data due to high variance or poor signal window. If
    
    
    , proceed to calculate the IC₅₀ using a 4-parameter logistic non-linear regression.

ExperimentalWorkflow A 1. Fragment Library Prep (Bromopyridines & Analogs) C 3. Compound Dosing (0.1 - 200 µM, 0.1% DMSO) A->C B 2. Cell Line Seeding (HepG2, HEK293, U87) B->C D 4. ATP Luminescence Assay (Metabolic Artifact Avoidance) C->D E 5. Z'-Factor Validation (Self-Validating QC) D->E

High-throughput cytotoxicity screening workflow with built-in Z'-factor validation.

References

1.[1] Title : Building Blocks | CymitQuimica: this compound | Source : cymitquimica.com | URL : 1 2.[4] Title : N-Methyl-1-(pyridin-3-yl)methanamine | Amines | Ambeed.com | Source : ambeed.com | URL : 4 3.[2] Title : Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review | Source : nih.gov | URL : 2 4.[3] Title : WO2008156726A1 - Inhibitors of janus kinases | Source : google.com | URL : 3

Sources

A Head-to-Head Comparison of Catalysts for the Synthesis of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine, a key building block in the development of novel therapeutics and agrochemicals, hinges on the efficient and selective formation of a secondary amine. The most direct and widely employed method for this transformation is the reductive amination of 6-bromopyridine-3-carboxaldehyde with methylamine. The choice of catalyst in this critical step significantly influences reaction yield, purity, and scalability. This guide provides an in-depth, head-to-head comparison of common catalytic systems for this synthesis, supported by established chemical principles and analogous experimental data.

The Synthetic Challenge: Reductive Amination

The core of this synthesis lies in the reductive amination process. This reaction proceeds in two key stages: the formation of an intermediate imine from the reaction of 6-bromopyridine-3-carboxaldehyde and methylamine, followed by the reduction of this imine to the target secondary amine. The selection of the reducing agent or catalyst is paramount to the success of this one-pot reaction, as it must selectively reduce the imine in the presence of the starting aldehyde.

aldehyde 6-Bromopyridine-3-carboxaldehyde imine Intermediate Imine aldehyde->imine + methylamine Methylamine methylamine->imine product This compound imine->product Reduction catalyst Catalyst/ Reducing Agent catalyst->imine

Caption: General reaction pathway for the synthesis of this compound via reductive amination.

Comparative Analysis of Catalytic Systems

The catalysts for this reductive amination can be broadly categorized into two main classes: hydride-based reducing agents and catalytic hydrogenation systems. Below, we compare the performance of common catalysts from each class.

Catalytic SystemCatalyst/ReagentTypical Solvent(s)Temperature (°C)Reaction Time (h)Reported Yield (%) (Analogous Reactions)Key Advantages & Disadvantages
Hydride-Based Sodium Borohydride (NaBH₄)Methanol, Ethanol0 - RT2 - 1270-85Advantages: Inexpensive, readily available. Disadvantages: Can reduce the starting aldehyde, leading to lower yields and side products. Requires careful control of reaction conditions.[1]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileRT12 - 2485-95Advantages: Highly selective for imine reduction over the aldehyde, wider pH range compatibility.[2][3] Disadvantages: Toxicity of cyanide byproducts.[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, 1,2-DichloroethaneRT2 - 1890-98Advantages: High selectivity, mild reaction conditions, non-toxic byproducts.[2][5] Disadvantages: More expensive than other borohydrides, moisture-sensitive.
Catalytic Hydrogenation Palladium on Carbon (Pd/C) with H₂Ethanol, Methanol, Ethyl AcetateRT - 504 - 2480-95Advantages: High atom economy ("green" chemistry), clean reaction with minimal byproducts.[6] Disadvantages: Requires specialized high-pressure hydrogenation equipment, potential for de-bromination over extended reaction times.
Nickel-based catalysts with H₂Methanol, Dioxane50 - 10012 - 4875-90Advantages: Less expensive than palladium. Disadvantages: May require higher temperatures and pressures, potential for lower selectivity.[7]

In-Depth Discussion of Catalytic Systems

Hydride-Based Reducing Agents

Hydride-based reducing agents are a mainstay in academic and industrial laboratories for reductive aminations due to their operational simplicity.

  • Sodium Borohydride (NaBH₄): While being the most cost-effective option, NaBH₄'s lack of selectivity poses a significant challenge. It can readily reduce the starting 6-bromopyridine-3-carboxaldehyde to the corresponding alcohol, leading to a decrease in the overall yield of the desired amine and complicating the purification process. To mitigate this, the imine formation is often allowed to proceed to completion before the addition of NaBH₄ at low temperatures.[1]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent offers a significant advantage in selectivity.[2][3] It is less reactive than NaBH₄ and will preferentially reduce the protonated imine (iminium ion) over the aldehyde. This allows for a one-pot reaction where all components can be mixed from the start. However, the generation of toxic cyanide waste streams is a major drawback, particularly for large-scale synthesis.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Often considered the reagent of choice for reductive aminations, NaBH(OAc)₃ combines high selectivity with milder reaction conditions and the formation of non-toxic byproducts.[2][5] Its steric bulk and electronic properties make it highly effective for the reduction of iminium ions while leaving the aldehyde untouched. The primary disadvantages are its higher cost and sensitivity to moisture.

Catalytic Hydrogenation

Catalytic hydrogenation represents a more environmentally friendly and atom-economical approach to reductive amination.

  • Palladium on Carbon (Pd/C): This is a widely used heterogeneous catalyst for hydrogenation reactions. In the context of this synthesis, a mixture of the aldehyde, methylamine, and Pd/C catalyst is subjected to an atmosphere of hydrogen gas. The reaction is typically clean, with water being the only byproduct. A key consideration is the potential for de-bromination of the pyridine ring under prolonged reaction times or harsh conditions, which would lead to an undesired byproduct.[6]

  • Nickel-based Catalysts: Catalysts such as Raney Nickel can also be employed for this transformation and are generally more cost-effective than their palladium counterparts. However, they often require more forcing conditions (higher temperatures and pressures) and may exhibit lower chemoselectivity.[7]

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound using different catalytic systems.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

start Combine 6-bromopyridine-3-carboxaldehyde and methylamine in DCM add_reductant Add NaBH(OAc)₃ portion-wise start->add_reductant react Stir at room temperature add_reductant->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.

Materials:

  • 6-Bromopyridine-3-carboxaldehyde

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-bromopyridine-3-carboxaldehyde (1.0 eq) in dichloromethane (DCM), add a solution of methylamine (1.2 eq) at room temperature.

  • Stir the mixture for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 2-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

start Combine aldehyde, methylamine, and Pd/C in ethanol hydrogenate Pressurize with H₂ gas start->hydrogenate react Stir at room temperature hydrogenate->react filter Filter to remove catalyst react->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for catalytic hydrogenation.

Materials:

  • 6-Bromopyridine-3-carboxaldehyde

  • Methylamine (solution in ethanol)

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite or a similar filter aid

Procedure:

  • To a hydrogenation vessel, add 6-bromopyridine-3-carboxaldehyde (1.0 eq), a solution of methylamine (1.2 eq) in ethanol, and 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Conclusion and Recommendations

The choice of catalyst for the synthesis of this compound is a critical decision that balances cost, efficiency, safety, and scalability.

  • For small-scale laboratory synthesis where cost is less of a concern and ease of use is prioritized, sodium triacetoxyborohydride is the recommended reagent due to its high selectivity and mild reaction conditions.

  • For larger-scale production where cost and environmental impact are significant factors, catalytic hydrogenation using Pd/C is a superior choice, offering high atom economy and cleaner reaction profiles. However, this method requires specialized equipment and careful optimization to avoid de-bromination.

  • Sodium cyanoborohydride remains a viable option when a balance of cost and selectivity is needed, but its use should be carefully considered due to the toxicity of its byproducts.

  • Sodium borohydride is the least preferred option for this specific transformation due to its lack of selectivity, which can lead to lower yields and more complex purification.

Ultimately, the optimal catalyst will depend on the specific requirements of the synthesis, including the desired scale, purity specifications, and available resources.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Syntheses Procedure. The addition funnel is then replaced by a gas bubbler, the cooling bath removed, and the mixture stirred for 16 h at ambient temperature (Figure 1). [Link]

  • University of Pretoria. Reaction Chemistry & Engineering. [Link]

  • The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

  • Semantic Scholar. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

  • ResearchGate. Reductive amination of aldehyde 3 in different conditions. [Link]

  • Reddit. Reductive amination NaB(AcO)3. [Link]

  • Scribd. Reductive Amination Methods Comparison. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents.
  • Pharma Inventor Inc. Patent & Publications. [Link]

  • PubMed. Intramolecular Pd-Catalyzed Reductive Amination of Enolizable sp3-C-H Bonds. [Link]

  • RSC Publishing. Ligand-free reductive amination via Pd-coated mechanocatalysis. [Link]

  • Googleapis.com. (12) United States Patent. [Link]

  • ResearchGate. Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. [Link]

  • PMC. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. [Link]

  • Google Patents. Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone.
  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • MDPI. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. [Link]

  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. [Link]

  • The Doyle Group. Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. [Link]

  • Organic Chemistry Research. Tonsil Clay as a Green Catalyst for Rapid and Efficient Reduction of Aldehydes and Ketones with NaBH3CN. [Link]

Sources

Chemoselectivity & Scaffold Profiling of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bifunctional Challenge

1-(6-Bromopyridin-3-yl)-N-methylmethanamine (CAS: 120738-95-0) represents a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists and kinase inhibitors. Its value lies in its bifunctionality: it possesses an electrophilic handle (C6-Bromine) and a nucleophilic handle (secondary amine).

However, this dual nature presents a critical cross-reactivity challenge . In metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki), the internal secondary amine can compete with external nucleophiles, leading to oligomerization or catalyst poisoning. Furthermore, as a pyridine-based fragment, it carries specific biological liabilities (hERG binding) that must be profiled early in drug discovery.

This guide provides an objective comparison of this building block against its chlorinated and primary-amine analogs, supported by chemoselectivity data and validated protocols.

Chemical Cross-Reactivity Profiling

The primary "cross-reactivity" risk for this molecule is chemoselectivity failure during palladium-catalyzed reactions. We compare the subject molecule against two standard alternatives: the Chloro-analog (lower reactivity) and the Primary Amine analog (different sterics).

Table 1: Comparative Reactivity Matrix
FeatureSubject: Bromo-N-Methyl Alt 1: Chloro-N-Methyl Alt 2: Bromo-Primary Amine
C-X Bond Energy ~280 kJ/mol (Reactive)~400 kJ/mol (Stable)~280 kJ/mol (Reactive)
Oxidative Addition Rate High (Fast initiation)Low (Requires activated ligands)High
Internal Nucleophilicity Moderate (Secondary amine)Moderate High (Primary amine)
Self-Coupling Risk High (Intermolecular

or Pd-catalyzed)
Low (Requires forcing conditions)Very High (Rapid polymerization)
Catalyst Poisoning Moderate (Amine binding)ModerateHigh (Primary amines bind Pd strongly)
Ideal Use Case Late-stage functionalization; difficult couplings.[1]Early-stage scale-up; cost-sensitive routes.When N-alkylation is required post-coupling.
Mechanistic Insight: The "Self-Coupling" Liability

Unlike simple aryl halides, this compound can react with itself.

  • Pathway A (Metal-Free): The secondary amine attacks the C6-position of another molecule via

    
    . This is slow for bromopyridines unless heated (>100°C).
    
  • Pathway B (Pd-Catalyzed): In the presence of Pd(0), the amine competes with the external nucleophile. The N-methyl group provides steric bulk that reduces this risk compared to the primary amine (Alt 2), but does not eliminate it.

Biological Scaffold Profiling (Off-Target Risks)

When incorporating this fragment into a drug candidate, "cross-reactivity" refers to off-target biological binding.

  • hERG Channel Inhibition: The pyridine nitrogen (pKa ~5.2) combined with a basic secondary amine (pKa ~9.5) at a benzylic-like position creates a pharmacophore that frequently mimics the hERG pharmacophore (two aromatic/hydrophobic features separated by a basic nitrogen).

    • Mitigation: The Chloro-analog is often less lipophilic (lower LogP) but does not solve the basicity issue.

    • Strategy: Masking the amine as an amide or sulfonamide post-coupling significantly reduces hERG liability.

  • CYP Inhibition: The pyridine ring is susceptible to oxidation by CYP450 enzymes (N-oxide formation) or hydroxylation at the C2 position.

Decision Logic: When to Use Which Analog?

Use the following Graphviz decision tree to select the correct starting material for your synthesis.

DecisionTree Start Start: Select Building Block Q1 Is the target coupling difficult? (e.g., bulky partner, weak nucleophile) Start->Q1 Q2 Is cost/scale the primary driver? Q1->Q2 No (Standard Coupling) Res_Br Use 1-(6-Bromopyridin-3-yl)- N-methylmethanamine (High Reactivity) Q1->Res_Br Yes (Need Oxidative Addition) Q3 Does the final molecule need a secondary or tertiary amine? Q2->Q3 No (Discovery Scale) Res_Cl Use Chloro-Analog (Cost Effective, Stable) Q2->Res_Cl Yes (Scale >100g) Q3->Res_Br Secondary (N-Me) Res_Prim Use Primary Amine Analog (Easier to protect as Phthalimide) Q3->Res_Prim Primary/Tertiary (Need diverse subs)

Caption: Decision matrix for selecting the optimal halopyridine-amine building block based on synthetic difficulty and scale.

Experimental Protocol: Chemoselective Buchwald-Hartwig Coupling

Objective: Couple an external amine (Morpholine) to the C6-bromide without protecting the internal N-methylamine. Rationale: The internal secondary amine is sterically hindered (branching) compared to the external cyclic amine, and the use of a specific ligand (RuPhos) favors the external nucleophile.

Materials:
  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: RuPhos (4 mol%) - Selected for high activity with secondary amines and resistance to inhibition.

  • Base: NaOtBu (1.5 equiv) - Strong base required for halopyridines.

  • Solvent: Toluene (anhydrous, 0.2 M)

Step-by-Step Workflow:
  • Catalyst Pre-activation: In a glovebox or under Argon, mix Pd(OAc)₂ and RuPhos in a small volume of toluene. Stir for 5 minutes at RT. Why: Ensures formation of the active L-Pd(0) species before substrate exposure.

  • Substrate Addition: Add the bromopyridine substrate and Morpholine to the reaction vessel.

  • Base Addition: Add NaOtBu in one portion.

  • Reaction: Heat to 80°C for 4 hours.

    • Control Point: Monitor via LC-MS.[2] Look for [M+H] of product vs. [2M-Br] (dimer). If dimerization is observed (>5%), lower concentration to 0.1 M.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc), and concentrate.

  • Purification: Flash chromatography (DCM:MeOH:NH₄OH). The amino-pyridine product is polar; use basic alumina or amine-functionalized silica if streaking occurs.

Visualizing the Pathway

ReactionPathway Substrate Bromo-N-Methyl Substrate Pd_Cycle Pd(0)/RuPhos Oxidative Addition Substrate->Pd_Cycle Intermed Pd(II)-Ar-Br Complex Pd_Cycle->Intermed Path_Desired Path A: External Amine (Morpholine) Intermed->Path_Desired Fast (Sterics/Conc) Path_Side Path B: Internal Amine (Self-Coupling) Intermed->Path_Side Slow Prod_Desired Desired C-N Product Path_Desired->Prod_Desired Prod_Side Oligomers/Dimers Path_Side->Prod_Side

Caption: Kinetic competition between desired cross-coupling (Path A) and undesired self-coupling (Path B).

References
  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

    • Supports the selection of RuPhos for secondary amine coupling.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. Provides context on pyridine ring reactivity and halogen selectivity.
  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

    • References the hERG liability and pKa properties of pyridine-amine scaffolds.
  • BenchChem. (2025).[3] "Reactivity comparison of 2-Bromo- vs 2-Chloropyridines." Link

    • Source for bond dissoci

Sources

Benchmarking the Efficacy of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (1-BPMM) Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Fragment-Based Drug Discovery in B-Raf V600E Targeting

As a Senior Application Scientist, evaluating early-stage chemical scaffolds against mature clinical inhibitors is a critical step in Fragment-Based Drug Discovery (FBDD). This guide benchmarks the efficacy of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine (hereafter referred to as 1-BPMM ) against the FDA-approved B-Raf inhibitor Vemurafenib. Rather than merely listing assay results, this guide deconstructs the mechanistic causality behind the compound's binding profile and provides self-validating protocols to ensure absolute data integrity.

Mechanistic Rationale: Why Benchmark 1-BPMM?

1-BPMM (CAS: 120740-04-7) is a highly versatile fragment scaffold frequently utilized in the development of targeted kinase therapies. Its architecture is explicitly designed to exploit the ATP-binding pocket of kinases such as B-Raf V600E:

  • The Pyridine Hinge-Binder: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. In the B-Raf V600E active site, it forms a highly conserved hydrogen bond with the backbone amide of Cys532, anchoring the molecule within the hinge region.

  • The C6-Bromine Handle: The bromine atom serves a dual purpose. Sterically, it occupies the hydrophobic pocket adjacent to the gatekeeper residue. Synthetically, it provides a highly reactive handle for late-stage Suzuki-Miyaura cross-coupling, allowing researchers to elaborate the fragment into the DFG-in or DFG-out conformations .

  • The N-methylmethanamine Vector: This moiety extends outward toward the solvent-exposed region of the kinase cleft. It enhances the aqueous solubility of the fragment and provides a secondary vector for functionalization without disrupting the primary hinge interaction.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS GTPase RTK->RAS BRAF B-Raf V600E (Target) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK PROLIF Tumor Proliferation ERK->PROLIF INHIB 1-BPMM Scaffold / Vemurafenib INHIB->BRAF Competitive Inhibition

MAPK signaling cascade illustrating the targeted competitive inhibition of B-Raf V600E.

Experimental Design & Causality

To objectively benchmark 1-BPMM against Vemurafenib, we must utilize an orthogonal testing matrix. Relying on a single assay can introduce systemic bias (e.g., compound auto-fluorescence or aggregation). We employ two distinct, self-validating systems:

  • TR-FRET (Thermodynamic Binding): Measures the direct binding affinity (

    
    ) to the kinase domain. Causality: By using Time-Resolved Fluorescence Resonance Energy Transfer, we introduce a microsecond delay before reading the emission. This allows short-lived compound auto-fluorescence to decay, ensuring the signal strictly represents the displacement of the tracer from the kinase.
    
  • ADP-Glo™ Assay (Functional Catalysis): Measures the functional enzymatic inhibition (

    
    ). Causality: Instead of measuring phosphorylated peptides, this assay quantifies ADP—the universal byproduct of all kinase reactions. This ensures the readout is a direct reflection of ATP-competitive inhibition at the hinge region, independent of downstream substrate variables .
    

Assay_Workflow cluster_assays Orthogonal Validation CMPD Compound Incubation (1-BPMM vs. Controls) TRFRET TR-FRET Assay (Binding Affinity - Kd) CMPD->TRFRET ADP ADP-Glo Assay (Functional Activity - IC50) CMPD->ADP DATA Data Synthesis & Ligand Efficiency (LE) TRFRET->DATA ADP->DATA

Orthogonal screening workflow utilizing TR-FRET and ADP-Glo to validate inhibitor efficacy.

Benchmarking Data: Ligand Efficiency (LE) Analysis

In FBDD, absolute potency (


) is less important than Ligand Efficiency (LE) —the binding energy contributed per heavy atom. A successful fragment must demonstrate an LE 

kcal/mol/heavy atom to justify the synthetic cost of growing the molecule.
CompoundHeavy Atom Count (HAC)TR-FRET

(µM)
ADP-Glo

(µM)
Ligand Efficiency (LE)*
1-BPMM (Fragment) 1038.545.00.59
Vemurafenib (Drug) 330.0250.0310.31
DMSO (Vehicle) N/A>1000>1000N/A

*LE is calculated as


.

Data Synthesis: While Vemurafenib is vastly more potent in absolute terms (


 nM), 1-BPMM exhibits an exceptional Ligand Efficiency of 0.59. This proves that the bromopyridine core is making highly optimized, high-quality contacts within the B-Raf hinge region, validating it as a superior starting point for lead optimization.

Self-Validating Experimental Protocols

Protocol A: TR-FRET Binding Assay

This protocol utilizes a Europium-labeled anti-His antibody to bind His-tagged B-Raf V600E, paired with a fluorescent kinase tracer.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 1-BPMM (100 µM to 10 nM, 3-fold dilutions) and Vemurafenib (1 µM to 0.1 nM) into a 384-well low-volume plate.

  • Complex Assembly: Add 5 nM His-B-Raf V600E, 2 nM Eu-anti-His antibody, and 30 nM Kinase Tracer to all wells.

  • Self-Validation Control Step: Include "No-Tracer" wells to baseline the Europium background, and "DMSO-only" wells to establish the maximum FRET signal (

    
    ).
    
  • Incubation & Reading: Incubate for 60 minutes at 25°C. Read on a microplate reader using a 100 µs delay and 200 µs integration time (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Analysis: Calculate the 665/615 nm emission ratio. A decrease in ratio indicates competitive displacement by the inhibitor.

Protocol B: ADP-Glo™ Functional Kinase Assay

This protocol measures the functional disruption of B-Raf's ability to phosphorylate MEK1.

  • Kinase Reaction: In a 384-well plate, combine 1-BPMM/Vemurafenib dilutions with 2 nM B-Raf V600E and 0.1 mg/mL inactive MEK1 substrate.

  • ATP Initiation: Initiate the reaction by adding 10 µM ATP (set specifically at the apparent

    
     to ensure competitive inhibitors are accurately benchmarked). Incubate for 60 minutes at 25°C.
    
  • ATP Depletion (Self-Validation Step 1): Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. Causality: This step halts the kinase reaction and actively degrades all unreacted ATP. A "No-Enzyme" control well must read near-zero luminescence here to validate that background ATP is fully depleted.

  • Kinase Detection (Self-Validation Step 2): Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This reagent converts the enzymatically produced ADP back into ATP, which then drives a luciferase/luciferin reaction.

  • Reading: Measure luminescence. Calculate

    
     using a four-parameter logistic non-linear regression model.
    

References

  • Title: Pyrazolopyridine Inhibitors of B-RafV600E. Part 1: The Development of Selective, Orally Bioavailable, and Efficacious Inhibitors. Source: ACS Medicinal Chemistry Letters (2011) URL: [Link]

  • Title: ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Source: Assay and Drug Development Technologies (2009) URL: [Link]

Reproducibility Guide: Synthesis of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 1-(6-Bromopyridin-3-yl)-N-methylmethanamine (also known as N-methyl-1-(6-bromopyridin-3-yl)methanamine) is a critical transformation in medicinal chemistry, often serving as a scaffold for nicotinic acetylcholine receptor ligands and kinase inhibitors.[1][2]

Achieving high reproducibility in this synthesis hinges on controlling two primary failure modes:

  • Over-alkylation: Formation of the tertiary amine byproduct during nucleophilic substitution.[1][2]

  • Chemo-selectivity: Preserving the labile C-Br bond while reducing the C=N functionality.[1][2]

This guide evaluates three distinct synthetic routes. The Reductive Amination via Sodium Triacetoxyborohydride (STAB) is identified as the "Gold Standard" for its superior impurity profile and scalability.

Route Comparison Matrix
FeatureRoute A: Reductive Amination (Recommended) Route B: Nucleophilic Substitution Route C: Amide Reduction
Precursor 6-Bromonicotinaldehyde6-Bromo-3-(chloromethyl)pyridine6-Bromo-N-methylnicotinamide
Key Reagent MeNH₂, NaBH(OAc)₃MeNH₂ (Excess)BH₃[1][2]·THF or LiAlH₄
Selectivity High (Mono-alkylation)Low (Risk of Bis-alkylation)High
Yield 75–85%50–65%60–75%
Scalability ExcellentModerate (Purification bottleneck)Low (Safety/Cost)
Primary Risk Moisture sensitivity of STABTertiary amine byproductDebromination (C-Br cleavage)

Critical Mechanism & Pathway Visualization[2]

The following diagram illustrates the mechanistic divergence of the three routes and the decision logic for selecting the optimal pathway.

SynthesisPathways Start Target: this compound RouteA Route A: Reductive Amination (Gold Standard) Start->RouteA RouteB Route B: Nucleophilic Substitution (Legacy) Start->RouteB RouteC Route C: Amide Reduction (Specialized) Start->RouteC StepA1 Imine Formation (Aldehyde + MeNH₂) RouteA->StepA1 StepB1 S_N2 Attack (Halide + Excess MeNH₂) RouteB->StepB1 StepC1 Amide Formation RouteC->StepC1 StepA2 Selective Reduction (NaBH(OAc)₃) StepA1->StepA2 High Purity Product High Purity Product StepA2->High Purity Product High Yield StepB2 Purification (Remove Tertiary Amine) StepB1->StepB2 Moderate Purity Product Moderate Purity Product StepB2->Moderate Purity Product Separation Issues StepC2 Reduction (BH₃) StepC1->StepC2 Risk of Side Products Risk of Side Products StepC2->Risk of Side Products Debromination Risk

Caption: Decision tree comparing synthetic routes based on intermediate stability and impurity risks.

Detailed Protocol: The "Gold Standard" (Route A)

Method: Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1][2][3] Rationale: STAB is preferred over Sodium Cyanoborohydride (toxic) and Sodium Borohydride (non-selective, reduces aldehydes). It allows for "one-pot" synthesis where the imine is formed and reduced in situ without isolating unstable intermediates.[1][2]

Materials
  • Precursor: 6-Bromonicotinaldehyde (1.0 equiv)[1][2]

  • Amine Source: Methylamine (2.0 M in THF, 1.5–2.0 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation.[1]

Step-by-Step Workflow
  • Imine Formation (Activation):

    • Charge a dry reaction vessel (purged with N₂) with 6-Bromonicotinaldehyde dissolved in DCE (0.1 M concentration).

    • Add Methylamine (2.0 M in THF) dropwise at 0°C.

    • Add Acetic Acid (1.0 equiv).[1][2]

    • Checkpoint: Stir at room temperature for 30–60 minutes. The solution may turn slightly yellow/turbid as the imine/hemiaminal forms.[2]

  • Selective Reduction:

    • Cool the mixture to 0°C.

    • Add STAB portion-wise over 15 minutes. Caution: Mild exotherm and gas evolution.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Process Control: Monitor by TLC or LCMS.[1][2] The aldehyde peak should disappear; the imine intermediate should be consumed.[2]

  • Quench and Workup:

    • Quench by slow addition of saturated aqueous NaHCO₃ (pH ~8–9).[1][2] Stir vigorously for 20 minutes to decompose boron complexes.

    • Extract with DCM (3x).[2]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • The crude secondary amine is often pure enough for use.[2] If necessary, purify via flash column chromatography (DCM:MeOH:NH₄OH, 95:5:0.5).

    • Stability Note: Convert to the HCl salt (using 4M HCl in Dioxane) for long-term storage to prevent oxidation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion Wet solvent or old STAB reagent.[1][2]Use anhydrous DCE; ensure STAB is free-flowing white powder, not clumped.[1][2]
Tertiary Amine Excess aldehyde or high temp.[1][2]Maintain stoichiometry; keep temp < 25°C during reduction.
Debromination Trace Pd contamination or harsh reductant.[1][2]Ensure reactor is clean; STAB does not cause debromination (unlike H₂/Pd).[1][2]

Alternative Route Analysis

Route B: Nucleophilic Substitution[1]
  • Protocol: Reacting 6-bromo-3-(chloromethyl)pyridine with excess methylamine.

  • Why it fails: Even with excess amine, the product (secondary amine) is more nucleophilic than the starting material (ammonia/primary amine), leading to significant amounts of the tertiary amine (bis-alkylation).

  • Use Case: Only viable if the starting material is significantly cheaper and you have an efficient method to separate the mixture (e.g., preparative HPLC).

Route C: Amide Reduction[1][4]
  • Protocol: Amidation of 6-bromonicotinic acid followed by reduction with BH₃·THF.

  • Why it fails: The C-Br bond on the pyridine ring is susceptible to hydrodehalogenation (loss of Bromine) under strong reducing conditions. Borane is safer than LiAlH₄, but the cost is significantly higher.

References

  • Abdel-Magid, A. F., et al. (1996).[1][2][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link[2]

  • BenchChem. (2025).[1][2] "Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromopyridin-3-amine." BenchChem Technical Guides. Link[2]

  • Master Organic Chemistry. (2017). "Reductive Amination, and How It Works." Link

  • Organic Chemistry Portal. "Reductive Amination." Link

  • PubChem. "Compound Summary: (6-Bromopyridin-3-yl)methanamine."[1][2] National Library of Medicine.[1][2] Link

Sources

Purity Assessment of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine: A Comparative Guide to HPLC and LC-MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Halogenated Basic Amines

1-(6-Bromopyridin-3-YL)-N-methylmethanamine (CAS 120740-04-7) is a highly versatile building block in pharmaceutical synthesis. However, its physicochemical profile presents a dual analytical challenge:

  • High Basicity: The secondary N-methylmethanamine group is highly basic. In standard reversed-phase liquid chromatography (RPLC), basic amines interact with residual unendcapped silanols on the silica backbone, leading to severe peak tailing, poor resolution, and inaccurate purity quantitation.

  • Halogenated Aromatic Ring: The presence of the bromine atom requires analytical techniques capable of distinguishing the parent compound from closely related dehalogenated or polyhalogenated impurities.

This guide objectively compares standard RPLC columns against Charged Surface Hybrid (CSH) technology for HPLC-UV purity assessment, and evaluates the leap in structural confirmation provided by LC-MS isotopic profiling.

Overcoming Peak Tailing: Standard C18 vs. CSH Technology

The Causality of Peak Tailing

In traditional C18 columns, the silica surface contains residual silanol groups (-SiOH). At typical mobile phase pH (e.g., pH 2.5 - 3.0 with 0.1% Formic Acid), a fraction of these silanols ionize to form negatively charged silanolates (-SiO⁻). The basic secondary amine of this compound becomes fully protonated (cationic). The resulting electrostatic attraction causes secondary ion-exchange retention, which manifests chromatographically as asymmetric peak tailing [1].

To mitigate this, Charged Surface Hybrid (CSH) columns incorporate a low-level positive charge on the particle surface. This creates electrostatic repulsion between the stationary phase and the protonated amine, forcing the analyte to interact exclusively via ideal hydrophobic partitioning.

HPLC_Workflow cluster_0 Standard C18 Column cluster_1 CSH C18 Column Start Analyte: this compound (Protonated Basic Amine) Standard Neutral Silica Surface (Residual Silanolates -SiO⁻) Start->Standard Traditional Method CSH Positively Charged Surface (Controlled Surface Charge) Start->CSH Modern Method Tailing Electrostatic Attraction Severe Peak Tailing (Tf > 1.5) Standard->Tailing Secondary Interactions Sharp Electrostatic Repulsion Sharp Symmetrical Peaks (Tf < 1.2) CSH->Sharp Pure Hydrophobic Retention

Figure 1: Mechanistic workflow comparing standard C18 versus Charged Surface Hybrid (CSH) columns for basic amine analysis.

Comparative Performance Data
Chromatographic MetricStandard C18 (0.1% FA)CSH C18 (0.1% FA)Analytical Advantage of CSH
Peak Asymmetry (Tf) 1.65 - 1.801.05 - 1.15Superior integration accuracy for trace impurities.
Theoretical Plates (N) ~8,500~14,200Sharper peaks yield higher sensitivity (S/N ratio).
Loading Capacity Overloads at 1 µgLinear up to 10 µgAllows injection of highly concentrated samples to detect <0.05% impurities.
Mobile Phase Additives Requires TFA (Ion-pairing)0.1% Formic Acid is sufficientMS-compatible; avoids persistent ion-pairing contamination.
Protocol 1: HPLC-UV Purity Assessment (Self-Validating Workflow)

Objective: Determine the chromatographic purity of this compound. System Suitability Criteria: Tailing factor (Tf) must be ≤ 1.2; %RSD of peak area (n=5 replicate injections) must be ≤ 2.0%.

  • Column Selection: Install a CSH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: 5% to 60% B

    • 6.0 - 7.5 min: 95% B (Wash)

    • 7.5 - 10.0 min: 5% B (Equilibration)

  • Sample Preparation: Dissolve the standard in 5% Acetonitrile/Water to a concentration of 0.5 mg/mL.

  • Execution: Inject 1.0 µL at a flow rate of 0.4 mL/min. Monitor UV absorbance at 254 nm (pyridine ring chromophore).

  • Validation Check: Verify that the Tf of the main peak is ≤ 1.2. If Tf > 1.2, verify mobile phase pH and column integrity.

Structural Confirmation: The Power of LC-MS Isotopic Profiling

While HPLC-UV is excellent for bulk purity quantitation, it cannot structurally identify co-eluting impurities or confirm the presence of the halogen. This is where Liquid Chromatography-Mass Spectrometry (LC-MS) becomes indispensable.

The Bromine Isotopic Signature

Bromine naturally exists as two stable isotopes:


 (50.69%) and 

(49.31%). In positive Electrospray Ionization (ESI+), this compound (

) will present a distinct doublet in the mass spectrum at m/z 201.0 and m/z 203.0 with an intensity ratio of approximately 1:1 [2].

This 1:1 isotopic ratio acts as a built-in "barcode" [3]. When screening for impurities, any chromatographic peak exhibiting this exact isotopic spacing (+1.998 Da) and ratio is definitively a brominated related substance. Conversely, dehalogenated impurities (e.g., loss of Br, replaced by H) will show a single dominant [M+H]+ peak at m/z 123.1, instantly diagnosing the degradation pathway.

LCMS_Workflow cluster_iso Isotopic Filtering Sample Chromatographic Elution (CSH C18) ESI Electrospray Ionization (ESI+) Sample->ESI MS High-Res Mass Analyzer (Q-TOF) ESI->MS Isotopes Extract m/z 201 & 203 Check 1:1 Ratio MS->Isotopes Confirm Confirm Brominated API & Impurities Isotopes->Confirm

Figure 2: LC-MS workflow leveraging the characteristic 1:1 isotopic ratio of bromine for structural confirmation.

Comparative Modality Data: UV vs. MS
Analytical FeatureHPLC-UV (254 nm)LC-MS (ESI+ / Q-TOF)Ideal Application
Sensitivity (LOD) ~0.05% Area~0.001% AreaMS is superior for genotoxic impurity screening.
Specificity Relies solely on retention timeMass accuracy (<5 ppm) & Isotope ratioMS prevents false positives from matrix interference.
Impurity Identification Blind to structureIdentifies dehalogenation & oxidationMS is mandatory for forced degradation studies.
Quantitation Highly linear, universal for chromophoresSubject to ion suppression/enhancementUV is preferred for final assay/purity % reporting.
Protocol 2: LC-MS Isotopic Profiling for Impurity Identification

Objective: Identify brominated vs. non-brominated impurities in the API batch. System Suitability Criteria: Mass accuracy of the internal calibrant must be ≤ 5 ppm.

  • Chromatography: Utilize the exact gradient and CSH column described in Protocol 1 to ensure retention time alignment between UV and MS data.

  • MS Source Parameters:

    • Ionization: ESI Positive mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C (optimized for polar basic amines).

  • Data Acquisition: Scan range m/z 100 to 600.

  • Data Processing (Isotopic Filtering):

    • Extract Ion Chromatograms (EIC) for m/z 201.01 and 203.01.

    • Calculate the ratio of the integrated areas. A ratio of 0.95 - 1.05 confirms the presence of a single bromine atom.

    • Scan the baseline for m/z 123.09 (De-brominated impurity).

  • Validation Check: Ensure the blank injection shows no carryover at the target m/z values to prevent false impurity reporting.

Conclusion and Strategic Recommendations

For the routine purity assessment of this compound, HPLC-UV utilizing a Charged Surface Hybrid (CSH) C18 column is the gold standard. It resolves the fundamental issue of peak tailing associated with basic amines without requiring MS-incompatible ion-pairing agents like TFA.

However, during method development, forced degradation studies, or when investigating out-of-specification (OOS) results, LC-MS is mandatory . The ability to track the 1:1


 isotopic signature provides an unambiguous, self-validating mechanism to track the API and its halogenated derivatives through complex matrices.

References

  • Title: The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations Source: ResearchGate URL: [Link]

  • Title: Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation Source: ResearchGate URL: [Link]

  • Title: Untargeted Analysis of Mass Spectrometry Data for Elucidation of Metabolites and Function of Enzymes Source: PubMed Central (PMC) URL: [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers at the forefront of drug discovery and development, our work necessitates the use of novel chemical entities. 1-(6-Bromopyridin-3-YL)-N-methylmethanamine is a halogenated pyridine derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry. While instrumental to our research, the responsible management and disposal of such chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste. The procedures outlined are grounded in established safety principles for handling halogenated organic compounds and are designed to provide clear, actionable intelligence for laboratory personnel.

Part 1: Hazard Assessment and Chemical Profile

GHS Hazard Classification (Anticipated)

Based on aggregated data for similar bromopyridine structures, the following hazards should be assumed[1][2][3]:

  • Acute Toxicity, Oral (Harmful): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Causes skin irritation): Direct contact can cause irritation.[1][2] Prolonged contact may lead to dermatitis.[4]

  • Serious Eye Damage/Irritation (Causes serious eye irritation/damage): Poses a significant risk of serious eye irritation or damage upon contact.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (May cause respiratory irritation): Inhalation of dust or vapors may irritate the respiratory system.[1][2]

Chemical and Physical Properties Summary

PropertyValue / InformationSource
Chemical Formula C₇H₉BrN₂[5]
Molecular Weight 201.07 g/mol N/A
Appearance Likely a solid or liquidN/A
Classification Halogenated Organic Compound, AmineGeneral Chemical Knowledge
Incompatibilities Strong oxidizing agents, Strong acids.[4][6][4][6]
Hazardous Decomposition Thermal decomposition can release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide.[6][7][6][7]

Part 2: Core Directive for Safe Disposal

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its contaminated materials be disposed of in standard trash or poured down the drain.[4][8][9]

The U.S. Environmental Protection Agency (EPA) and local regulations govern hazardous waste disposal.[8] As a halogenated pyridine, this compound falls under specific regulatory requirements.[10] The primary disposal route for such compounds is typically high-temperature incineration at a licensed facility.[11]

Part 3: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to prevent exposure[12][13]:

  • Eye Protection: Chemical safety goggles or a face shield.[4][14]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber. Always check the manufacturer's glove compatibility data.[13]

  • Body Protection: A fully buttoned laboratory coat.[13]

  • Respiratory Protection: All handling of waste should occur within a certified chemical fume hood to minimize inhalation risk.[11][13]

Part 4: Step-by-Step Disposal Protocols

The specific disposal procedure depends on the form of the waste.

Protocol 4.1: Unused or Expired Neat Compound
  • Do Not Attempt to Neutralize: Never attempt to chemically neutralize or alter the neat compound without explicit, validated procedures and a thorough understanding of the reaction.

  • Original Container: If possible, dispose of the compound in its original, clearly labeled container.[15]

  • Secure Packaging: Ensure the container cap is tightly sealed.[16] Place the container in a secondary containment bin to prevent spills during transport and storage.

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must include the full chemical name: "this compound," the approximate quantity, and the date.[9][15]

  • Storage: Store the labeled container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[7][12]

Protocol 4.2: Contaminated Solid Waste

This category includes items like contaminated gloves, weighing paper, absorbent pads, and silica gel from chromatography.

  • Collection: Place all contaminated solid materials into a designated, durable, and sealable waste container (e.g., a labeled bucket with a lid or a heavy-duty, lined cardboard box).[11]

  • Segregation: Do not mix this waste with non-hazardous trash or other chemical waste streams unless permitted by your institution's Environmental Health & Safety (EHS) department.[15]

  • Labeling: Clearly label the container "Hazardous Waste" with the chemical name of the contaminant.

  • Closure: Once full, securely seal the container.

Protocol 4.3: Contaminated Liquid Waste

This includes reaction mixtures, mother liquors, and solvent rinses containing the compound.

  • Segregation is Key: This is the most critical step. Halogenated organic waste must be collected separately from non-halogenated waste.[15][16] The bromine atom in the compound necessitates its collection in a container specifically designated for "Halogenated Organic Waste."

  • Container Selection: Use a compatible, shatter-resistant container with a screw-top cap that can be tightly sealed.[15]

  • Collection: Pour the liquid waste into the designated halogenated waste container using a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]

  • Labeling: The container must be clearly labeled "Halogenated Organic Waste." Maintain a log sheet on the container detailing the chemical constituents and their approximate volumes.

  • Storage: Keep the waste container closed at all times except when adding waste.[15][16] Store it in a designated satellite accumulation area, typically within a fume hood or a ventilated safety cabinet.

Part 5: Spill Management Protocol

Accidental spills must be managed promptly and safely.[7]

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the fume hood is functioning optimally. If the spill is large or outside of a fume hood, evacuate the lab.

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical spill kit to surround and cover the spill.[4][7][9]

  • Collect: Once absorbed, carefully scoop the material into a designated hazardous waste container using non-sparking tools.[2][4]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the rinsate as hazardous waste.[11]

  • Report: Report the incident to your laboratory supervisor and EHS department.

Part 6: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper segregation and disposal of waste generated from working with this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling Protocol cluster_3 Final Steps start Identify Waste Containing This compound waste_type What is the form of the waste? start->waste_type neat Neat / Unused Chemical waste_type->neat  Neat solid Contaminated Solid (Gloves, Paper, Silica) waste_type->solid Solid liquid Contaminated Liquid (Solvents, Solutions) waste_type->liquid Liquid container_neat Package in Original or Compatible Container. Label: 'Hazardous Waste', Full Chemical Name. neat->container_neat container_solid Collect in Labeled Solid Waste Bin. Label: 'Hazardous Waste', Contaminant Name. solid->container_solid container_liquid Collect in 'HALOGENATED ORGANIC WASTE' Container. Maintain content log. liquid->container_liquid storage Store Securely in Designated Waste Accumulation Area container_neat->storage container_solid->storage container_liquid->storage pickup Arrange for Pickup by Certified EHS / Waste Disposal Vendor storage->pickup

Sources

Personal protective equipment for handling 1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 1-(6-Bromopyridin-3-yl)-N-methylmethanamine as a halogenated heterocyclic amine . This classification dictates a specific safety profile distinct from general organic solvents. It combines the penetrating properties of pyridine with the caustic nature of secondary amines.

Critical Hazard Alert: Standard laboratory nitrile gloves (4 mil) provide insufficient protection against pyridine derivatives for prolonged contact. Pyridine-based compounds can permeate standard nitrile in <6 minutes .

  • Mandatory Protocol: Use Double-Gloving (Laminate inner liner + Nitrile outer) or high-thickness nitrile (>8 mil) for all handling.[1]

  • Respiratory: This compound targets the respiratory mucosa. Handling outside a fume hood is strictly prohibited.

Risk Assessment & Hazard Identification

To handle this chemical safely, you must understand why it is dangerous. The molecule contains a pyridine ring (solvent-like penetrant) and a secondary amine (corrosive/irritant).

Hazard Profile (GHS Classification)
Hazard ClassCategoryH-CodeRisk Description
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3] Defatting action facilitates dermal absorption.
Eye Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4] Risk of corneal opacity if not rinsed immediately.
STOT - SE Cat 3H335 May cause respiratory irritation.[2][3][4][5] Inhalation of vapors/dust triggers coughing and inflammation.
Acute Toxicity Cat 4H302 Harmful if swallowed.[2][3][4] Systemic toxicity likely involves CNS depression (pyridinic effect).

Mechanistic Insight: The bromine substituent at the C6 position increases lipophilicity compared to methylamine, potentially enhancing skin absorption rates. Once absorbed, the pyridine moiety can undergo metabolic activation, stressing the liver and kidneys.

PPE Selection Framework: The "Barrier Defense" Strategy

Do not rely on generic "lab safety" rules. Use this targeted defense strategy.

A. Hand Protection (The Nitrile Paradox)
  • The Risk: Pyridine rings swell and permeate nitrile rubber rapidly.

  • The Solution:

    • Routine Handling (Weighing/Transfer):

      • Inner Layer: 4 mil Nitrile (Disposable).

      • Outer Layer: 5-8 mil Extended Cuff Nitrile.[1]

      • Protocol: Change outer gloves immediately upon any splash.[6] Change both pairs every 60 minutes of active handling.

    • Spill Cleanup / High Exposure:

      • Material: Silver Shield® (EVOH/PE Laminate) or Viton®.

      • Why: Laminates provide >4 hours of breakthrough time against pyridine and amines.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (Spill/Outside Hood):

    • Respirator: Full-face APR (Air Purifying Respirator).[1]

    • Cartridge: OV/AG (Organic Vapor / Acid Gas) .

    • Why: The amine group is basic; an Acid Gas cartridge prevents neutralization heat buildup inside the mask, while the OV layer traps the pyridine ring.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of caustic vapors migrating behind the lens.

  • Body: Lab coat (100% Cotton or Nomex). Synthetic blends (polyester) can melt into the skin if the solvent vehicle ignites.

Visual Workflow: PPE Decision Logic

This diagram guides your PPE choice based on the specific operational state.

PPE_Decision_Logic Start Task Identification Routine Routine Handling (Weighing, Synthesis) Start->Routine Spill Spill / Emergency (>10mL release) Start->Spill Hood Is Fume Hood Available? Routine->Hood Laminate PPE: Silver Shield (Laminate) Gloves + Tyvek Suit + Full-Face Respirator Spill->Laminate DoubleGlove PPE: Double Nitrile Gloves + Splash Goggles + Lab Coat Hood->DoubleGlove Yes Respirator PPE: Full-Face Respirator (OV/AG Cartridge) + Double Nitrile Hood->Respirator No (Stop Work Recommended)

Caption: Decision matrix for selecting PPE based on exposure potential. Note the escalation to Laminate gloves for spills.

Operational Handling Protocol

Step 1: Preparation & Weighing
  • Engineering Control: Verify fume hood flow (magnehelic gauge or ribbon test).

  • Static Control: Brominated pyridines can be static-prone solids. Use an antistatic gun or polonium strip if weighing small quantities (<10 mg) to prevent dispersal.

  • Solubilization: If dissolving, add the solvent to the solid slowly. Avoid chlorinated solvents (DCM) if possible, as they increase skin permeability; use Ethyl Acetate or Methanol if chemistry permits.

Step 2: Reaction Monitoring
  • Sampling: Do not remove the reaction vessel from the hood. Use a long-needle syringe to withdraw aliquots for TLC/LCMS.

  • Quenching: Secondary amines can react exothermically with strong acids. Quench reactions slowly in an ice bath.

Step 3: Decontamination[1]
  • Surface Wipe: Wipe all surfaces with a weak acid solution (e.g., 5% Citric Acid) followed by water. This converts the amine trace residues into water-soluble salts, making them easier to remove than with organic solvents alone.

Waste Disposal Strategy

Proper disposal is a legal and environmental requirement. This compound is a Halogenated Organic .

The "Halogen Rule": Never mix this compound with non-halogenated solvents (e.g., Acetone, Hexane waste). Even 0.1% halogen content classifies the entire waste stream as "Halogenated," significantly increasing disposal costs and requiring specific incineration protocols.

Waste_Disposal cluster_0 Disposal Container Labeling Waste Waste Generation (1-(6-Bromopyridin-3-yl)-...) Check Contains Halogens? (Br, Cl, F, I) Waste->Check HaloStream Stream A: Halogenated Waste (High Temp Incineration) Check->HaloStream Yes (Bromine present) NonHalo Stream B: Non-Halogenated (Fuel Blending) Check->NonHalo No Tag MUST LIST: 1. Full Chemical Name 2. 'Halogenated' 3. Hazard: Irritant/Toxic HaloStream->Tag

Caption: Waste segregation logic. The presence of the Bromine atom mandates the "Halogenated" waste stream.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22450529, (6-Bromopyridin-3-yl)methanamine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1050). Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. Halogenated Solvents and Waste Management. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-3-YL)-N-methylmethanamine
Reactant of Route 2
1-(6-Bromopyridin-3-YL)-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.